molecular formula C10H16BrN3O2 B1413746 Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate CAS No. 1435753-36-8

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B1413746
CAS No.: 1435753-36-8
M. Wt: 290.16 g/mol
InChI Key: YSFSTCBXRVYOTH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H16BrN3O2 and its molecular weight is 290.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSTCBXRVYOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, featuring a bromo-substituted pyrazole ring and a Boc-protected ethylamine side chain, offers two distinct and orthogonal reactive sites. This guide provides an in-depth analysis of its synthesis, characterization, and strategic applications, particularly its role as a versatile intermediate in the development of complex, biologically active molecules. The discussion is tailored for researchers and professionals in drug discovery, offering insights into the causality behind synthetic choices and the compound's utility in constructing novel therapeutic agents.

Compound Profile and Physicochemical Properties

This compound is a stable, solid compound valued for its dual functionality. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the primary amine, while the bromine atom on the pyrazole ring serves as a handle for a variety of cross-coupling reactions. This unique arrangement allows for sequential and controlled synthetic transformations.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate[1]
CAS Number 1435753-36-8[2]
Molecular Formula C10H16BrN3O2[2]
Molecular Weight 290.16 g/mol [2][3]
Appearance White to off-white solid[4]
Purity Typically ≥97%[5]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the N-alkylation of 4-bromopyrazole with a suitable Boc-protected 2-carbon electrophile, such as tert-butyl (2-bromoethyl)carbamate.

Synthetic Principle

The core of the synthesis is a nucleophilic substitution reaction. The pyrazole ring, being weakly acidic, can be deprotonated by a suitable base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromo-ethylamine derivative to form the C-N bond at the N1 position of the pyrazole.

Causality of Reagent Selection:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or cesium carbonate (Cs2CO3) is typically employed. NaH ensures complete and irreversible deprotonation of the pyrazole, driving the reaction forward. Cs2CO3 is a milder, but often effective, alternative that can improve solubility and reduce side reactions.

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.

  • Electrophile: Tert-butyl (2-bromoethyl)carbamate is the preferred electrophile.[4] The bromine atom is a good leaving group, and the Boc protecting group is stable under the basic reaction conditions, ensuring that the amine remains protected until a later, desired synthetic step.[6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification 4-Bromopyrazole 4-Bromopyrazole Deprotonation Deprotonation 4-Bromopyrazole->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Deprotonation ReactionMixture Nucleophilic Substitution Deprotonation->ReactionMixture Addition of Electrophile Electrophile tert-Butyl (2-bromoethyl)carbamate Electrophile->ReactionMixture Quench Aqueous Quench (e.g., H2O) ReactionMixture->Quench Extraction Organic Extraction (e.g., EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Preparation: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium 4-bromopyrazolide salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[7][8][9] this compound serves as a key intermediate for creating novel pyrazole-containing drug candidates.[10]

Its utility stems from its two orthogonal reactive handles:

  • The Bromo-Pyrazole: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The Boc-Protected Amine: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a primary amine.[11] This amine can then be functionalized through amide bond formation, reductive amination, or urea/thiourea formation, allowing the molecule to be extended or linked to other pharmacophores.

Role as a Bifunctional Linker in Synthesis

The diagram below illustrates the compound's role as a versatile building block, showcasing the independent reactivity of its two key functional groups.

G cluster_0 Pathway A: Pyrazole Modification cluster_1 Pathway B: Amine Deprotection Start Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate Coupling Suzuki Coupling (with R1-B(OH)2) Start->Coupling 1a Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection 1b Intermediate_A Boc-NH-(CH2)2-Pyrazolyl-R1 Coupling->Intermediate_A Deprotection_A Acidic Deprotection Intermediate_A->Deprotection_A 2a Intermediate_B H2N-(CH2)2-Pyrazolyl-Br Deprotection->Intermediate_B Coupling_B Amide Coupling (with R2-COOH) Intermediate_B->Coupling_B 2b FinalProduct R2-NH-(CH2)2-Pyrazolyl-R1 (Final Drug Candidate) Deprotection_A->FinalProduct Amide Coupling Coupling_B->FinalProduct Suzuki Coupling

Caption: Orthogonal reactivity of the title compound in multi-step synthesis.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. Recommended storage is often at 2-8 °C for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined, orthogonal reactive sites provide a reliable and flexible platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis and reactivity empowers researchers to accelerate the discovery and development of novel therapeutics by enabling the systematic exploration of chemical space around the privileged pyrazole scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • MOLBASE. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Jaśkowska, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Shafique, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4736.
  • ChemScene. (n.d.). This compound.
  • AIFCHEM. (n.d.). 1435753-36-8 | this compound.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2153.
  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates.
  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • Quiroga, J., & Insuasty, B. (n.d.). Recent advances in the synthesis of new pyrazole derivatives.
  • Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Vibrant Pharma Inc. (n.d.). tert-Butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate.
  • Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate CAS 1435753-36-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1435753-36-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical guidance.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a 4-bromopyrazole moiety and a Boc-protected aminoethyl side chain. This unique combination of a reactive heterocyclic core and a protected primary amine makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2]

Chemical Structure:

G cluster_workflow Synthetic Workflow start Starting Materials: 4-bromo-1H-pyrazole tert-butyl N-(2-bromoethyl)carbamate Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) reaction N-Alkylation Reaction: Stirring at room temperature or gentle heating start->reaction 1. Combine workup Aqueous Workup: Quench with water Extract with organic solvent (e.g., EtOAc) reaction->workup 2. Process purification Purification: Column chromatography on silica gel workup->purification 3. Isolate product Final Product: This compound purification->product 4. Characterize

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

  • Step 1: Preparation of the Reaction Mixture To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base (1.1-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen. The causality behind this step is to generate the pyrazolate anion, which is a more potent nucleophile for the subsequent alkylation reaction.

  • Step 2: N-Alkylation To the reaction mixture, add a solution of tert-butyl N-(2-bromoethyl)carbamate (1.0-1.2 eq) in the same solvent dropwise. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Workup and Extraction Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. This self-validating workup procedure ensures the removal of inorganic salts and the polar solvent.

  • Step 4: Purification The crude product is purified by column chromatography on silica gel using a suitable eluent system, typically a gradient of ethyl acetate in hexanes. The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a purified solid.

Spectroscopic Analysis

¹H-NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the ethyl bridge protons, and the tert-butyl protecting group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.8s1HPyrazole C-H
~7.4-7.6s1HPyrazole C-H
~4.2-4.4t2HN-CH₂
~3.4-3.6q2HCH₂-NH
~4.8-5.2br s1HNH
~1.4s9HC(CH₃)₃

¹³C-NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~155-156C=O (carbamate)
~138-140Pyrazole C
~128-130Pyrazole C
~95-97Pyrazole C-Br
~79-81C(CH₃)₃
~48-50N-CH₂
~40-42CH₂-NH
~28-29C(CH₃)₃

Mass Spectrometry:

The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Safety, Handling, and Storage

A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this product have not been fully investigated. [3]Therefore, it should be handled with caution in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear protective safety goggles. [3]* Wear chemical-resistant gloves. [3]* Wear protective clothing and chemical-resistant boots. [3] Handling and Storage:

  • Avoid breathing dust or vapor. [3]* Do not get in eyes, on skin, or on clothing. [3]* Keep the container tightly closed. [3]* Store in a cool, dry, well-ventilated place. [3] First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. [3]* In case of skin contact: Wash with generous quantities of running water and non-abrasive soap. [3]* If inhaled: Move the person into fresh air. If breathing is difficult, administer oxygen. [3]* If swallowed: Seek medical attention. [3] Disposal:

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. [3]Always comply with federal, state, and local regulations.

Applications in Drug Discovery

The 4-bromopyrazole moiety is a valuable synthon in organic chemistry due to its biological activities and its utility as a building block for more complex molecules. [4]The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to allow for further functionalization, such as amide bond formation or reductive amination. These features make this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

References

  • Wiley-VCH. Supporting Information. (2007). [Link]

  • Supporting Information for an article. [Link]

  • Hoffman Fine Chemicals. tert-Butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate. [Link]

  • Molbase. This compound. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • PubChem. Tert-Butyl {(1s)-2-(Hydroxyamino)-2-Oxo-1-[4-(1h-Pyrazol-1-Yl)phenyl]ethyl}carbamate. [Link]

  • NIST. tert-Butyl carbamate. [Link]

  • PubChem. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. [Link]

  • NIST. tert-Butyl carbamate. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Anisole, 99%. [Link]

  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
  • ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

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An In-depth Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its chemical nature, a robust synthetic protocol, and its applications as a versatile intermediate.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive template for the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound (Figure 1) is a prime example of a well-designed building block, incorporating several key features for drug development:

  • A 4-Bromo-pyrazole Core: The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.

  • A Boc-Protected Ethylamine Side Chain: The N-1 substituted ethylamine chain provides a vector for interaction with the target protein. The tert-butyloxycarbonyl (Boc) protecting group is a robust yet readily cleavable moiety, stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine for subsequent elaboration.[3]

This guide will delve into the detailed structure and nomenclature of this compound, provide a validated synthetic route, and discuss its potential applications in modern drug discovery programs.

Structure and Nomenclature

Systematic Name: this compound

CAS Number: 1435753-36-8[4]

Molecular Formula: C₁₀H₁₆BrN₃O₂

Molecular Weight: 290.16 g/mol

The structure of the molecule (Figure 1) consists of a pyrazole ring substituted at the 4-position with a bromine atom and at the N-1 position with a 2-(tert-butoxycarbonylamino)ethyl group.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key precursors followed by their coupling. This synthetic strategy is designed for scalability and purity, ensuring a reliable supply of this valuable building block.

Synthesis of Precursors

4-Bromopyrazole is a critical starting material. While several methods for its synthesis exist, a common and effective approach involves the direct bromination of pyrazole.

Experimental Protocol:

  • To a solution of pyrazole in a suitable solvent (e.g., water or acetic acid), add an equimolar amount of bromine or N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromopyrazole.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromopyrazole.

Figure 2: Synthetic Scheme for 4-Bromopyrazole

cluster_reaction Pyrazole Pyrazole FourBromoPyrazole 4-Bromopyrazole Pyrazole->FourBromoPyrazole Solvent, RT Bromine Br2 or NBS Bromine->FourBromoPyrazole

Caption: Synthesis of 4-Bromopyrazole from Pyrazole.

This precursor provides the Boc-protected ethylamine side chain. A robust synthesis involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

  • Dissolve 2-bromoethylamine hydrobromide in a suitable solvent system, such as a mixture of dioxane and water.

  • Cool the solution in an ice bath and add a base (e.g., sodium hydroxide) to neutralize the hydrobromide salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Tert-butyl N-(2-bromoethyl)carbamate as an oil or low-melting solid.

Final Synthesis of this compound

The final step involves the N-alkylation of 4-bromopyrazole with Tert-butyl N-(2-bromoethyl)carbamate. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the bromoethyl moiety.

Experimental Protocol:

  • To a solution of 4-bromopyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., cesium carbonate or sodium hydride) at room temperature.

  • Stir the mixture for a short period to ensure the formation of the pyrazole anion.

  • Add a solution of Tert-butyl N-(2-bromoethyl)carbamate in the same solvent to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure solid.

Figure 3: Synthetic Workflow for this compound

cluster_workflow Synthetic Pathway Pyrazole Pyrazole Bromination Bromination (Br2 or NBS) Pyrazole->Bromination FourBromoPyrazole 4-Bromopyrazole Bromination->FourBromoPyrazole Bromoethylamine 2-Bromoethylamine Hydrobromide BocProtection Boc Protection (Boc)2O, Base Bromoethylamine->BocProtection BocBromoethylamine Tert-butyl N-(2-bromoethyl)carbamate BocProtection->BocBromoethylamine Alkylation N-Alkylation (Base, Solvent) BocBromoethylamine->Alkylation FinalProduct This compound Alkylation->FinalProduct FourBromopyrazole FourBromopyrazole FourBromopyrazole->Alkylation

Caption: Overall synthetic workflow for the target compound.

Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the ethyl bridge protons (as two distinct triplets), the tert-butyl protons (as a singlet), and the carbamate NH proton (as a broad singlet or triplet).
¹³C NMR Resonances for the pyrazole carbons, the ethyl carbons, the tert-butyl carbons, and the carbamate carbonyl carbon.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for the bromine atom.
IR Spec. Absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the alkyl groups.
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Scaffold for Kinase Inhibitors

The pyrazole core is a well-established scaffold for the development of kinase inhibitors. The N-1 and C-4 positions of the pyrazole ring often project into key binding pockets of the kinase active site. The 4-bromo substituent on this building block allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can be designed to interact with the hinge region or other specific pockets of the target kinase. The ethylamine side chain can be deprotected to allow for further functionalization, such as the introduction of solubilizing groups or moieties that can form additional interactions with the protein.

Figure 4: Application in Kinase Inhibitor Synthesis

cluster_application Drug Discovery Application BuildingBlock Tert-butyl (2-(4-bromo-1H- pyrazol-1-yl)ethyl)carbamate CrossCoupling Cross-Coupling (e.g., Suzuki) BuildingBlock->CrossCoupling Intermediate1 4-Aryl-Pyrazole Intermediate CrossCoupling->Intermediate1 ArylBoronicAcid Aryl/Heteroaryl Boronic Acid ArylBoronicAcid->CrossCoupling Deprotection Boc Deprotection (Acid) Intermediate1->Deprotection Intermediate2 Primary Amine Intermediate Deprotection->Intermediate2 AmideCoupling Amide Coupling or Reductive Amination Intermediate2->AmideCoupling FinalInhibitor Potent and Selective Kinase Inhibitor AmideCoupling->FinalInhibitor

Caption: General scheme for the use of the title compound in kinase inhibitor synthesis.

Intermediate for Other Biologically Active Molecules

Beyond kinase inhibitors, the structural features of this compound make it a valuable intermediate for the synthesis of a wide range of other biologically active molecules. The pyrazole ring is found in compounds with anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize both the C-4 position and the N-1 side chain provides medicinal chemists with a powerful tool to generate libraries of diverse compounds for high-throughput screening and lead optimization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery efforts. Its combination of a functionalizable pyrazole core and a protected amine side chain offers a versatile platform for the synthesis of diverse compound libraries. The robust synthetic route outlined in this guide provides a reliable method for its preparation, enabling its broader application in medicinal chemistry research. As the demand for novel therapeutics continues to grow, the utility of such well-crafted intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Supporting Information for [Journal Name]. (Year). [Link to a relevant supporting information document with NMR data for similar compounds, if one were found.
  • This compound. MOLBASE. (n.d.). Retrieved from [Link]

  • Jain, S., & Pathak, D. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society, 97(5), 699-702.
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  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4215-4221.
  • Daito Chemix Corp. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. U.S.
  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
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  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
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  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296.
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An In-depth Technical Guide to tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a key intermediate in contemporary drug discovery and medicinal chemistry. The pyrazole scaffold is a privileged structure in a multitude of pharmacological agents, and the strategic placement of a bromine atom offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] This document details the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, appearing in drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4][5] The compound this compound (Figure 1) is of particular strategic importance. It combines three key functional elements in a single, stable, and versatile building block:

  • A 4-bromopyrazole ring : The bromine atom at the C4 position serves as a readily functionalizable site, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[6][7][8]

  • An N1-ethylamine linker : This provides a flexible chain to connect the pyrazole core to other pharmacophoric elements.

  • A Boc-protecting group : The tert-butoxycarbonyl (Boc) group offers robust protection of the terminal amine, preventing unwanted side reactions. It is stable under a wide range of conditions but can be selectively and cleanly removed under acidic conditions, a critical feature in multi-step synthesis.[9]

This guide will focus on the isomer with CAS Number 1435753-36-8, which is this compound.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this intermediate in synthesis and for its characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1435753-36-8[5][10][11][12]
Molecular Formula C₁₀H₁₆BrN₃O₂[5][12]
Molecular Weight 290.16 g/mol [12]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not available. Estimated to be in the range of 60-90 °C based on similar structures.N/A
Boiling Point Not available. Predicted to be >300 °C (decomposes).N/A
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in hexanes. Insoluble in water.[13] (for a related compound)
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR Pyrazole Protons: Two singlets are expected for the pyrazole ring protons, typically in the range of δ 7.5-8.0 ppm. Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- moiety, with the N-CH₂ protons appearing more downfield (δ ~4.2 ppm) than the C-CH₂-N protons (δ ~3.6 ppm). Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group at δ ~1.4 ppm. A broad singlet for the carbamate N-H proton around δ 5.0-7.0 ppm, which may exchange with D₂O.
¹³C NMR Pyrazole Carbons: Signals for the pyrazole carbons are expected in the aromatic region (δ ~110-140 ppm). The carbon bearing the bromine (C4) would be shifted upfield due to the heavy atom effect. Ethyl Chain Carbons: Two signals for the ethyl carbons, typically in the range of δ 40-50 ppm. Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the nine methyl carbons around δ 28 ppm. The carbamate carbonyl carbon will appear around δ 155 ppm.
FT-IR (cm⁻¹) N-H Stretch: A sharp to medium absorption around 3350-3450 cm⁻¹ corresponding to the carbamate N-H. C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹. C-N Stretch: Bands in the 1250-1350 cm⁻¹ region. C-O Stretch: Bands in the 1150-1170 cm⁻¹ region associated with the carbamate.
Mass Spec. (ESI-MS) Molecular Ion: An [M+H]⁺ peak at m/z 290.05 and 292.05 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (a neutral loss of 56 Da) to give an [M+H-56]⁺ ion, and the loss of the entire Boc group (a neutral loss of 100 Da) to give an [M+H-100]⁺ ion. A prominent peak at m/z 57 corresponding to the tert-butyl cation is also expected.[1][2][6][14]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the reactivity of the 4-bromo-pyrazole core and the chemistry of the Boc-protected ethylamine side chain.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrazole ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Suzuki_Coupling reactant1 Boc-NH-CH2CH2-Pyrazole-Br catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst + reactant2 Ar-B(OH)2 reactant2->catalyst product Boc-NH-CH2CH2-Pyrazole-Ar catalyst->product Heat base Base (e.g., Na2CO3, K2CO3) base->catalyst solvent Solvent (e.g., Dioxane/H2O) solvent->catalyst

General workflow for the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be substrate-dependent. This reaction's reliability makes the title compound a valuable starting material for generating libraries of diverse pyrazole derivatives.

Boc Group Deprotection

The Boc group is readily cleaved under acidic conditions to reveal the primary amine. This unmasking is a critical step in many synthetic routes, allowing for subsequent functionalization of the amine, such as amide bond formation, reductive amination, or alkylation.

Boc_Deprotection start Boc-Protected Amine acid Acid (TFA or HCl) start->acid + intermediate Protonated Intermediate acid->intermediate product Free Amine (as salt) intermediate->product byproducts CO2 + Isobutylene intermediate->byproducts

Mechanism of acid-catalyzed Boc deprotection.

Commonly used acidic reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether. The reaction is typically fast and proceeds at room temperature.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.

Synthesis of this compound

This synthesis is a two-step process starting from commercially available 2-bromoethylamine hydrobromide and 4-bromopyrazole.

Step 1: Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

  • To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane or methanol at 0 °C, add triethylamine (2.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate, which can be used in the next step without further purification.[13][15]

Step 2: N-Alkylation of 4-Bromopyrazole

  • To a solution of 4-bromopyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to form the pyrazole anion.

  • Add tert-butyl N-(2-bromoethyl)carbamate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Boc Deprotection
  • Dissolve the Boc-protected pyrazole derivative (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can often be used directly or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive workup.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its well-defined points of reactivity—the C4-bromo position for cross-coupling and the Boc-protected amine for deprotection and subsequent elaboration—allow for a modular and efficient approach to the creation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical intermediate.

References

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  • 1435753-36-8 | tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)
  • TERT-BUTYL (2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL)
  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.).
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  • tert-Butyl (1-methyl-1H-pyrazol-4-yl)
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  • Pospišil, J., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5649.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • 2680839-11-4 | tert-butyl N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)
  • 2280960-32-7 | tert-butyl N-[(3-bromo-1-methyl-1H-pyrazol-4-yl)
  • 217493-25-9 | tert-butyl N-[2-(4-bromo-1H-indol-3-yl)
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An In-depth Technical Guide to the Solubility of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of targeted therapeutic agents.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation efforts. This guide provides a comprehensive analysis of the physicochemical properties of the title compound, offering a predicted solubility profile based on fundamental chemical principles. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to be self-validating and immediately applicable in a research and development setting. This document serves as an essential resource for researchers, chemists, and drug development professionals seeking to efficiently and effectively work with this versatile compound.

Section 1: Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous clinically approved drugs due to their wide range of biological activities.[2][3] The structure of this compound combines several functional groups that collectively dictate its chemical behavior and physical properties, including its solubility.

1.1 Chemical Structure and Physicochemical Properties

  • IUPAC Name: tert-butyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate

  • Molecular Formula: C₁₀H₁₆BrN₃O₂

  • Molecular Weight: 306.16 g/mol

  • Structure:

    
    (A structural image would be placed here in a formal document)
    

A precise analysis of the molecule's constituent parts allows for a reasoned prediction of its solubility characteristics:

  • Pyrazole Ring: This five-membered aromatic ring contains two adjacent nitrogen atoms. One nitrogen is "pyrrole-like" and the other is "pyridine-like," allowing the ring system to act as both a hydrogen bond donor and acceptor.[3] Its aromaticity contributes to its stability.[4][5]

  • Bromo Substituent: The bromine atom at the C4 position significantly increases the molecular weight and introduces a polarizable halogen bond donor site. While bromine is electron-withdrawing, its overall effect on solubility is complex, often reducing solubility in nonpolar solvents due to an increase in molecular polarity and crystal lattice energy.[6]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety that masks the basicity of the ethylamine nitrogen.[7] This group generally increases solubility in nonpolar and moderately polar aprotic solvents while potentially decreasing solubility in highly polar, protic solvents like water.

  • Ethyl Carbamate Linker: This linker provides flexibility and contains a polar carbamate group (-NHCOO-) with hydrogen bond accepting (C=O) and donating (N-H) capabilities, contributing to interactions with polar solvents.

1.2 Importance in Drug Development

Understanding the solubility of this intermediate is critical. In synthesis, it dictates the choice of reaction solvent to ensure homogeneity and optimal reaction rates. For purification, solubility data is essential for selecting appropriate solvent systems for crystallization or chromatography. In drug development, the properties of such intermediates influence the solubility and bioavailability of the final active pharmaceutical ingredient (API).

Section 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

The key intermolecular forces at play for the title compound are:

  • Dipole-Dipole Interactions: Arising from the polar C-Br bond, the carbamate group, and the pyrazole ring.

  • Hydrogen Bonding: The N-H proton of the carbamate and the "pyrrole-like" N-H of the pyrazole can act as hydrogen bond donors, while the carbonyl oxygen and the "pyridine-like" nitrogen are potent hydrogen bond acceptors.

  • Van der Waals Forces: Present across the entire molecular structure, particularly significant in the bulky tert-butyl group.

Solvents are chosen to best match these interaction capabilities. Polar aprotic solvents can engage in strong dipole-dipole interactions, while polar protic solvents can additionally participate in hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces.

Section 3: Predicted Solubility Profile and Solvent Selection

While specific experimental data for this exact molecule is not publicly available, a reliable qualitative solubility profile can be predicted by analyzing its structural components and by drawing analogies to similar compounds. For instance, a related compound, Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate, is known to be soluble in ethanol and dimethyl sulfoxide (DMSO).[8]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)High to Moderate These solvents possess strong dipoles that can effectively solvate the polar pyrazole and carbamate moieties. DMSO and DMF are particularly effective due to their high polarity and ability to accept hydrogen bonds.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High DCM and chloroform are excellent solvents for many Boc-protected compounds.[9] They can effectively solvate the moderately polar structure without the steric hindrance or competing hydrogen bonds of protic solvents.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to Sparingly Soluble These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the compound's functional groups. However, the bulky, nonpolar Boc-group may limit high solubility.
Ethers Diethyl Ether (Et₂O)Sparingly Soluble to Insoluble The polarity of diethyl ether is likely insufficient to overcome the crystal lattice energy of this relatively polar molecule.
Nonpolar Aromatic TolueneSparingly Soluble to Insoluble While the aromatic pyrazole ring may have some affinity for toluene, the overall polarity of the molecule will likely prevent significant dissolution.
Aliphatic Hexanes, HeptaneInsoluble The significant polarity mismatch between the compound and nonpolar aliphatic solvents makes solubility highly unfavorable.

Below is a logical workflow for selecting an appropriate solvent for a given application based on the compound's structural features.

Solvent_Selection_Workflow Start Start: Need to Dissolve Compound Application What is the Application? Start->Application Reaction Chemical Reaction Application->Reaction Reaction Purification Purification (Chromatography/Crystallization) Application->Purification Purification Analysis Analysis (NMR/LC-MS) Application->Analysis Analysis Reaction_Check Is solvent reactive/protic? Reaction->Reaction_Check Purif_Check Technique? Purification->Purif_Check Analysis_Choice Choose deuterated solvent: CDCl₃, DMSO-d₆, MeOD Analysis->Analysis_Choice Aprotic_Choice Choose Polar Aprotic: DCM, ACN, THF, DMF Reaction_Check->Aprotic_Choice No (Aprotic needed) Protic_Choice Consider Protic: MeOH, EtOH (if compatible) Reaction_Check->Protic_Choice Yes (Protic allowed) Chromatography Normal Phase: Use Hexanes/EtOAc or DCM/MeOH gradients Purif_Check->Chromatography Chromatography Crystallization Find a solvent pair: Soluble in Solvent A (e.g., DCM) Insoluble in Solvent B (e.g., Hexane) Purif_Check->Crystallization Crystallization

Caption: Logical workflow for solvent selection.

Section 4: Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols are designed to be robust and provide reliable data for research and process development.

4.1 Methodology 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DCM, Methanol, Acetonitrile, Toluene, Hexane, Water)

  • Calibrated analytical balance (± 0.1 mg)

  • Small vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Graduated micropipettes or syringes

  • Vortex mixer

Procedure:

  • Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the mixture against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Documentation: Record the observations for each solvent in a laboratory notebook.

4.2 Methodology 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Quantitative_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification Prep 1. Add excess solid to a known volume of solvent in a sealed vial. Equilibrate 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. Prep->Equilibrate Why_Equilibrate Causality: Ensures the solution reaches thermodynamic equilibrium, preventing underestimation of solubility. Equilibrate->Why_Equilibrate Settle 3. Allow solids to settle. Equilibrate->Settle Filter 4. Withdraw supernatant and filter through a 0.45 µm syringe filter. Settle->Filter Why_Filter Causality: Removes microscopic particulates that would otherwise inflate the measured concentration. Filter->Why_Filter Dilute 5. Accurately dilute the filtrate with a suitable mobile phase. Filter->Dilute Analyze 6. Analyze by a validated HPLC-UV or UPLC-MS method. Dilute->Analyze Calculate 8. Calculate concentration (mg/mL or M) from the calibration curve. Analyze->Calculate Calibrate 7. Create a calibration curve with standards of known concentration. Calibrate->Calculate

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol (Isothermal Shake-Flask):

  • System Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg, ensuring solid remains after equilibration) to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Check for remaining solid. If none remains, add more solid and continue agitation for another 24 hours.

  • Sampling: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (e.g., 500 µL) using a pipette. Immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean analysis vial. This step is critical to remove fine particulates.

  • Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate into a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using at least five standards of the compound of known concentration.

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Section 5: Conclusion

This compound is a molecule of moderate polarity with both lipophilic (Boc) and polar (pyrazole, carbamate) characteristics. Based on these features, it is predicted to be highly soluble in chlorinated and polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. This guide provides the theoretical foundation for these predictions and, more importantly, offers robust, detailed protocols for their experimental verification. By employing the systematic methodologies described herein, researchers can confidently determine the solubility of this compound, enabling streamlined process development, efficient purification, and informed decision-making in the broader context of synthetic and medicinal chemistry.

References

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The 4-Bromo-1H-Pyrazole Scaffold: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole and the Strategic Importance of Bromination

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its ability to form key interactions within the ATP-binding pocket of kinases.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The strategic introduction of a bromine atom at the 4-position of the pyrazole ring creates the 4-bromo-1H-pyrazole scaffold, a moiety that has garnered significant interest in drug discovery. This halogenation is not a trivial modification; it imparts unique physicochemical properties and offers a versatile handle for further chemical elaboration, significantly influencing the pharmacological profile of the parent molecule.[3]

This technical guide provides a comprehensive overview of the key features of the 4-bromo-1H-pyrazole scaffold in medicinal chemistry. We will delve into its synthesis, explore the profound impact of the bromine substituent on biological activity, and showcase its application in the design of targeted therapeutics, particularly in oncology and neurodegenerative diseases.

The Strategic Role of the 4-Bromo Substituent

The introduction of a bromine atom at the 4-position of the pyrazole ring is a deliberate and strategic choice in drug design, offering several distinct advantages:

  • Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the pyrazole ring, which can enhance its ability to penetrate biological membranes.[3] This is a critical property for improving the oral bioavailability and overall pharmacokinetic profile of a drug candidate. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the pyrazole ring, affecting its ionization state at physiological pH and its ability to participate in crucial drug-target interactions.

  • Vector for Further Functionalization: The carbon-bromine bond at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl and heteroaryl substituents.[4] This provides medicinal chemists with a powerful tool to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of lead compounds.

  • Enhancement of Biological Activity through Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with an electron-rich atom, such as oxygen or nitrogen, on the biological target.[5][6] This specific interaction can significantly contribute to the binding affinity and selectivity of a drug molecule for its target protein.[5][6]

  • Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism on the pyrazole ring, thereby increasing the metabolic stability and half-life of the drug.

Synthesis of the 4-Bromo-1H-Pyrazole Core and Its Derivatives

The 4-bromo-1H-pyrazole scaffold can be synthesized through several efficient methods. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Experimental Protocol 1: Direct Bromination of 1H-Pyrazole

A straightforward method for the synthesis of 4-bromo-1H-pyrazole is the direct bromination of the parent pyrazole ring.

Materials:

  • 1H-Pyrazole

  • Bromine (Br₂)

  • Sodium acetate

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled pyrazole solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium acetate in water to neutralize the excess acid and quench the unreacted bromine.

  • The crude 4-bromo-1H-pyrazole will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo-1H-pyrazole scaffold is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Materials:

  • 4-Bromo-1H-pyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add the 4-bromo-1H-pyrazole derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv Na₂CO₃).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole derivative.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 4-bromo-1H-pyrazole scaffold is a prominent feature in a multitude of bioactive molecules, with a particularly significant impact in the fields of oncology and neurodegenerative diseases.

Oncology: A Scaffold for Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The pyrazole scaffold is adept at mimicking the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site.[1] The 4-bromo substituent can further enhance binding affinity and selectivity.

Table 1: Comparative Biological Activity of Pyrazole and 4-Bromopyrazole Derivatives

CompoundTargetCell LineIC₅₀ (µM)Key Structural Features & SAR InsightsReference
PyrazoleHuman Liver Alcohol Dehydrogenase-2.6Parent pyrazole scaffold.[2]
4-Bromopyrazole Human Liver Alcohol Dehydrogenase-0.29 Introduction of bromine at the 4-position significantly enhances inhibitory potency.[2]
Unsubstituted Pyrazole Analogp38α MAP Kinase->10Demonstrates the baseline activity of the pyrazole core.[7]
BIRB 796 (contains a substituted pyrazole) p38α MAP Kinase-0.0001 The pyrazole core is a key binding element, with substituents optimizing interactions.[7]

A key example of a signaling pathway targeted by pyrazole-based inhibitors is the MAPK/ERK pathway , which is frequently hyperactivated in various cancers.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Inhibitor 4-Bromopyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified MAPK/ERK signaling pathway illustrating the inhibitory action of a 4-bromopyrazole-based kinase inhibitor on RAF kinase.

Neurodegenerative Diseases: A Scaffold for Targeting Key Pathologies

The 4-bromo-1H-pyrazole scaffold has also emerged as a valuable structural motif in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The versatility of this scaffold allows for the design of molecules that can interact with various targets implicated in these complex disorders.

The 4-Bromo-1H-Pyrazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties to retain or enhance biological activity, is a powerful strategy in drug design.[8] The pyrazole ring itself can serve as a bioisostere for a phenyl ring, offering the advantage of introducing heteroatoms that can modulate polarity, solubility, and metabolic stability, as well as provide additional points for hydrogen bonding. The 4-bromo-1H-pyrazole scaffold can be considered a bioisosteric replacement for a 4-bromophenyl group, with the added benefits of the pyrazole core's inherent properties.

Bioisosteric_Replacement cluster_phenyl 4-Bromophenyl Group cluster_pyrazole 4-Bromo-1H-pyrazole Scaffold cluster_properties Potential Advantages of Replacement Phenyl Bromine atom on a 6-membered aromatic ring Pyrazole Bromine atom on a 5-membered heteroaromatic ring Phenyl->Pyrazole Bioisosteric Replacement Properties Improved solubility Enhanced metabolic stability Additional H-bond donor/acceptor sites Modulated polarity Pyrazole->Properties Bioisosteric Replacement

Figure 2: Conceptual diagram illustrating the bioisosteric replacement of a 4-bromophenyl group with a 4-bromo-1H-pyrazole scaffold and the potential benefits.

Conclusion

The 4-bromo-1H-pyrazole scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and the strategic placement of the bromine atom provides drug discovery scientists with a powerful tool to design and optimize novel therapeutic agents. From potent and selective kinase inhibitors for the treatment of cancer to innovative molecules targeting the complex pathologies of neurodegenerative diseases, the 4-bromo-1H-pyrazole core continues to be a central feature in the development of next-generation medicines. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of even more effective and safer therapies.

References

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The Strategic Imperative of Amine Protection: A Technical Guide to the Role of tert-Butyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide drug development, the precise modulation of functional group reactivity is paramount. Primary amines, ubiquitous and highly nucleophilic, present a formidable challenge, often participating in undesired side reactions that can derail a synthetic route, diminish yields, and complicate purification. The strategic deployment of protecting groups is the chemist's answer to this challenge. Among the arsenal of available amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, celebrated for its unique balance of stability and controlled lability. This in-depth technical guide provides a comprehensive exploration of tert-butyl carbamate as a protecting group for primary amines, delving into its underlying chemical principles, reaction mechanisms, field-proven experimental protocols, and strategic applications in complex molecular synthesis.

Core Principles: The Rationale for Boc Protection

The primary function of the Boc group is to transiently attenuate the nucleophilicity and basicity of a primary amine by converting it into a significantly less reactive carbamate.[1] This transformation is critical in multi-step syntheses where other functional groups on the molecule must undergo reactions that would otherwise be compromised by the presence of a free amine.[2]

The widespread adoption of the Boc group is attributable to several key characteristics:

  • Robust Stability: Boc-protected amines exhibit remarkable stability across a broad spectrum of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[3][4] This resilience allows for a wide range of subsequent chemical transformations to be performed without jeopardizing the integrity of the protected amine.

  • Mild Acidic Cleavage: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This facile removal under specific and gentle conditions is a cornerstone of its utility.

  • Orthogonality: A pivotal advantage of the Boc group is its orthogonality to other widely used amine protecting groups.[4] It remains intact under the basic conditions required to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is stable to the catalytic hydrogenation used to cleave the benzyloxycarbonyl (Cbz or Z) group.[3][6] This orthogonality is the bedrock of complex, multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one amine in the presence of others.[3][7]

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is essential for its effective implementation and for troubleshooting potential synthetic hurdles.

Boc Protection: Formation of the Carbamate Shield

The most common and efficient method for the introduction of the Boc group is the reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][8]

Mechanism of Protection:

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide.[10][11] The generated tert-butoxide is a sufficiently strong base to deprotonate the newly formed carbamate, yielding the final Boc-protected amine and tert-butanol.[10]

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Primary Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Boc Anhydride) Boc2O->Intermediate Boc_Amine R-NH-Boc (Protected Amine) Intermediate->Boc_Amine Collapse & Elimination Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition of Leaving Group

Figure 1: Generalized workflow for the Boc protection of a primary amine.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of chloroform and water.[2][12] The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Base (Optional but Common): While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.1-1.5 equivalents) or sodium bicarbonate is common to neutralize the acid generated from the leaving group decomposition, often accelerating the reaction and improving yields.[11][12] Stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic phase sequentially with a dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride) to remove excess amine and base, followed by water and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Boc Deprotection: Releasing the Free Amine

The removal of the Boc group is typically achieved under acidic conditions, which cleave the carbamate to regenerate the primary amine.[13]

Mechanism of Deprotection:

The deprotection mechanism is an acid-catalyzed elimination.[14]

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[9][15]

  • Cleavage: The C-O bond of the tert-butyl group cleaves, releasing a stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate.[14][15]

  • Decarboxylation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) to yield the free amine.[9] The amine is typically protonated by the excess acid present, forming an ammonium salt (e.g., a trifluoroacetate salt).[14]

Deprotection_Mechanism BocAmine R-NH-Boc Boc-Protected Amine ProtonatedBoc Protonated Intermediate H⁺ from TFA BocAmine->ProtonatedBoc Protonation CarbamicAcid R-NH-COOH Carbamic Acid ProtonatedBoc->CarbamicAcid Cleavage tBu_Cation (CH₃)₃C⁺ tert-Butyl Cation ProtonatedBoc->tBu_Cation Cleavage FreeAmine R-NH₃⁺ Amine Salt CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Figure 2: Mechanism of TFA-mediated Boc deprotection.

Potential Side Reaction: Alkylation by the tert-Butyl Cation

A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation generated.[3][16] This electrophile can alkylate nucleophilic residues within the substrate, particularly electron-rich aromatic rings (e.g., in tryptophan or tyrosine) or sulfur-containing side chains (e.g., in methionine).[3][6] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the tert-butyl cation.[17]

Experimental Protocol: General Procedure for Boc Deprotection using TFA

  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in an appropriate solvent, typically anhydrous dichloromethane (DCM).[18]

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 20% to 100% (neat TFA), depending on the lability of the Boc group and the presence of other acid-sensitive functionalities.[18][19] A common condition is a 1:1 (v/v) mixture of DCM and TFA.[20]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 2 hours.[12][18] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2][20]

  • Isolation: The product is typically an ammonium trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate or sodium carbonate solution) until the aqueous layer is basic.[2]

  • Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Strategic Considerations and Comparative Analysis

The choice of a protecting group is a critical decision in the design of a synthetic route. The Boc group's properties make it highly advantageous in many contexts, but it is not without its limitations.

Featuretert-Butoxycarbonyl (Boc) GroupBenzyloxycarbonyl (Cbz/Z) Group9-Fluorenylmethoxycarbonyl (Fmoc) Group
Cleavage Condition Strong Acid (e.g., TFA, HCl)[3]Catalytic Hydrogenolysis (H₂, Pd/C)[3]Base (e.g., Piperidine)[4]
Stability Stable to base, nucleophiles, and catalytic hydrogenation[3][4]Stable to acidic and basic conditions[3]Stable to acid and catalytic hydrogenation
Key Advantage Orthogonal to Cbz and Fmoc; widely used in SPPS[3]Robust; orthogonal to Boc and Fmoc[3]Base-lability allows for very mild deprotection conditions
Potential Side Reactions Alkylation of nucleophiles by tert-butyl cation[3]Incomplete cleavage; catalyst poisoningDibenzofluvene adduct formation

Table 1: Comparative analysis of common amine protecting groups.

Applications in Drug Development and Peptide Synthesis

The Boc group has been instrumental in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical industry.

  • Solid-Phase Peptide Synthesis (SPPS): The Boc/Cbz strategy was foundational to the development of SPPS by Merrifield.[21] In this approach, the N-terminal α-amino group of the growing peptide chain is protected with Boc, while reactive side chains are protected with groups like benzyl esters that are stable to TFA but cleaved by strong acids like HF in the final step.[22] The repetitive cycle of Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid allows for the efficient, automated synthesis of peptides.[21]

  • Complex Molecule Synthesis: In the synthesis of non-peptidic drug candidates, the Boc group is used to protect primary and secondary amines, preventing them from interfering with reactions such as cross-coupling, oxidation, or reduction at other sites in the molecule.[23][24] Its reliable performance and predictable reactivity make it an indispensable tool for medicinal chemists. For example, in the production of antibiotics and anticancer drugs, Boc protection ensures that key intermediates are stable and that reactions proceed with high selectivity, ultimately improving the overall efficiency and purity of the final active pharmaceutical ingredient (API).[23][24]

Conclusion

The tert-butoxycarbonyl (Boc) group is far more than a simple chemical "switch." It is a strategic tool that enables chemists to navigate the complexities of multi-step organic synthesis with a high degree of control and precision. Its unique combination of stability to a wide range of reagents and lability under specific, mild acidic conditions has cemented its role as one of the most important and widely used amine protecting groups. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of Boc protection and deprotection is not merely academic; it is a practical necessity for the efficient and successful synthesis of the next generation of therapeutics and advanced materials.

References

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The Pyrazole Scaffold: A Cornerstone of Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and capacity for diverse chemical modifications have made it an indispensable component in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of pyrazole derivatives in pharmaceutical research, delving into their synthesis, multifaceted pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore the causality behind experimental choices in their synthesis and evaluation, offering field-proven insights for drug development professionals. This document is designed to serve as a foundational resource for researchers and scientists dedicated to leveraging the power of the pyrazole core in their drug discovery endeavors.

The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become a focal point of intensive research due to their broad spectrum of biological and pharmaceutical applications.[3][5] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with a wide array of biological targets.[6] This inherent adaptability has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Crizotinib, and treatments for erectile dysfunction like Sildenafil.[4][7][8][9][10][11] The metabolic stability of pyrazole derivatives is another key factor contributing to their prevalence in newly approved pharmaceuticals.[9]

The following diagram illustrates the basic structure of the pyrazole ring and highlights its key chemical features that are pertinent to its role in medicinal chemistry.

Pyrazole_Structure cluster_pyrazole Pyrazole Core Structure cluster_properties Key Physicochemical Properties N1 N1-H N2 N2 N1->N2 H_donor Hydrogen Bond Donor (N1-H) N1->H_donor Acts as C3 C3 N2->C3 H_acceptor Hydrogen Bond Acceptor (N2) N2->H_acceptor Acts as C4 C4 C3->C4 C5 C5 C4->C5 Aromaticity Aromaticity (6π electrons) C4->Aromaticity Contributes to C5->N1

Caption: Core structure and key properties of the pyrazole ring.

Synthetic Strategies for Accessing the Pyrazole Nucleus: A Chemist's Guide

The synthesis of pyrazole derivatives is well-established, offering a variety of routes to access this versatile scaffold.[12] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the molecule's biological activity.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

This is one of the most common and efficient methods for synthesizing polysubstituted pyrazoles.[8] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as an ethyl acetoacetate.[8] The use of catalysts like nano-ZnO can lead to excellent yields and shorter reaction times, making it a green and efficient protocol.[8]

Experimental Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

  • Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of nano-ZnO (10 mol%).

  • Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,3,5-substituted pyrazole.

1,3-Dipolar Cycloaddition Reactions

This method provides a powerful tool for the synthesis of a variety of substituted pyrazoles.[8] It typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene.[8] The nitrile imine can be generated in situ from an arylhydrazone, offering a simple and practical approach using readily available reagents.[8]

Multicomponent Reactions

One-pot multicomponent reactions have gained significant attention as they offer an efficient and atom-economical approach to complex molecules from simple starting materials.[8] For instance, 3,5-substituted pyrazoles can be prepared in good yields and with high regioselectivity by the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines in a single step.[8]

The following workflow diagram illustrates the general synthetic approaches to the pyrazole nucleus.

Pyrazole_Synthesis cluster_reactants Starting Materials cluster_methods Synthetic Methods Hydrazine Hydrazine Derivatives Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Multicomponent Multicomponent Reaction Hydrazine->Multicomponent Dicarbonyl 1,3-Dicarbonyl Compounds Dicarbonyl->Cyclocondensation NitrileImine Nitrile Imines (from Hydrazones) Dipolar 1,3-Dipolar Cycloaddition NitrileImine->Dipolar Alkynes Alkynes/Alkenes Alkynes->Dipolar Alkynes->Multicomponent Aldehydes Aldehydes Aldehydes->Multicomponent Iodine Molecular Iodine Iodine->Multicomponent Pyrazole Pyrazole Derivatives Cyclocondensation->Pyrazole Dipolar->Pyrazole Multicomponent->Pyrazole

Caption: General synthetic pathways to pyrazole derivatives.

The Broad Pharmacological Spectrum of Pyrazole Derivatives

Pyrazole and its derivatives are renowned for possessing a wide array of pharmacological activities, making them a highly attractive scaffold for drug discovery.[3][7][8][13][14][15] Their biological effects are diverse, ranging from anti-inflammatory and analgesic properties to potent anticancer and antimicrobial activities.[3][7][8][15]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example of a successful COX-2 inhibitor.[7][8][9][11] The pyrazole ring in these compounds often acts as a bioisostere for an aryl group, enhancing the drug's lipophilicity and solubility, and facilitating better binding to the receptor pocket.[6] Other pyrazole-containing drugs with analgesic properties include Difenamizole.[7][8]

Anticancer Activity

A significant number of pyrazole derivatives have been investigated and developed as anticancer agents.[7][8][16][17] They exert their effects through various mechanisms, including the inhibition of kinases such as EGFR, VEGFR-2, and CDKs.[17] The structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring are crucial for their anticancer efficacy and selectivity.[16][18] For instance, some N-arylpyrazoles have demonstrated significant inhibition of cancer cell lines, even surpassing the efficacy of established drugs like cisplatin in certain cases.[19]

Table 1: Examples of Pyrazole Derivatives with Anticancer Activity and their Mechanisms

Compound ClassTarget/Mechanism of ActionExample Cancer Cell LinesReference
Pyrazole Carbaldehyde DerivativesPI3 Kinase InhibitorsMCF7 (Breast Cancer)[17]
Fused Pyrazole DerivativesDual EGFR and VEGFR-2 InhibitionHepG2 (Liver Cancer)[17]
Pyrazole-based Hybrid HeteroaromaticsAntiproliferativeA549 (Lung Cancer)[17]
Indole-Pyrazole HybridsCDK2 InhibitionHCT116 (Colon), MCF7 (Breast)[17]
N-ArylpyrazolesCytotoxicBel-7402 (Liver Cancer)[19]
Antimicrobial and Antifungal Activity

Several pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal activities.[7][8] Some compounds have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][7] The SAR studies in this area are crucial for developing new and effective antimicrobial agents to combat drug-resistant pathogens.

Other Pharmacological Activities

The therapeutic potential of pyrazole derivatives extends beyond the aforementioned areas. They have also been investigated for their utility as:

  • Antiviral agents [7][8]

  • Antidepressants (e.g., Fezolamide)[7][8]

  • Anticonvulsants [14]

  • Antidiabetic agents [3][15]

  • Antitubercular agents [7][8]

  • Antioxidants [7][8]

The following diagram illustrates the diverse pharmacological activities of the pyrazole scaffold.

Pyrazole_Pharmacology center Pyrazole Derivatives AntiInflammatory Anti-inflammatory & Analgesic center->AntiInflammatory Anticancer Anticancer center->Anticancer Antimicrobial Antimicrobial & Antifungal center->Antimicrobial Antiviral Antiviral center->Antiviral Antidepressant Antidepressant center->Antidepressant Anticonvulsant Anticonvulsant center->Anticonvulsant Antidiabetic Antidiabetic center->Antidiabetic

Caption: Diverse pharmacological activities of pyrazole derivatives.

Structure-Activity Relationship (SAR) Studies: A Key to Optimization

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates.[16][18] For pyrazole derivatives, SAR studies have provided invaluable insights into how different substituents on the pyrazole ring influence their biological activity.

For instance, in the context of anticancer agents, the nature and position of substituents on the pyrazole core can significantly impact their inhibitory activity against specific kinases.[16][17] Similarly, for anti-inflammatory pyrazoles, the presence of specific functional groups can enhance their selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.

Quantitative Structure-Activity Relationship (QSAR) modeling has also emerged as a powerful tool to predict the biological activity of pyrazole derivatives based on their molecular descriptors.[20] These computational models can guide the synthesis of new compounds with improved therapeutic profiles.[20]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly prolific source of new drug candidates in pharmaceutical research.[9][14] Its synthetic accessibility, coupled with its broad and tunable pharmacological profile, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of novel synthetic methodologies, including greener and more efficient approaches.[21] Furthermore, the application of computational tools for QSAR and molecular modeling will continue to accelerate the discovery and optimization of pyrazole-based therapeutics. The exploration of novel biological targets for pyrazole derivatives and the development of combination therapies also represent exciting avenues for future investigation. As our understanding of disease biology deepens, the versatile pyrazole nucleus is poised to play an even more significant role in the development of next-generation medicines.

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Safety and handling precautions for brominated pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Brominated Pyrazole Compounds

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its metabolic stability and diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] Bromination of the pyrazole ring is a key synthetic strategy employed by researchers to modulate the electronic properties, binding affinities, and metabolic pathways of these molecules, creating novel candidates for drug development.[5][6] These brominated pyrazole compounds, while invaluable for research, often present a significant and sometimes poorly characterized hazard profile.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed to instill a deep understanding of the causality behind safety protocols, moving beyond mere procedural lists to establish a self-validating system of safe laboratory practices. By grounding every recommendation in authoritative data and established safety science, this document provides an expert framework for handling brominated pyrazole compounds with the diligence and respect they require.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The foundational step in safely handling any chemical is a thorough understanding of its potential hazards. For many novel brominated pyrazoles, specific toxicological data like LD50 values are often unavailable.[7][8] This data gap mandates a conservative "handle as highly hazardous" approach, where the safety profile is inferred from structurally similar compounds and the known risks of halogenated heterocycles.

Primary Health Hazards The most consistently reported hazards associated with brominated pyrazole compounds are:

  • Irritation: They are potent irritants to the eyes, skin, and respiratory system.[7][9][10][11] Direct contact can cause redness, pain, and inflammation, while inhalation of dust or aerosols can lead to irritation of the throat and lungs.[7][9]

  • Acute Toxicity: Many are classified as harmful if swallowed, with the potential to cause gastrointestinal irritation, nausea, and vomiting.[7][9][12][13] Some may also be toxic upon skin contact.

  • Target Organ Effects: The primary target organs are the points of contact: the respiratory system, gastrointestinal tract, eyes, and skin.[7]

Physicochemical Hazards In addition to health risks, these compounds possess physicochemical properties that must be managed:

  • Combustion Products: During a fire, thermal decomposition generates highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[9][13]

  • Reactivity: While generally stable, they can react with strong oxidizing agents.[13] Their storage and handling must account for chemical incompatibilities.

Risk Assessment Workflow A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process that must precede any experimental work. The goal is to identify hazards, evaluate risks, and implement robust control measures.

cluster_risk_assessment Risk Assessment Workflow A 1. Identify Compound & Review SDS - Search for specific SDS. - If unavailable, use SDS of close analogs. B 2. Evaluate Hazards - Health (Irritation, Toxicity) - Physicochemical (Reactivity, Combustion) - Procedural (Aerosolization, Spillage) A->B Analyze C 3. Assess Exposure Potential - Quantity of material? - Solid or solution? - Duration of handling? B->C Contextualize D 4. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) C->D Mitigate E 5. Plan for Emergencies - Spill cleanup procedure? - Location of eyewash/shower? - First aid for exposure? D->E Prepare F 6. Document & Review - Finalize SOP. - Obtain PI approval. - Review periodically. E->F Finalize

Caption: A systematic workflow for assessing and mitigating risks before handling brominated pyrazoles.

Table 1: Common GHS Hazard Classifications for Brominated Pyrazoles

Pictogram Hazard Class Description & Precautionary Rationale

|


| Acute Toxicity (Harmful), Skin/Eye Irritation, Respiratory Irritant | Indicates that the compound can cause irritation upon contact and may be harmful if swallowed, inhaled, or in contact with skin.[9][10] This necessitates engineering controls and PPE to prevent any direct contact or inhalation. |
|

| Specific Target Organ Toxicity | May indicate potential for specific, non-lethal target organ damage from single or repeated exposure. The conservative approach assumes this risk if not explicitly ruled out by data. |
|

| Skin Corrosion / Serious Eye Damage | While less common for the parent compounds, this may apply to certain derivatives or reaction mixtures. It mandates the highest level of skin and eye protection. |

Section 2: Engineering Controls & Workspace Preparation

Engineering controls are the first and most effective line of defense, designed to physically isolate the researcher from the chemical hazard. Reliance on PPE alone is an unacceptable safety practice.

  • Primary Containment (Chemical Fume Hood): All manipulations of brominated pyrazole compounds, especially in solid or powdered form, must be conducted within a certified chemical fume hood.[8][14] The hood's airflow contains airborne particles and vapors, preventing inhalation exposure. The sash should be kept as low as possible to maximize protection. The causality is simple: if the hazard is contained, it cannot cause harm.

  • Emergency Facilities: The laboratory must be equipped with a fully functional and unobstructed safety shower and eyewash station.[7][13] Their locations must be clearly marked and known to all personnel before work begins. In the event of an exposure, immediate decontamination is critical to minimizing injury.[15]

  • Ventilation: The laboratory should operate under negative pressure relative to adjacent non-lab areas, ensuring that any fugitive emissions are contained within the lab and exhausted, not spread to administrative or public spaces.[16]

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazard. A multi-layered approach is essential, and the equipment must be appropriate for the specific risks posed by brominated pyrazoles and the solvents used with them.

Table 2: Mandatory PPE for Handling Brominated Pyrazole Compounds

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Splash Goggles & Face Shield Goggles are mandatory to provide a seal around the eyes, protecting against splashes and fine dust.[16][17][18] A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., reaction quenching, transfers).[8][19]
Hands Double-Gloving with Chemical-Resistant Gloves Double gloving provides a robust barrier against dermal absorption.[8][19] Nitrile or neoprene gloves are recommended.[14] The outer glove absorbs the initial contamination and is removed immediately, leaving a clean inner glove. Gloves must be inspected for defects before use and changed frequently.[17]
Body Fully-Buttoned Laboratory Coat A lab coat made of appropriate material protects skin and personal clothing from contamination.[14] It must be fully buttoned to provide a continuous barrier.
Respiratory N95 Respirator (or higher) Required for any handling of powders outside of a fume hood (e.g., unpacking shipments) or during a significant spill cleanup.[14][19][20] A standard surgical mask provides no protection against chemical dust or vapors. A self-contained breathing apparatus (SCBA) is required for firefighting.[9]

| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material and fully cover the feet to protect against spills.[14][19] Perforated shoes or sandals are strictly forbidden in the laboratory. |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is crucial for ensuring safety and reproducibility. The following protocol outlines the critical steps for handling solid brominated pyrazoles.

Experimental Protocol: Weighing and Transfer of a Solid Brominated Pyrazole Compound

  • Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood is operational and the work surface is clean and decontaminated.

  • Staging: Place all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent wash bottles, waste container) inside the fume hood before handling the compound. This minimizes movement in and out of the containment area.

  • Weighing: Carefully open the primary container inside the fume hood. Use a spatula to transfer the desired amount of solid to a tared weigh boat on a balance located within the hood. Causality: Performing this step in the hood contains any dust generated during transfer.[7]

  • Transfer: Gently add the weighed solid to the reaction flask. Tap the weigh boat to dislodge any remaining powder.

  • Rinsing: Rinse the weigh boat and spatula with a small amount of the reaction solvent, transferring the rinse into the reaction flask to ensure complete transfer of the reagent.

  • Sealing: Tightly close the primary container of the brominated pyrazole.[7][9]

  • Cleanup: Place the used weigh boat and any contaminated wipes into a designated solid halogenated waste container located within the fume hood.

  • Doffing PPE: When the procedure is complete, remove the outer gloves while still in the fume hood and dispose of them in the designated waste. Remove remaining PPE outside the hood.

  • Hygiene: Wash hands and arms thoroughly with soap and water.[10][16]

cluster_handling_workflow Safe Handling Workflow (Solids) A 1. Prepare Workspace - Verify fume hood function. - Don all PPE. B 2. Stage Equipment - Place all items inside hood. A->B C 3. Weigh Compound - Open container in hood. - Transfer solid to weigh boat. B->C D 4. Add to Reaction - Transfer solid to flask. - Rinse boat/spatula with solvent. C->D E 5. Secure & Clean - Tightly cap stock container. - Dispose of contaminated items in hood. D->E F 6. Exit & Decontaminate - Doff outer gloves in hood. - Wash hands thoroughly. E->F

Caption: A step-by-step workflow for safely handling solid brominated pyrazole compounds.

Section 5: Storage and Waste Management

Proper storage and disposal are integral parts of the chemical lifecycle and are critical for preventing accidents and environmental contamination.

Storage Protocols

  • Location: Store brominated pyrazoles in a cool, dry, and well-ventilated area.[7][9][17] Avoid storing them in direct sunlight or near heat sources.[9]

  • Containment: Keep containers tightly closed to prevent the release of fumes and protect from moisture.[7][9] Store large or liquid containers in secondary containment (e.g., a plastic tub) to control spills.[21]

  • Segregation: This is a critical, non-negotiable rule. Brominated pyrazoles must be stored separately from incompatible materials.[22]

    • DO NOT store with: Strong oxidizing agents, reducing agents, or flammable solvents.[13][23] A fire or explosion can result from accidental mixing.[23]

    • DO NOT store with: Alkali metals (e.g., sodium, potassium), as violent reactions can occur.[23]

    • Store in designated cabinets for toxic or halogenated compounds.

Waste Management

  • Segregation: Halogenated waste must be collected in separate, clearly labeled containers from non-halogenated waste.[23] Mixing waste streams can lead to dangerous reactions and complicates disposal.

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations. Do not pour any amount of brominated pyrazole compounds or their solutions down the drain.[17]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

cluster_emergency_response Emergency Response Decision Tree Start EMERGENCY (Spill or Exposure) Spill Is the spill large or uncontrolled? Start->Spill Exposure Is there personnel exposure? Start->Exposure Spill_Yes Evacuate Area Call Emergency Services Spill->Spill_Yes Yes Spill_No Is it safe to clean up? Spill->Spill_No No Spill_No_Yes Don appropriate PPE. Use spill kit to contain & absorb. Dispose as hazardous waste. Spill_No->Spill_No_Yes Yes Spill_No_No Evacuate Area Call Emergency Services Spill_No->Spill_No_No No Exposure_Yes Move to Safety (Shower/Eyewash) Exposure->Exposure_Yes Yes Exposure_No Assess situation. Proceed with spill cleanup if applicable. Exposure->Exposure_No No Exposure_Action Remove contaminated clothing. Flush affected area for 15+ min. Seek IMMEDIATE medical attention. Exposure_Yes->Exposure_Action

Caption: A decision tree for immediate actions during a spill or personnel exposure event.

Table 3: Emergency First Aid Procedures

Type of Exposure Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][9][10] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9][10] Seek immediate medical attention.
Inhalation Remove the individual from the area of exposure to fresh air immediately.[7][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [13]

| Ingestion | DO NOT induce vomiting. [7][9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention. |

Conclusion

Brominated pyrazole compounds are powerful tools in the arsenal of drug discovery and development. However, their utility is matched by their potential hazards. A culture of safety, built upon a foundation of understanding the "why" behind each precaution, is paramount. By integrating robust engineering controls, meticulous use of personal protective equipment, and unwavering adherence to established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with these compounds. This guide provides the framework for that safety culture, empowering scientists to conduct their vital work without compromising their health and well-being.

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  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate.

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

  • Spill Control/Emergency Response. EHSO Manual.

  • Guidance on Safe Storage of Chemicals in Laboratories. University College London.

  • Boron-nitrogen compounds. 100. Bromination of pyrazabole. Inorganic Chemistry.

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate.

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University.

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.

  • Intoxication with pyrazolones. PubMed.

  • What are the applications and synthesis methods of 4-Bromopyrazole? Guidechem.

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  • Guidance on Safe Storage of Chemicals in the Laboratory. University of Reading.

  • Safe Storage of Chemicals. University of York.

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A Researcher's In-Depth Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, the efficiency of a synthetic route and the purity of its intermediates are paramount. Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, bearing the CAS number 1435753-36-8, has emerged as a pivotal building block for medicinal chemists. Its structure is a testament to synthetic utility: a Boc-protected ethylamine tail ripe for amide couplings or deprotection and further functionalization, attached to a pyrazole ring. The strategic placement of a bromine atom on this pyrazole core transforms it into a versatile handle for a myriad of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This bifunctionality allows for the systematic exploration of chemical space, a cornerstone of lead optimization in pharmaceutical research. This guide offers an in-depth perspective on the commercial landscape, quality assessment, and strategic application of this valuable intermediate for researchers, scientists, and drug development professionals.

Part 1: Navigating the Commercial Landscape

The accessibility of this compound is robust, with numerous suppliers offering this reagent in research-grade quantities. Availability ranges from milligrams to multi-gram scales, catering to both initial screening and later-stage synthetic campaigns. For kilogram-scale requirements, engagement with larger chemical manufacturers or custom synthesis providers is typically necessary.

Key Supplier Analysis

A survey of prominent chemical suppliers reveals a competitive market. When selecting a supplier, researchers must weigh factors beyond price, including stated purity, availability of analytical data, and typical lead times.

Table 1: Commercial Supplier Overview for this compound

SupplierStated PurityTypical QuantitiesOrigin/DistributionNoteworthy Aspects
Sigma-Aldrich Not explicitly statedCustom synthesisGlobalExtensive documentation and quality systems; often a reliable source for well-characterized materials.
ChemScene ≥95%100mg, 250mg, 1g, 5gUSA/GlobalProvides basic physicochemical properties and is a common source for screening compounds.[1]
AiFChem ≥95%100mg, 250mg, 1gChina/GlobalOften lists material as "In stock," suggesting potentially shorter lead times for research quantities.[2]
Apollo Scientific Not explicitly statedInquireUK/GlobalA well-established supplier of fine chemicals and intermediates to the pharmaceutical industry.[3]
LookChem/Amadis Chemical ≥97% (Amadis)Gram to multi-gramChina/GlobalActs as a platform for various Chinese manufacturers, offering competitive pricing but requiring careful vetting of the specific producer.[4][5][6]
MOLBASE Varies by supplierVariesChina/GlobalA comprehensive sourcing platform that aggregates data from numerous suppliers, useful for price comparison.[7]
FUJIFILM Wako Not explicitly statedInquireJapan/GlobalKnown for high-purity reagents and a strong presence in the Asian market.[8]

Lead times are subject to fluctuation and should always be confirmed with the supplier at the time of inquiry. For in-stock items, expect 1-2 weeks for delivery. For items requiring synthesis, lead times can range from 3-8 weeks.

G cluster_sourcing Sourcing & Procurement Workflow cluster_qc In-House Quality Verification Research_Need Identify Research Need (CAS: 1435753-36-8) Supplier_Screening Screen Suppliers (Table 1) Research_Need->Supplier_Screening Request_Quotes Request Quotes & Lead Times Supplier_Screening->Request_Quotes Select_Supplier Select Supplier Request_Quotes->Select_Supplier Purchase_Order Issue Purchase Order Select_Supplier->Purchase_Order Material_Receipt Material Receipt Purchase_Order->Material_Receipt CoA_Review Review Supplier CoA Material_Receipt->CoA_Review Internal_Testing Internal QC Testing (NMR, LC-MS) CoA_Review->Internal_Testing Release_Material Release to Synthesis Internal_Testing->Release_Material

Caption: A logical workflow from sourcing to laboratory use.

Part 2: The Imperative of Quality Control: A Self-Validating System

For any synthetic endeavor, the maxim "garbage in, garbage out" holds unequivocally true. Relying solely on a supplier's Certificate of Analysis (CoA) without internal verification introduces unnecessary risk to a research program. A robust, self-validating quality control (QC) protocol is essential to ensure the identity, purity, and consistency of incoming starting materials.

The Certificate of Analysis (CoA): A Starting Point

A CoA from the supplier should, at a minimum, provide the following information:

  • Product Name: this compound

  • CAS Number: 1435753-36-8

  • Molecular Formula: C₁₀H₁₆BrN₃O₂

  • Molecular Weight: 290.16 g/mol

  • Purity: Typically determined by HPLC or GC. A purity of ≥95% is standard for research chemicals, with ≥98% being preferable for late-stage and cGMP applications.

  • Identity Confirmation: Methods such as ¹H NMR and Mass Spectrometry should be cited.

  • Appearance: Should be consistent (e.g., white to off-white solid).

In-House QC Protocol: Trust, but Verify

Upon receipt of the material, an internal QC check is strongly recommended.

Step 1: Physical and Solubility Assessment

  • Visually inspect the material, comparing its appearance to the CoA.

  • Perform a solubility test in a common solvent like DMSO or CDCl₃ to ensure it is suitable for analysis and subsequent reactions.

Step 2: Identity Confirmation via ¹H NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The proton NMR spectrum provides a fingerprint of the molecule.

  • Expected ¹H NMR Data (400 MHz, CDCl₃): While a specific spectrum for this exact compound is not readily published, based on analogous structures, one would anticipate the following key signals:

    • Pyrazole Protons: Two singlets in the aromatic region (~7.4-7.6 ppm), characteristic of the C3-H and C5-H on the pyrazole ring.

    • Ethyl Linker Protons: Two triplets, one corresponding to the N-CH₂ (~4.2-4.4 ppm) and the other to the CH₂-N(Boc) (~3.5-3.7 ppm).

    • Boc Protecting Group: A sharp singlet integrating to 9 protons in the upfield region (~1.4 ppm).

    • NH Proton: A broad singlet, the chemical shift of which can be variable.

Step 3: Purity Verification via LC-MS

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides orthogonal data to confirm both purity and identity. The HPLC component separates the main compound from any impurities, while the mass spectrometer confirms the molecular weight.

  • Methodology:

    • Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject onto a C18 reverse-phase HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with a UV detector (e.g., at 210 nm and 254 nm) and a mass spectrometer in positive ion mode.

  • Expected Results:

    • HPLC Chromatogram: A single major peak with an area percentage ≥95%.

    • Mass Spectrum: A prominent ion corresponding to the [M+H]⁺ adduct (expected m/z ≈ 290.06/292.06 for the bromine isotopes).

G Incoming_Material Incoming Material (CAS 1435753-36-8) QC_Check Internal QC Incoming_Material->QC_Check NMR ¹H NMR (Structural Integrity) QC_Check->NMR LCMS LC-MS (Purity & MW) QC_Check->LCMS Pass Pass (Purity & Identity Confirmed) Use_in_Research Approved for Synthetic Use Pass->Use_in_Research Fail Fail (Discrepancy Found) Contact_Supplier Quarantine Batch & Contact Supplier Fail->Contact_Supplier NMR->Pass Matches Structure NMR->Fail Unexpected Signals LCMS->Pass Purity ≥95% Correct MW LCMS->Fail Low Purity or Incorrect MW

Caption: A self-validating quality control decision tree.

Part 3: Authoritative Grounding & Application in Drug Discovery

The utility of this compound is firmly rooted in the established importance of the pyrazole scaffold in medicinal chemistry. The 4-bromopyrazole moiety, in particular, serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules.[9][10]

The Role in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, including cancer.[11] The development of small molecule kinase inhibitors is a major focus of modern pharmaceutical research. Pyrazole-based compounds have been successfully designed as inhibitors for a range of kinases, including p38 MAP kinase.[12][13][14]

The bromine atom on the pyrazole ring of this compound is the key to its utility. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This is a common strategy to build molecules that can occupy the ATP-binding pocket of a target kinase. The ethylamine portion of the molecule can be deprotected and used to introduce solubilizing groups or vectors to interact with other regions of the kinase protein, thereby enhancing potency and selectivity.

Illustrative Synthetic Transformation:

A common application would involve a Suzuki-Miyaura coupling reaction. The 4-bromopyrazole core would be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond at the 4-position of the pyrazole ring, effectively "decorating" the scaffold with a new substituent designed to interact with the target protein.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its commercial availability from a range of suppliers provides accessibility, but researchers must exercise due diligence through rigorous in-house quality control to ensure the integrity of their synthetic endeavors. By understanding the commercial landscape, implementing a self-validating QC protocol, and appreciating its strategic role in the synthesis of complex molecules like kinase inhibitors, scientists can effectively leverage this versatile building block to accelerate the development of next-generation therapeutics.

References

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Selfchem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules, 25(15), 3453.
  • Graneto, M. J., Kurumbail, R. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5729.
  • Graneto, M. J., Kurumbail, R. G., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). MOLBASE. Retrieved January 19, 2026, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2014). Molecules, 19(11), 18630–18663.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Supporting Information. (n.d.). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • Casno:1435753-36-8. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]-N-methyl-carbamate. (n.d.). Amadis Chemical. Retrieved January 19, 2026, from [Link]

  • tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate. (n.d.). Amadis Chemical. Retrieved January 19, 2026, from [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2017). MDPI. Retrieved January 19, 2026, from [Link]

  • tert-butyl N-(4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate. (n.d.). Amadis Chemical. Retrieved January 19, 2026, from [Link]

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Methodological & Application

The Strategic Application of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its synthetic versatility and ability to forge critical interactions within the ATP-binding site of kinases have cemented its importance in the development of targeted cancer therapies.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate , in the synthesis of next-generation kinase inhibitors, with a particular focus on the synthesis of Lorlatinib (PF-06463922), a potent inhibitor of anaplastic lymphoma kinase (ALK) and C-ros oncogene 1 (ROS1).[3][4]

The unique architecture of this compound, featuring a reactive 4-bromo position on the pyrazole ring and a protected ethylamine side chain at the N1 position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors to achieve high potency and selectivity.[5]

Core Principles and Synthetic Strategy

The primary application of this compound in kinase inhibitor synthesis revolves around its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the precise and efficient linkage of the pyrazole core to other complex fragments of the target kinase inhibitor.

The general workflow for the utilization of this intermediate is depicted below:

G cluster_0 Synthesis of Key Pyrazole Intermediate cluster_1 Core Assembly via Cross-Coupling cluster_2 Elaboration and Final Product Formation Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Deprotection Boc Deprotection Suzuki->Deprotection Coupled Intermediate Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Suzuki Final_Steps Further Functionalization / Cyclization Deprotection->Final_Steps API Active Pharmaceutical Ingredient (e.g., Lorlatinib) Final_Steps->API

Caption: General synthetic workflow utilizing this compound.

Application Protocol: Synthesis of a Key Intermediate for Lorlatinib

This protocol details the Suzuki-Miyaura coupling of this compound with a functionalized boronic acid ester, a critical step in the convergent synthesis of Lorlatinib.[3][6]

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
This compound1435753-36-8Sigma-Aldrich, AstaTech
2-(3,3-dimethylbut-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineNot specifiedSynthesized in-house
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4Sigma-Aldrich
Cesium carbonate (Cs₂CO₃)534-17-8Sigma-Aldrich
1,4-Dioxane (anhydrous)123-91-1Sigma-Aldrich
Water (degassed)7732-18-5N/A
Toluene (anhydrous)108-88-3Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6Sigma-Aldrich
Brine (saturated NaCl solution)N/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich
Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup 1. Combine pyrazole (1.0 eq), boronic ester (1.1 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a flask. Solvent 2. Add anhydrous 1,4-dioxane and degassed water. Setup->Solvent Heat 3. Heat the mixture to 80-90 °C under an inert atmosphere. Solvent->Heat Monitor 4. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench 5. Cool to RT, dilute with EtOAc, and wash with water and brine. Monitor->Quench Dry 6. Dry the organic layer over Na₂SO₄, filter, and concentrate. Quench->Dry Purify 7. Purify by column chromatography (Silica gel, EtOAc/Hexanes). Dry->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid pinacol ester (1.1 equivalents), cesium carbonate (2.0 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance to a wide range of functional groups.

  • Base: Cesium carbonate is a commonly used base in Suzuki-Miyaura reactions, as it is effective in promoting the transmetalation step and is generally well-tolerated by sensitive functional groups.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane or toluene with water is crucial for dissolving both the organic reactants and the inorganic base, facilitating the reaction. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Subsequent Transformations: Towards the Final Kinase Inhibitor

Following the successful Suzuki-Miyaura coupling, the resulting intermediate undergoes further transformations to yield the final kinase inhibitor. In the context of the Lorlatinib synthesis, these steps typically involve:

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the ethylamine side chain. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.

  • Further Functionalization and Cyclization: The now-free amine can participate in subsequent reactions, such as amide bond formation, to construct the final macrocyclic structure of Lorlatinib.[3]

Conclusion

This compound is a strategically designed and highly valuable intermediate for the synthesis of complex kinase inhibitors. Its pre-installed, protected side chain and reactive bromine handle allow for a convergent and efficient synthetic approach. The detailed protocol provided herein for a key Suzuki-Miyaura coupling step serves as a practical guide for researchers in the field of drug discovery and development, enabling the synthesis of advanced therapeutic agents targeting critical signaling pathways in diseases such as cancer.

References

  • Google Patents. US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same.
  • ResearchGate. Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • YouTube. Synthesis of Drugs: Lorlatinib. Available from: [Link]

  • European Patent Office. EP 3152210 B1 - TANK-BINDING KINASE INHIBITOR COMPOUNDS. Available from: [Link]

  • ACS Publications. Organic Process Research & Development. Available from: [Link]

  • NIH. Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. Available from: [Link]

  • Google Patents. AU2016304420A1 - Crystalline form of lorlatinib free base.
  • Google Patents. US20190365712A1 - Crystalline form of lorlatinib free base.
  • NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Google Patents. US20210163498A1 - Solid state forms of lorlatinib and their preparation.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • NIH. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • NIH. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Available from: [Link]

  • PubChem. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. Available from: [Link]

  • sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

  • ResearchGate. A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Available from: [Link]

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Application Notes & Protocols: Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In modern medicinal chemistry, the rapid assembly of complex molecular architectures from versatile starting materials is paramount. Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (CAS No: 1435753-36-8) has emerged as a highly valuable intermediate for this purpose.[1][2] Its structure is strategically designed, featuring two distinct and orthogonally reactive functional handles: a bromine atom on the pyrazole ring and a Boc-protected primary amine on the ethyl side chain.

The pyrazole core is a "privileged structure" in drug design, frequently found in molecules targeting a range of biological pathways.[3] The bromine atom at the 4-position serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl moieties to build molecular complexity and modulate pharmacological activity. Simultaneously, the tert-butyloxycarbonyl (Boc) protected amine provides a stable, yet readily cleavable, precursor to a primary amine. This amine can be unmasked in a later synthetic step to participate in amide bond couplings, reductive aminations, or other nucleophilic additions. This bifunctional nature allows for a modular and convergent approach to the synthesis of novel drug candidates, particularly in the fields of oncology and infectious disease research.[3]

Compound Properties and Safety Protocols

Before utilization, a thorough understanding of the compound's properties and adherence to strict safety protocols are mandatory. All operations should be conducted by trained personnel within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][5]

PropertyValueReference
CAS Number 1435753-36-8[1][2]
Molecular Formula C₁₀H₁₆BrN₃O₂[1]
Molecular Weight 290.16 g/mol [2]
Appearance White to off-white solid (typical)N/A
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Safety & Handling:

  • General Precautions: Avoid formation and inhalation of dust.[4] Do not get in eyes, on skin, or on clothing. Handle in accordance with good industrial hygiene and safety practices.[5][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4][7]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][8]

    • Skin Contact: Wash off immediately with soap and plenty of water.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Core Application: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The most prominent application of this intermediate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C(sp²)-Br bond on the pyrazole ring is highly susceptible to oxidative addition to a Pd(0) center, initiating a catalytic cycle that results in the formation of a new C-C bond with a boronic acid or ester coupling partner. This reaction is foundational for creating biaryl structures common in kinase inhibitors and other targeted therapies.[9]

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the pyrazole, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(Br) (Pyrazolyl Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd R¹-Pd(II)L₂(R²) (Di-organo Complex) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regeneration product Product (R¹-R²) red_elim->product Forms substrate Pyrazolyl-Br (R¹-Br) substrate->ox_add boronic Boronic Acid (R²-B(OH)₂) + Base boronic->transmetal Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble Glassware (Oven-dried) reagents 2. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) prep->reagents setup 3. Add Reagents to Flask Under Inert Atmosphere (N₂ or Ar) reagents->setup solvent 4. Add Degassed Solvents setup->solvent heat 5. Heat to Reaction Temp (e.g., 80-100 °C) & Stir solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench & Dilute (Water & Organic Solvent) cool->quench extract 9. Separate & Extract (Aqueous Layer) quench->extract dry 10. Dry, Filter & Concentrate extract->dry purify 11. Purify via Column Chromatography dry->purify

Diagram 2: General experimental workflow for Suzuki coupling.
Detailed Protocol: Synthesis of tert-Butyl (2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethyl)carbamate

This protocol is a representative example. Researchers must optimize conditions for different boronic acids.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound290.16290 mg1.01.0
4-Methoxyphenylboronic acid151.96182 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. [9]This step is critical to remove oxygen, which can deactivate the palladium catalyst. [9]Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Solvents should be sparged with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Subsequent Transformation: Boc Group Deprotection

Following successful functionalization of the pyrazole ring, the Boc-protected amine can be "unmasked" to reveal a primary amine, which is a key nucleophile for subsequent reactions like amide bond formation.

Principle of Amine Unmasking

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions (e.g., basic, reductive, oxidative). [10]It is, however, highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen, leading to the collapse of the carbamate via the formation of a stable tert-butyl cation. [10]

Detailed Protocol: TFA-Mediated Boc Deprotection

Materials & Reagents:

ReagentAmount
Boc-protected pyrazole substrate1.0 mmol
Dichloromethane (DCM)5 mL
Trifluoroacetic acid (TFA)1 mL

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, ~10-15 equivalents) to the stirring solution. Gas evolution (isobutylene and CO₂) will be observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. The product is typically obtained as a TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Yield in Suzuki Coupling 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is too weak or not soluble.4. Boronic acid decomposition.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough sparging of solvents with N₂/Ar.<[9]br>3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., Toluene/EtOH/Water).4. Use fresh, high-purity boronic acid.
Incomplete Boc Deprotection 1. Insufficient acid.2. Insufficient reaction time.1. Add more TFA or switch to a stronger acid system like 4M HCl in dioxane.2. Allow the reaction to stir for a longer period at room temperature.
Formation of Homocoupled Boronic Acid Byproduct Oxygen present in the reaction mixture.Improve degassing technique for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. [9]

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its orthogonal protecting group strategy allows for selective, stepwise functionalization, making it an ideal building block for the synthesis of complex, drug-like molecules. The protocols outlined herein provide a robust starting point for researchers to leverage this intermediate in their synthetic campaigns, enabling the efficient exploration of chemical space in the pursuit of novel therapeutics.

References

  • CDMS.net. (2015, March 16). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Vlainić, J., & Perković, I. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

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Acid-catalyzed deprotection of Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Acid-Catalyzed Deprotection of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern organic synthesis and drug development, the tert-butoxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines.[1] Its widespread use stems from its robustness under a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions. The deprotection of Boc-protected amines is a gateway step in countless synthetic pathways, enabling the subsequent functionalization of the liberated amine.

This document serves as a detailed guide for the acid-catalyzed deprotection of a specific, high-value substrate: this compound. The product of this reaction, 2-(4-bromo-1H-pyrazol-1-yl)ethanamine[2], is a versatile building block. The 4-bromopyrazole moiety is a privileged scaffold in medicinal chemistry, offering a handle for further elaboration through cross-coupling reactions, while the primary amine provides a nucleophilic site for amide bond formation, reductive amination, and other critical transformations.[3][4]

This guide provides a deep dive into the reaction mechanism, offers comparative insights into methodological choices, and presents detailed, field-tested protocols for execution, monitoring, and product isolation.

The Deprotection Mechanism: An Acid-Labile Cascade

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a well-understood, stepwise process.[1][5][6] The reaction proceeds through a cascade initiated by protonation, leading to the irreversible collapse of the carbamate structure.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid. This initial step activates the carbamate, rendering it susceptible to cleavage.[5][7][8]

  • C-O Bond Cleavage: The protonated intermediate is unstable and fragments. The bond between the tert-butyl group and the oxygen atom cleaves, resulting in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[5][7][8]

  • Irreversible Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[5][7][8] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: In the highly acidic reaction medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming a stable ammonium salt (in this case, a trifluoroacetate salt).[5]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection sub Boc-Protected Amine (R-NH-Boc) protonated Protonated Carbamate sub->protonated 1. Protonation h_plus H+ carbocation tert-Butyl Cation protonated->carbocation carbamic_acid Carbamic Acid (R-NH-COOH) protonated->carbamic_acid 2. Cleavage co2 CO₂ (gas) carbamic_acid->co2 amine Free Amine (R-NH₂) carbamic_acid->amine 3. Decarboxylation amine_salt Amine Salt (R-NH₃⁺A⁻) amine->amine_salt 4. Protonation

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Experimental Design: Key Parameters for Success

The successful deprotection of this compound hinges on the careful selection of reagents and conditions.

ParameterRecommended ChoiceRationale & Causality
Acid Reagent Trifluoroacetic Acid (TFA)TFA is a strong organic acid that is highly effective for Boc cleavage.[1] It is used with a co-solvent like DCM, and both are highly volatile, which simplifies the removal of excess reagent during work-up.[9]
Solvent Dichloromethane (DCM), AnhydrousDCM is an excellent solvent for the Boc-protected starting material and is inert under the strong acidic conditions. Using an anhydrous grade prevents the introduction of water, which could potentially lead to side reactions, although water is sometimes used as a scavenger.
Stoichiometry Large excess of TFA (e.g., 20-50% v/v in DCM)The reaction rate can show a second-order dependence on the acid concentration.[6] A large excess ensures the reaction proceeds rapidly and to completion. A common and effective formulation is a 1:1 mixture of DCM and TFA.[10]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control any potential exotherm during the addition of TFA, and then allowed to warm to room temperature to ensure completion.[10][11]
Scavengers Generally not required for this substrateThe tert-butyl cation generated can be a problematic electrophile, potentially alkylating sensitive functional groups like tryptophan or cysteine residues in peptide chemistry.[12][13] For this substrate, which lacks highly nucleophilic sites, scavengers are usually omitted for simplicity.
Reaction Time 1-3 hoursThe deprotection is typically rapid. Reaction progress should be monitored to determine the point of completion.[9][11]

Protocols for Deprotection and Analysis

Safety First: Trifluoroacetic acid (TFA) is extremely corrosive and can cause severe chemical burns and eye damage.[14][15][16] It is also harmful if inhaled.[17] All manipulations involving TFA must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[15][18]

Protocol 1: Acid-Catalyzed Deprotection

This protocol describes the standard procedure for removing the Boc group using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 5-10 minutes until the temperature equilibrates to 0 °C.

  • Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. A common and highly effective ratio is 1:1 (v/v) of DCM to TFA.[8] The addition should be done dropwise via syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

  • Monitoring: Check for the consumption of the starting material using TLC (as described in Protocol 2) or LC-MS.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a fast and effective method to monitor the reaction's progress.[11]

Procedure:

  • Spotting: On a silica gel TLC plate, spot the starting material (dissolved in DCM) in the left lane, a co-spot (a mix of starting material and the reaction mixture) in the middle lane, and a sample from the reaction mixture in the right lane.

  • Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is 10% methanol in DCM.

  • Visualization: After eluting, dry the plate and visualize the spots under a UV lamp. The product, being a free amine, is significantly more polar than the starting material and will have a lower Rf value. To specifically visualize the amine product, the plate can be stained with a ninhydrin solution, which produces a characteristic purple spot for primary amines.[11][19]

Protocol 3: Work-up and Product Isolation

The final product can be isolated either as its trifluoroacetate salt or as the free amine. The choice depends on the requirements of the subsequent synthetic step.

Method A: Isolation as the Trifluoroacetate Salt

  • Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11]

  • Azeotropic Removal of TFA: To remove residual traces of TFA, add more DCM or toluene to the flask and concentrate again. Repeat this process 2-3 times.[6]

  • Final Product: The resulting residue is the trifluoroacetate salt of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine, which can often be used directly in the next step without further purification.

Method B: Isolation as the Free Amine

  • Initial Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess acid.

  • Neutralization: Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. Caution: This neutralization is exothermic and will release CO₂ gas; add the base slowly and with frequent venting. Continue adding base until the gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 2-(4-bromo-1H-pyrazol-1-yl)ethanamine, as the final product.

Workflow Visualization

The entire experimental process, from setup to isolation of the final product, is outlined in the workflow diagram below.

Deprotection_Workflow Figure 2: Experimental Workflow start Start: Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C in Ice Bath start->cool add_tfa Slowly Add TFA (e.g., 1:1 v/v with DCM) cool->add_tfa react Stir at Room Temperature (1-3 hours) add_tfa->react monitor Monitor Reaction by TLC / LC-MS react->monitor workup_choice Reaction Complete? monitor->workup_choice workup_choice->react No path_a Isolate as Salt workup_choice->path_a Yes path_b Isolate as Free Amine workup_choice->path_b Yes concentrate_a Concentrate in vacuo to remove TFA/DCM azeotrope Azeotrope with Toluene/DCM to remove residual TFA concentrate_a->azeotrope product_a Final Product: Amine TFA Salt azeotrope->product_a concentrate_b Concentrate in vacuo neutralize Dissolve in DCM, Neutralize with aq. NaHCO₃ concentrate_b->neutralize extract Extract with DCM neutralize->extract dry Wash with Brine, Dry over Na₂SO₄ extract->dry concentrate_c Concentrate in vacuo dry->concentrate_c product_b Final Product: Free Amine concentrate_c->product_b

Figure 2: Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid concentration or equivalents.[6]2. Inadequate reaction time or low temperature.[6]3. Presence of an acid-scavenging impurity.1. Increase the concentration of TFA (e.g., from 25% to 50% v/v) or add more equivalents.2. Extend the reaction time and ensure it is running at room temperature.3. Purify the starting material before the reaction.
Formation of Side Products 1. Alkylation of the pyrazole ring by the tert-butyl cation (unlikely but possible).2. Degradation of the substrate due to prolonged exposure to strong acid.1. Add a scavenger like triisopropylsilane (TIS) or water (5% v/v) to the reaction mixture to trap the carbocation.2. Monitor the reaction closely and perform the work-up as soon as the starting material is consumed.
Difficulty Isolating Free Amine 1. The amine product is water-soluble, leading to poor recovery during aqueous extraction.[20]2. Incomplete neutralization of TFA, forming an amine salt that remains in the aqueous layer.1. Saturate the aqueous layer with NaCl to decrease the amine's solubility. Perform multiple extractions with a larger volume of organic solvent.2. Ensure the aqueous layer is basic (pH > 8) by testing with pH paper before extraction.
Product is a Sticky Oil/Gum 1. Residual TFA is present, forming a hygroscopic salt.2. The free amine product may be non-crystalline at room temperature.1. For the salt, perform multiple azeotropic distillations with toluene. For the free amine, ensure the neutralization and washing steps were thorough.2. Attempt to crystallize the product from a suitable solvent system or purify by column chromatography.

References

  • SUPPORTING INFORM
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Trifluoroacetic acid - SAFETY D
  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • Trifluoroacetic Acid Material Safety D
  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Astech Ireland.
  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov.
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
  • tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • How can I remove TFA in a product?
  • How to confirm BOC deprotection by TFA ?
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem.
  • A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis - Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
  • TERT-BUTYL (2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL)
  • 710944-68-6|2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine - BLDpharm.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchG
  • Bromination of pyrazole derivatives.
  • 2-Bromo-1-(1 H -pyrazol-4-yl)
  • Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)
  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl)
  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHANAMINE 85% (CAS No. 1017788-72-5) Suppliers - Chemical Register.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - NIH.
  • tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)

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Application Note: Mild and Selective Deprotection of N-Boc Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butoxycarbonyl (Boc) group is an indispensable amine-protecting group in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its stability under a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward introduction.[1] The removal of the Boc group, a critical step for the continuation of a synthetic sequence, is most commonly achieved under acidic conditions.[1][2]

However, for substrates containing sensitive functionalities, such as the pyrazole moiety, harsh acidic conditions can lead to undesired side reactions, including degradation of the heterocyclic ring or cleavage of other acid-labile groups.[3] Pyrazoles are a common scaffold in many pharmaceutically active compounds, making the development of mild and selective Boc deprotection methods for pyrazole-containing molecules a significant area of interest.

This application note provides a detailed guide to mild and selective conditions for the removal of the Boc group from pyrazole nitrogens. We will explore the mechanistic underpinnings of various deprotection strategies and provide detailed, field-proven protocols for their implementation.

Mechanistic Considerations in Boc Deprotection

A thorough understanding of the reaction mechanisms is crucial for selecting the appropriate deprotection strategy and for troubleshooting potential issues.

Acid-Catalyzed Deprotection

The classical method for Boc removal proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide.[1][4]

G cluster_0 Acid-Catalyzed Boc Deprotection Boc-N-Pyrazole Boc-N-Pyrazole Protonated_Carbamate Protonated Carbamate Boc-N-Pyrazole->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Free_Pyrazole Free Pyrazole Carbamic_Acid->Free_Pyrazole Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

A significant challenge with this method is the generation of the reactive tert-butyl cation, which can act as an electrophile and lead to unwanted side reactions, particularly with electron-rich aromatic systems.[5]

Lewis Acid-Mediated Deprotection

Lewis acids offer a milder alternative to Brønsted acids for Boc removal. Instead of protonation, the Lewis acid coordinates to the carbonyl oxygen of the Boc group, which similarly facilitates the fragmentation of the tert-butyl group.[6] This approach can often be performed under neutral or near-neutral conditions, preserving acid-sensitive functionalities.

Base-Induced Deprotection

While generally considered stable to basic conditions, the N-Boc group on certain electron-deficient heterocycles, such as pyrazoles and imidazoles, can be cleaved under specific basic conditions. A notable example is the use of sodium borohydride (NaBH₄) in ethanol, which has been shown to selectively deprotect N-Boc-pyrazoles while leaving other Boc-protected amines intact.[7][8] The proposed mechanism involves the nucleophilic attack of a hydride from BH₄⁻ on the carbonyl of the Boc group.[9]

G cluster_1 NaBH₄-Mediated Boc Deprotection Boc-N-Pyrazole Boc-N-Pyrazole Hydride_Attack Tetrahedral Intermediate Boc-N-Pyrazole->Hydride_Attack + NaBH₄ Pyrazole_Anion Pyrazole Anion Hydride_Attack->Pyrazole_Anion Fragmentation tBu_formate tert-Butyl Formate Free_Pyrazole Free Pyrazole Pyrazole_Anion->Free_Pyrazole + H⁺ (from EtOH)

Caption: Proposed Mechanism for NaBH₄-Mediated Boc Deprotection.

Experimental Protocols

The selection of a deprotection method should be based on the overall stability of the substrate and the presence of other functional groups.

Protocol 1: Mild Acidic Deprotection using Solid-Supported Acid

This method offers the advantages of traditional acid-catalyzed deprotection while simplifying purification, as the acidic reagent can be removed by simple filtration.[10][11]

Materials:

  • Boc-protected pyrazole derivative

  • Silica-supported sulfonic acid (e.g., SiliaMetS® Thiol) or Amberlyst 15

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Microwave reactor (optional, for accelerated reaction)[10]

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve the Boc-protected pyrazole in a suitable solvent (e.g., DCM or THF).

  • Add the solid-supported sulfonic acid (typically 1.5-2 equivalents).

  • Stir the mixture at room temperature. For faster reaction, heat the mixture using a microwave reactor to 100°C for 10 minutes.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the solid-supported acid.

  • Wash the solid support with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected pyrazole.

Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

Zinc bromide is a mild Lewis acid that can effectively remove Boc groups, often with high selectivity in the presence of other acid-sensitive functionalities.[12][13][14]

Materials:

  • Boc-protected pyrazole derivative

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • To a solution of the Boc-protected pyrazole (1 equivalent) in anhydrous DCM, add anhydrous ZnBr₂ (2-3 equivalents) under an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[12][15]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Selective Basic Deprotection using Sodium Borohydride (NaBH₄)

This method is particularly useful for the selective deprotection of N-Boc on pyrazoles and imidazoles in the presence of Boc-protected aliphatic amines.[7][8]

Materials:

  • Boc-protected pyrazole derivative

  • Sodium Borohydride (NaBH₄)

  • Ethanol (EtOH) (95% or absolute)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected pyrazole (1 equivalent) in ethanol.

  • Add NaBH₄ (1.5-3 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 5 hours.[7]

  • Upon completion, cool the reaction mixture to 0°C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Summary and Comparison of Methods

MethodReagentsConditionsAdvantagesDisadvantages
Solid-Supported Acid Silica-sulfonic acid, Amberlyst 15RT or 100°C (MW), 10 min - 4 daysEasy workup, reusable catalystCan still be too acidic for highly sensitive substrates
Zinc Bromide Anhydrous ZnBr₂, DCMRT, 4-24 hMild, good for acid-sensitive substratesRequires anhydrous conditions, longer reaction times
Sodium Borohydride NaBH₄, EtOHRT, ~5 hHighly selective for N-Boc on pyrazoles, mildLimited to specific heterocyclic systems

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reagent, elevating the temperature, or extending the reaction time. For solid-supported acids, microwave heating can significantly accelerate the reaction.[10]

  • Side Reactions: With acidic methods, the addition of a scavenger such as anisole or thioanisole can help to trap the liberated tert-butyl cation and prevent unwanted alkylation of the pyrazole ring or other nucleophilic sites.[16]

  • Substrate Solubility: Ensure the Boc-protected pyrazole is fully dissolved in the chosen solvent for optimal reaction kinetics.

  • Moisture Sensitivity: For the ZnBr₂ method, strictly anhydrous conditions are crucial for reproducibility and to avoid the formation of byproducts.

Conclusion

The selective and mild deprotection of N-Boc pyrazoles is a critical transformation in the synthesis of many important pharmaceutical compounds. By understanding the underlying mechanisms and having access to a range of reliable protocols, researchers can choose the most appropriate method for their specific substrate. The use of solid-supported acids, mild Lewis acids like ZnBr₂, and the highly selective NaBH₄ method provide a robust toolkit for navigating the challenges of Boc removal in the presence of the pyrazole moiety. Careful consideration of the substrate's stability and the orthogonality with other protecting groups will ultimately guide the synthetic chemist to a successful deprotection.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Nigam, S. C., et al. Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
  • Common Organic Chemistry. Zinc Bromide. [Link]

  • Gerokonstantis, D.-T., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124 (2020).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Jones, A. D., et al. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8329-8339 (2010).
  • Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]

  • Gerokonstantis, D.-T., et al. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • George, N., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026 (2020).
  • ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF. [Link]

  • George, N., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Lundin, R., & Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Link]

  • George, N., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Kennedy, S. H., et al. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 143(4), 1938-1944 (2021).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Džuganová, V., et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149 (2018).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

  • ResearchGate. Selective Ring N-Protection of Aminopyrazoles. | Request PDF. [Link]

  • Common Organic Chemistry. Boc Deprotection - TMSI. [Link]

  • RSC Publishing. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids. [Link]

  • Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]

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Application Note & Protocols: Leveraging Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate for the Synthesis of Novel Pyrazole Amide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, serving as a highly effective pharmacophore in a multitude of commercial products.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, provides a stable and versatile scaffold for developing agents with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2][3] Among the most significant classes of pyrazole-based agrochemicals are the pyrazole amide fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These compounds disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven critical in managing crop diseases and combating resistance.[4][6]

This application note details the strategic use of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate as a pivotal building block for the synthesis of next-generation pyrazole amide agrochemicals. We will elucidate the rationale behind its molecular design, provide robust protocols for its synthesis, and demonstrate its application in the construction of a model fungicide candidate. The structure of this intermediate is uniquely tailored for this purpose:

  • 4-Bromo-1H-pyrazole Core: Provides the essential heterocyclic motif for biological activity and includes a bromine atom at the C4 position—a versatile synthetic handle for late-stage diversification via cross-coupling reactions.

  • N1-Ethyl Linker: A common structural element in potent SDHI fungicides, connecting the core to the amide portion.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers a robust, acid-labile protecting group for the primary amine, allowing for selective reactions at other sites before its clean removal to enable the final amide bond formation.[7][8][9]

This guide is intended for researchers and synthetic chemists in the agrochemical and pharmaceutical industries, offering both practical, step-by-step protocols and the underlying scientific reasoning to empower innovation.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1435753-36-8[10][11]
Molecular Formula C₁₀H₁₆BrN₃O₂[10][11]
Molecular Weight 290.16 g/mol [12]
Appearance Typically an off-white to pale yellow solid or oil-
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, DMF)-

Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Protocol: Synthesis of the Building Block

The target intermediate is synthesized via a regioselective N-alkylation of 4-bromopyrazole. The choice of a Boc-protected alkylating agent is critical, as it prevents unwanted side reactions involving the amine.

Overall Reaction Scheme

Caption: Synthetic workflow for the N-alkylation of 4-bromopyrazole.

Step-by-Step Experimental Protocol

This protocol describes the N-alkylation of 4-bromopyrazole using Tert-butyl (2-bromoethyl)carbamate.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Tert-butyl (2-bromoethyl)carbamate (1.1 eq)

  • Potassium hydroxide (KOH), powdered (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromopyrazole (1.0 eq) and anhydrous DMF (approx. 0.2 M solution).

  • Base Addition: Add powdered potassium hydroxide (1.5 eq) to the stirred solution.

    • Rationale: A strong base is required to deprotonate the acidic N-H proton of the pyrazole ring, generating the nucleophilic pyrazolide anion.[13] KOH is a cost-effective and efficient choice. Cesium carbonate can offer improved yields in some cases due to the "cesium effect," which enhances the nucleophilicity of the anion.[14]

  • Addition of Alkylating Agent: Add a solution of Tert-butyl (2-bromoethyl)carbamate (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the Sₙ2 reaction between the pyrazolide anion and the alkyl bromide.[13] DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without solvating the nucleophile, thus increasing its reactivity.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully quench by adding deionized water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Application Protocol: Synthesis of a Model Pyrazole Amide Fungicide

This section demonstrates the utility of the synthesized building block by converting it into a model pyrazole amide fungicide. The workflow involves two key transformations: Boc deprotection followed by amide coupling.

Caption: Two-step workflow from the intermediate to a final pyrazole amide.

Step 1: Boc Deprotection to Unveil the Primary Amine

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 eq). A common ratio is a 25-50% solution of TFA in DCM.[9]

    • Rationale: The Boc group is highly sensitive to strong acids and is readily cleaved.[8][15] TFA is effective because it protonates the carbamate oxygen, initiating the elimination of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation to release the free amine.[7][16] The reaction is typically fast and clean.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting crude product is the amine TFA salt, which can often be used directly in the next step without further purification.

Step 2: Amide Coupling to Form the Final Product

Protocol (using a model carboxylic acid, e.g., 2-(Trifluoromethyl)benzoic acid):

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10-15 minutes.

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, making it susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the amine salt from the previous step and to facilitate the coupling reaction.

  • Amine Addition: Add a solution of the crude 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine TFA salt (1.2 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final N-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide.

Mechanistic Insight: The Role of Pyrazole Amides as SDHIs

The biological efficacy of many pyrazole amide fungicides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[4]

G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q C2 Complex II (SDH) Succinate → Fumarate C2:f0->Q C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP ATP Synthase (Complex V) C4->ATP Inhibitor Pyrazole Amide Fungicide Inhibitor->C2:f0 Inhibition

Caption: Inhibition of Fungal Respiration by Pyrazole Amide SDHIs.

By binding to the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate. This action halts the flow of electrons into the ETC, which cripples cellular respiration and leads to a catastrophic depletion of ATP, the cell's primary energy currency, ultimately causing fungal cell death.[6] The specific substituents on the pyrazole and amide portions of the molecule are crucial for achieving high binding affinity and selectivity for the fungal enzyme over its mammalian counterpart.

Conclusion

This compound is a strategically designed and highly valuable intermediate for agrochemical synthesis. Its structure provides a direct route to pyrazole amide scaffolds, which are central to many modern fungicides. The protocols outlined in this note offer robust and reproducible methods for both the synthesis of this building block and its subsequent elaboration into complex, high-value active ingredients. By understanding the causality behind each synthetic step and the ultimate biological mechanism of action, researchers can more effectively leverage this and similar intermediates to develop the next generation of crop protection solutions.

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Pyrazole chemistry in crop protection. Semantic Scholar.
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)
  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • TERT-BUTYL (2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL)
  • tert-butyl N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested insights to help you overcome common synthetic challenges. This document provides a structured approach to troubleshooting, focusing on the critical N-alkylation step of 4-bromo-1H-pyrazole.

Overview of the Synthesis

The target molecule is synthesized via the N-alkylation of 4-bromo-1H-pyrazole with tert-butyl (2-bromoethyl)carbamate. This reaction, while straightforward in principle, is often plagued by issues that can significantly reduce the yield of the desired product. The primary challenges are controlling the regioselectivity of the alkylation and mitigating side reactions involving the starting materials.

Figure 1. General reaction scheme for the N-alkylation of 4-bromo-1H-pyrazole.

Troubleshooting Guide: Question & Answer Format

This section directly addresses the most common issues leading to low product yield.

Q1: My yield is significantly lower than expected, and TLC analysis shows multiple product spots. What is the most likely cause?

A1: The formation of regioisomers is the most probable cause.

While 4-bromo-1H-pyrazole is a symmetrical molecule, N-alkylation of pyrazoles is notoriously sensitive, and even slight impurities or alternative tautomeric forms can lead to the formation of isomeric products. More critically, if your starting pyrazole is substituted at the 3 or 5 position, you will inevitably face the challenge of N1 vs. N2 alkylation.[1][2] The two nitrogen atoms in the pyrazole ring have similar electronic properties, making it difficult to selectively alkylate just one.[2]

Regioisomers Figure 2. N1 vs. N2 Regioisomers start 3-Substituted Pyrazole Anion N1_product N1-Alkylation Product (Less Hindered) start->N1_product  Pathway 1 (Often Major) N2_product N2-Alkylation Product (More Hindered) start->N2_product  Pathway 2 (Often Minor)

Figure 2. N1 vs. N2 alkylation pathways for an unsymmetrical pyrazole.

These isomers often have very similar polarities, making them difficult to separate by column chromatography and leading to an apparently low yield of the desired pure compound.

Q2: How can I improve the regioselectivity of the reaction to favor a single product?

A2: Optimizing the base and solvent system is critical for controlling regioselectivity. [1][2]

The outcome of the reaction is a delicate balance of steric effects, the nature of the base's counter-ion, and solvent polarity.[1][3]

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at position 3 or 5, the incoming alkyl group will preferentially attack the more accessible nitrogen.[1][3]

  • Base and Solvent Choice: This is the most powerful tool for controlling the outcome. The choice of base deprotonates the pyrazole to form a pyrazolide anion, and the interaction of this anion with its counter-ion (e.g., K+, Na+, Cs+) and the solvent cage dictates which nitrogen is more nucleophilic.

Base Solvent Typical Outcome & Rationale Reference
K₂CO₃DMF or DMSORecommended Starting Point. A moderately strong base in a polar aprotic solvent. Often provides good N1 selectivity for 3-substituted pyrazoles.[1][4]
NaHTHF or DMFFor Higher Reactivity. A strong, non-nucleophilic base. Can prevent the formation of regioisomers in certain cases by forming a single pyrazolide salt. Use with caution under strictly anhydrous conditions.[2][3]
Cs₂CO₃DMFFor Difficult Alkylations. The large, soft cesium cation can alter the nucleophilicity of the pyrazole nitrogens, sometimes reversing or improving selectivity compared to K₂CO₃.[5]
Q3: My reaction is sluggish or fails to proceed to completion. What should I investigate?

A3: This issue often points to problems with the starting materials or suboptimal reaction conditions.

  • Purity of Tert-butyl (2-bromoethyl)carbamate: This alkylating agent can be an oil and may contain impurities from its synthesis.[6] It is also moisture-sensitive. Ensure it is pure and handled under anhydrous conditions. The material is stable under recommended storage but can be incompatible with strong acids and oxidizing agents.[7][8]

  • Base Strength and Anhydrous Conditions: If using a strong base like sodium hydride (NaH), the reaction is extremely sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reaction of the Alkylating Agent: Under strongly basic conditions, tert-butyl (2-bromoethyl)carbamate can undergo an E2 elimination to form tert-butyl vinylcarbamate, a non-reactive byproduct. This is more likely with strong, hindered bases.

  • Temperature: While many N-alkylations proceed at room temperature, gently heating the reaction (e.g., to 50-60 °C) can often drive it to completion. Monitor by TLC to avoid decomposition.

G start Low Yield Observed tlc Analyze by TLC: Multiple Spots? start->tlc completion Analyze by TLC: Starting Material Remaining? tlc->completion No isomers Likely Regioisomers tlc->isomers Yes conditions Suboptimal Conditions completion->conditions Yes optimize Optimize Base/Solvent (See Table 1) isomers->optimize purify Purification Issue? (See Q4) isomers->purify reagents Check Reagent Purity (esp. Alkyl Bromide) conditions->reagents heat Increase Temperature (e.g., 50-60°C) conditions->heat base Use Stronger Base (e.g., NaH) conditions->base

Figure 3. Troubleshooting workflow for low yield.

Q4: I am struggling to purify the final product from the reaction mixture. What are the best practices?

A4: N-alkylated pyrazoles can be challenging to purify due to their basicity and potential for co-elution with isomers or byproducts.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate. Wash with water to remove inorganic salts (like KBr). You can then wash with a dilute acid (e.g., 1M HCl) to protonate the pyrazole product and pull it into the aqueous layer, leaving non-basic impurities behind. Subsequently, basify the aqueous layer and re-extract the product. This can significantly simplify the subsequent chromatography.[9][10]

  • Column Chromatography:

    • Deactivate Silica Gel: Pyrazoles are basic and can stick to acidic silica gel, leading to streaking and poor recovery. Pre-treat your silica gel slurry or your mobile phase with 1% triethylamine (Et₃N) to neutralize the acidic sites.[9]

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[9]

Frequently Asked Questions (FAQs)

  • FAQ 1: Is the Boc protecting group stable under these alkylation conditions?

    • Yes, the tert-butoxycarbonyl (Boc) group is stable to most nucleophiles and bases used in N-alkylation reactions.[11] It is cleaved under acidic conditions, so it will remain intact throughout the reaction and basic work-up.[12]

  • FAQ 2: Can I use tert-butyl (2-chloroethyl)carbamate or the corresponding tosylate instead of the bromide?

    • Yes. Alkyl chlorides are less reactive than bromides, which would likely require more forcing conditions (higher temperature, stronger base). Alkyl tosylates or mesylates are significantly more reactive and could allow the reaction to proceed under milder conditions, but they may also increase the rate of side reactions like elimination.

  • FAQ 3: Why is K₂CO₃ in DMF a good starting point?

    • This combination represents a reliable balance of reactivity and selectivity. Potassium carbonate is a solid, easy-to-handle base that is strong enough to deprotonate pyrazole but not so strong that it aggressively promotes side reactions. DMF is a polar aprotic solvent that effectively dissolves the pyrazolide salt and promotes the Sₙ2 reaction.[1][4]

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC (see Protocol 2). The reaction is complete when the 4-bromo-1H-pyrazole spot has been consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of ethyl acetate in hexanes.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust polarity as needed).

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization:

    • UV light (254 nm): Both the starting pyrazole and the product should be UV active.

    • Potassium Permanganate (KMnO₄) stain: Will visualize most organic compounds.

  • Expected Results: The product should have a higher Rf value than the starting 4-bromo-1H-pyrazole.

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
  • Baran, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • ChemicalBook. (2025). tert-Butyl N-(2-bromoethyl)carbamate - Safety Data Sheet.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Chemsrc. (2025). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
  • MDPI. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank.
  • Apollo Scientific. (n.d.). 2-Bromoethylamine, N-BOC protected.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • AA Blocks. (n.d.). tert-butyl N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbamate. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Available at: [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[2-(4-bromophenyl)-2-oxoethyl]carbamate. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Alkylating 4-bromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 4-bromo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this synthetic transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when alkylating 4-bromo-1H-pyrazole?

A1: The main hurdles in the N-alkylation of 4-bromo-1H-pyrazole are controlling regioselectivity and preventing side reactions. Since 4-bromo-1H-pyrazole is an unsymmetrical pyrazole, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be challenging to separate.[1][2] Additionally, side reactions such as over-alkylation to form pyrazolium salts can occur.[3]

Q2: How does the choice of base and solvent influence the regioselectivity of the alkylation?

A2: The selection of the base and solvent system is critical for directing the alkylation to the desired nitrogen atom.

  • Bases: Strong bases like sodium hydride (NaH) tend to favor the formation of the thermodynamically more stable N1-alkylated product.[1] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly in polar aprotic solvents.[1][2] The choice of base can sometimes even reverse the regioselectivity.[1]

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used and can influence the reaction's regioselectivity.[1][2] For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[2]

Q3: What are some standard starting conditions for the alkylation of 4-bromo-1H-pyrazole?

A3: A reliable starting point for the N-alkylation of 4-bromo-1H-pyrazole involves using a carbonate base in a polar aprotic solvent. A common and often successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[2] Typically, the reaction is performed by stirring the 4-bromo-1H-pyrazole with a slight excess of the base and the alkylating agent at room temperature or with gentle heating.

Q4: Are there alternative, milder methods for alkylating 4-bromo-1H-pyrazole?

A4: Yes, several alternative methods exist that avoid the use of strong bases and harsh conditions. One such method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[4][5] This approach can provide good yields of N-alkylated pyrazoles and offers an alternative to traditional base-mediated alkylations.[4][5] Another strategy is the Mitsunobu reaction, which allows for alkylation under neutral conditions.[4]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the alkylation of 4-bromo-1H-pyrazole and provides systematic solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Alkylating Agent Verify the purity and reactivity of your alkylating agent. If it is a halide, consider converting it to a more reactive iodide via a Finkelstein reaction.
Insufficient Base Strength If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Low Reaction Temperature Gradually increase the reaction temperature. Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent like DMF or DMSO.
Problem 2: Formation of a Mixture of N1 and N2 Regioisomers

Controlling Regioselectivity

The formation of both N1 and N2 isomers is a common challenge. The following workflow can help optimize for the desired regioisomer.

G start Mixture of N1 and N2 Isomers Observed sterics Analyze Steric Hindrance - Bulky alkylating agent? - Substituents on pyrazole? start->sterics base Modify the Base start->base solvent Change the Solvent start->solvent temp Adjust Temperature start->temp n1_favored N1 Isomer Favored (Less hindered N) sterics->n1_favored Bulky groups favor alkylation at the less hindered N1 position n2_favored N2 Isomer Favored (More hindered N) sterics->n2_favored Smaller groups may allow alkylation at N2 strong_base Use Stronger Base (e.g., NaH) Favors thermodynamic product (often N1) base->strong_base weak_base Use Weaker Base (e.g., K2CO3) May alter selectivity base->weak_base polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) Often improves selectivity solvent->polar_aprotic low_temp Lower Temperature May favor kinetic product temp->low_temp

Caption: Troubleshooting workflow for regioselectivity.

Problem 3: Formation of a Dialkylated Pyrazolium Salt

Minimizing Over-alkylation

The formation of a dialkylated pyrazolium salt is an unwanted side reaction.[3]

G start Dialkylated Pyrazolium Salt Detected equivalents Reduce Equivalents of Alkylating Agent Use 1.0-1.1 equivalents start->equivalents addition Slow Addition of Alkylating Agent Add dropwise at a lower temperature start->addition monitoring Monitor Reaction Closely by TLC/LC-MS Stop the reaction upon consumption of starting material start->monitoring result Minimized Over-alkylation equivalents->result addition->result monitoring->result

Caption: Strategies to minimize over-alkylation.

Problem 4: Difficulty in Purifying the Product

Purification Strategies

N-alkylated pyrazoles can sometimes be challenging to purify, especially when regioisomers are present.

  • Column Chromatography: Silica gel chromatography is the most common method.[4]

    • Solvent System: A gradient of ethyl acetate in hexanes is often effective.

    • Tailing: If the compound streaks on the column, adding a small amount of triethylamine (e.g., 1%) to the eluent can help for basic pyrazole derivatives.[6]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[6]

  • Acid-Base Extraction: For products with basic nitrogen atoms, an acid-base extraction can be used to remove non-basic impurities.[6] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

III. Experimental Protocols

General Procedure for N-Alkylation using Potassium Carbonate

This protocol provides a standard starting point for the alkylation of 4-bromo-1H-pyrazole.

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq) dropwise to the suspension.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for N-Alkylation using Sodium Hydride

This protocol is suitable when a stronger base is required.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF (0.1-0.5 M) at 0 °C, add a solution of 4-bromo-1H-pyrazole (1.0 eq) in the same solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

IV. References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]

  • Smith, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Krasavin, M. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

Sources

Technical Support Center: Purification of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification process and ensure the highest quality of your final compound.

I. Understanding the Compound and Potential Impurities

This compound is a key intermediate in many synthetic pathways. Successful purification requires an understanding of its structure and the likely impurities that may arise during its synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Common Impurities:

  • Unreacted Starting Materials: Such as 4-bromopyrazole and tert-butyl (2-aminoethyl)carbamate.

  • Regioisomers: Isomeric pyrazole products can form, which may be challenging to separate.[1]

  • Byproducts from Side Reactions: Incomplete cyclization can lead to pyrazoline intermediates.[1] Side reactions involving the hydrazine starting material can also produce colored impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or workup.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

A1: An initial acid-base extraction is highly recommended. This will help to remove unreacted 4-bromopyrazole (which is acidic) and any basic impurities. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with a mild acidic solution (e.g., 1M HCl), followed by a mild basic solution (e.g., saturated NaHCO₃), and finally with brine.

Q2: My compound appears as an oil, but I expect a solid. What should I do?

A2: It's possible that your compound is an oil at room temperature or that it contains impurities that are preventing crystallization. First, try to remove all residual solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, column chromatography is the next logical step.

Q3: I am observing multiple spots on my TLC plate. How can I identify the product spot?

A3: Run a co-spot on your TLC plate. This involves spotting your crude reaction mixture, the starting materials, and a spot where you have applied both the crude mixture and the starting materials on top of each other. The product spot will be the one that is not present in the starting material lanes. Staining with potassium permanganate can also help visualize spots that are not UV-active.

Q4: My purified compound is colored (yellow or reddish). How can I decolorize it?

A4: Colored impurities often arise from side reactions.[1] If the compound is a solid, recrystallization with the addition of a small amount of activated charcoal can be effective in removing colored impurities.[2] Be aware that using charcoal may slightly reduce your yield.[2] For oils, passing a solution of the compound through a small plug of silica gel or activated carbon may help.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

A. Column Chromatography

Column chromatography is a primary method for purifying pyrazole derivatives.[3][4]

Issue 1: Poor Separation of the Product from Impurities

  • Cause: The chosen solvent system (eluent) may not have the optimal polarity.

  • Solution:

    • Optimize the Solvent System: Systematically test different solvent mixtures using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. Common eluents for pyrazole derivatives include mixtures of hexane and ethyl acetate.[2][4]

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity.

    • Alternative Adsorbent: If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral or basic).

Issue 2: Product Degradation on the Column

  • Cause: Pyrazoles can sometimes be sensitive to the acidic nature of standard silica gel.[2]

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[2][5] This neutralizes the acidic sites on the silica.

    • Minimize Contact Time: Use flash column chromatography to reduce the time your compound spends on the column.[2]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Run the column with the optimized solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Observations
9:1Good for separating non-polar impurities.
7:3A common starting point for many pyrazole derivatives.
1:1For more polar compounds or to elute the product faster.

digraph "Column_Chromatography_Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A[label="Crude Product"]; B[label="Dissolve in Minimal Solvent"]; C [label="Adsorb onto Silica Gel"]; D [label="Pack Column with Silica Slurry"]; E [label="Load Sample onto Column"]; F [label="Elute with Solvent Gradient"]; G [label="Collect Fractions"]; H [label="Analyze Fractions by TLC"]; I[label="Combine Pure Fractions"]; J [label="Evaporate Solvent"]; K [label="Pure Product"];

A -> B; B -> C; D -> E; C -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }

Caption: Workflow for flash column chromatography purification.

B. Recrystallization

For solid products, recrystallization is an excellent method to achieve high purity.[6]

Issue 1: Compound Does Not Dissolve in Hot Solvent

  • Cause: The chosen solvent is not suitable for your compound.

  • Solution:

    • Solvent Screening: Test the solubility of your compound in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[6]

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again and then allow it to cool slowly. A common mixture for carbamates is ethanol/water.[5]

Issue 2: No Crystals Form Upon Cooling

  • Cause: The solution may not be supersaturated, or nucleation has not occurred.

  • Solution:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod.

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.

    • Reduce Volume: Evaporate some of the solvent to increase the concentration of the compound.

    • Cool to Lower Temperature: Place the flask in an ice bath or refrigerator.

Issue 3: Oiling Out

  • Cause: The compound is coming out of solution as a liquid (oil) instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

    • Choose a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Add the minimum amount of hot solvent to the crude solid in a flask until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for recrystallization.

IV. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Retrieved from

  • Yu, J., et al. (2025). Methyl carbamate purification by extraction and recrystallazation. SciEngine.

  • Yu, J., et al. (2025). Methyl carbamate purification by extraction and recrystallization. ResearchGate.

  • Request PDF. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate.

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.

  • (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

  • MOLBASE. (n.d.). This compound. Retrieved from

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Technical Support Center: Managing t-butyl Cation Scavengers in Large-Scale Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for large-scale tert-butoxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing t-butyl cation scavengers during the critical step of amine deprotection. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during large-scale Boc deprotection, offering insights into their root causes and providing actionable solutions.

Issue 1: Significant Formation of Side Products Detected Post-Deprotection

Observation: Your analytical data (e.g., LC-MS, HPLC) shows unexpected peaks, often with a mass increase of +56 Da, indicating tert-butylation of your target molecule.[1]

Probable Cause: The primary culprit is the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1] This electrophilic intermediate can alkylate nucleophilic sites on your substrate, particularly on sensitive amino acid residues if you are working with peptides.[2][3][4][5]

Solution: The most effective strategy is the incorporation of a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[6][7] Scavengers are nucleophilic compounds that react more readily with the t-butyl cation than your target molecule, effectively neutralizing the threat of side reactions.[8][4]

Choosing the Right Scavenger: The selection of an appropriate scavenger is dictated by the specific nucleophilic functional groups present in your molecule.

  • For Tryptophan-containing compounds: The indole ring is susceptible to tert-butylation.

    • Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1]

  • For Methionine-containing compounds: The thioether side chain can be alkylated.

    • Recommended Scavengers: Thioanisole is effective in preventing S-alkylation. The addition of dimethyl sulfide (DMS) can also help prevent oxidation.[1]

  • For Cysteine-containing compounds: The free thiol group is a prime target for the t-butyl cation.

    • Recommended Scavengers: Ethanedithiol (EDT) is a commonly used scavenger to protect the thiol group.[1]

  • For Tyrosine-containing compounds: The phenolic ring can undergo alkylation.

    • Recommended Scavengers: Phenol or cresol can be used to minimize this side reaction.

General Scavenger Cocktails: For molecules with multiple sensitive residues, a scavenger cocktail is often more effective.

  • Common Cocktail: A mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust choice for many applications.[1][8]

  • For Highly Sensitive Substrates: "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) provides broad-spectrum protection.[1][8]

Issue 2: Incomplete or Sluggish Boc Deprotection

Observation: Monitoring the reaction by TLC or LC-MS reveals a significant amount of starting material remaining even after extended reaction times.[6][9]

Probable Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed reaction.[6]

    • Solution: Ensure a sufficient excess of a strong acid, such as neat trifluoroacetic acid (TFA) or a high concentration of HCl in a suitable solvent like dichloromethane (DCM) or dioxane, is used.[1][6][10]

  • Suboptimal Reaction Temperature and Time: While many deprotections proceed efficiently at room temperature, some sterically hindered or less reactive substrates may require more forcing conditions.[1][6]

    • Solution: Gradually increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time.[6] It is crucial to monitor the reaction progress closely to avoid potential degradation of the product.[6][9]

  • Solvent Effects: The choice of solvent can impact the reaction rate.

    • Solution: Experiment with different solvent systems. While DCM is common, protic solvents like methanol can sometimes facilitate the reaction.[6]

Issue 3: S-Alkylation of Methionine Residues

Observation: A significant side product corresponding to the S-tert-butylated methionine is observed.

Probable Cause: The thioether in methionine is a soft nucleophile and readily attacked by the t-butyl cation.

Solution: This particular side reaction is often reversible. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group from the methionine residue.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of managing t-butyl cation scavengers in large-scale Boc deprotection.

Q1: What is the fundamental mechanism of Boc deprotection and the role of scavengers?

A1: The Boc deprotection process is initiated by a strong acid, typically TFA, which protonates the carbonyl oxygen of the Boc group. This leads to the cleavage of the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive tert-butyl cation. This carbocation is a potent electrophile that can attack any nucleophilic sites on the target molecule. Scavengers are added to the reaction mixture to intercept and neutralize this reactive intermediate, thus preventing unwanted side reactions.

Q2: How do I choose between different silane-based scavengers like TES and TIS?

A2: Both triethylsilane (TES) and triisopropylsilane (TIS) are effective reducing scavengers. They react with the t-butyl cation via hydride transfer to form the inert isobutane. TIS is generally preferred due to its greater steric bulk, which can sometimes offer better selectivity and reduced side reactions compared to TES.

Q3: Are there any non-odorous alternatives to thiol-based scavengers like EDT and thioanisole?

A3: Yes, the malodorous nature of thiol-based scavengers is a significant drawback in large-scale operations. Trialkylsilanes (TIS, TES) are excellent non-odorous alternatives for scavenging carbocations. For applications requiring a soft nucleophile, anisole can be a suitable replacement for thioanisole, although it may be slightly less effective in some cases.

Q4: What are the key safety precautions to consider when working with large volumes of TFA?

A4: Trifluoroacetic acid is a strong, corrosive acid that requires careful handling, especially at scale.[11][12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton for high volumes), safety goggles, a face shield, and a lab coat.[11][15]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[11][14]

  • Handling: Add TFA slowly to your reaction mixture to control the exotherm. When diluting, always add acid to the solvent, never the other way around.[11]

  • Storage: Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[11][12][14]

  • Spill Response: Have a spill kit readily available that includes a neutralizer for acids.[13]

Q5: How should I perform the work-up and removal of scavengers after the deprotection is complete?

A5: The work-up procedure depends on the nature of your product.

  • For non-polar to moderately polar small molecules: After removing the excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help), the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[9][16] The organic layer is then dried and concentrated.

  • For peptides and other polar molecules: A common method is to precipitate the crude product by adding the concentrated reaction mixture to a large volume of cold diethyl ether.[8] The precipitated solid is then collected by filtration or centrifugation and washed with cold ether to remove the scavengers and their byproducts.[8]

III. Data and Protocols

Table 1: Common Scavengers and Their Applications
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)General carbocation scavenger, Trp2.5 - 5%Reduces t-butyl cation to isobutane.[17]
Triethylsilane (TES)General carbocation scavenger, Trp2.5 - 5%Similar to TIS but less sterically hindered.
WaterGeneral carbocation scavenger2.5 - 5%Reacts with t-butyl cation to form tert-butanol.[17]
Ethanedithiol (EDT)Cys, Trp2.5%Protects thiols and prevents tryptophan oxidation.[1][17] Has a strong odor.
ThioanisoleMet, general carbocation scavenger5%Prevents S-alkylation of methionine.[1][17] Can be malodorous.
AnisoleTrp, Tyr5%A less odorous alternative to thioanisole.[18]
PhenolTyr, general carbocation scavenger5%Effective for protecting tyrosine residues.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
  • Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).

  • Add the chosen scavenger or scavenger cocktail to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with the appropriate work-up procedure to isolate the deprotected product.[8]

Protocol 2: Boc Deprotection and Cleavage from Solid-Phase Resin
  • Swell the peptide-resin in dichloromethane (DCM) for approximately 30 minutes in a suitable reaction vessel.[19]

  • In a well-ventilated fume hood, prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) immediately before use.[19]

  • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[19]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[19]

  • Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times.[19]

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[19]

IV. Visualizations

Diagram 1: Mechanism of Boc Deprotection and Scavenger Action

Boc_Deprotection cluster_deprotection Boc Deprotection cluster_scavenging Scavenging Pathways Boc-Protected_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Protected_Amine->Protonated_Boc + H+ (TFA) Deprotected_Amine R-NH3+ Protonated_Boc->Deprotected_Amine Cleavage tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation - CO2 Side_Product Alkylated Substrate (Trp, Met, Cys, Tyr) tBu_Cation->Side_Product Alkylation Scavenger Scavenger (e.g., TIS, EDT) tBu_Cation->Scavenger Trapping Scavenged_Cation Trapped Cation Scavenger->Scavenged_Cation

Caption: Mechanism of Boc deprotection and t-butyl cation scavenging.

Diagram 2: Troubleshooting Workflow for Side Product Formation

Troubleshooting_Workflow Start Side Product Formation Observed? Identify_Residues Identify Sensitive Residues (Trp, Met, Cys, Tyr) Start->Identify_Residues Yes Success Problem Resolved Start->Success No Select_Scavenger Select Appropriate Scavenger(s) Identify_Residues->Select_Scavenger Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Select_Scavenger->Optimize_Conditions Consult Consult Further Resources Select_Scavenger->Consult If unsure Analyze_Purity Re-analyze Product Purity Optimize_Conditions->Analyze_Purity Analyze_Purity->Identify_Residues Purity Unacceptable Analyze_Purity->Success Purity Acceptable

Caption: A troubleshooting workflow for minimizing side products.

V. References

  • Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection - Benchchem. (URL: )

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (URL: )

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (URL: )

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )

  • Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem. (URL: )

  • N-Boc deprotection issues and alternative methods - Benchchem. (URL: )

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (URL: )

  • Trifluoroacetic Acid SOP. (URL: )

  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide - Benchchem. (URL: )

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

  • TRIFLUOROACETIC ACID - AmericanBio. (URL: [Link])

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Technical Support Center: Regioselective Functionalization of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of brominated pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but achieving precise substitution patterns on a brominated core is a persistent challenge.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to address common issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a Q&A format, focusing on causality and actionable solutions.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling of a Dibromopyrazole

Question: My Suzuki coupling on 3,5-dibromo-1-methylpyrazole is giving me an inseparable mixture of the 3-monosubstituted, 5-monosubstituted, and 3,5-disubstituted products. How can I favor selective functionalization at a single position?

Potential Causes & Solutions:

The C-Br bonds at the C3 and C5 positions of the pyrazole ring have similar electronic properties and dissociation energies, often leading to competitive reactions.[1] The C5 position is generally more reactive due to the adjacent N1-substituent, but this preference can be slight.

  • Catalyst and Ligand System: The choice of ligand is paramount for tuning catalyst reactivity and selectivity.[3]

    • Explanation: Bulky, electron-rich phosphine ligands can increase the steric demand around the palladium center, favoring reaction at the less-hindered C5 position. They also promote the reductive elimination step, which can prevent catalyst decomposition and improve yields.[4]

    • Recommendation: Switch from a general-purpose ligand like PPh₃ to a more specialized biarylphosphine ligand (e.g., SPhos, XPhos, or AdBrettPhos).[4] Perform a ligand screen to identify the optimal choice for your specific substrate.

  • Reaction Temperature and Time:

    • Explanation: At higher temperatures, the kinetic barrier for the reaction at the less reactive C3 position is more easily overcome, leading to mixtures.

    • Recommendation: Lower the reaction temperature (e.g., from 100 °C to 60-80 °C) and monitor the reaction over time. You may achieve high conversion at the C5 position before significant reaction occurs at C3. This kinetic control can provide a window for selective monofunctionalization.

  • Choice of Base and Solvent:

    • Explanation: The base is not just a stoichiometric reagent; it influences catalyst activity and stability.[5] The solvent affects the solubility of the base and the palladium species, impacting reaction rates.

    • Recommendation: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, THF, often with water).[5] For base-sensitive substrates, a milder base like KF might be beneficial.[5]

Issue 2: Uncontrolled N-Alkylation of an NH-Pyrazole Leading to Regioisomers

Question: I am trying to alkylate my 3-bromo-5-phenyl-1H-pyrazole, but I'm getting a nearly 1:1 mixture of the N1 and N2 alkylated products. How can I control the regioselectivity?

Potential Causes & Solutions:

This is a classic problem stemming from the prototropic tautomerism of unsymmetrically substituted NH-pyrazoles.[1] The two nitrogen atoms have similar electronic properties, making regioselective functionalization a significant challenge.[6]

  • Steric Hindrance:

    • Explanation: The most effective strategy is to exploit steric differences between the C3 and C5 substituents. The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom.

    • Recommendation: If your synthetic route allows, ensure there is a significant size difference between the groups at C3 and C5. If the groups are similar in size (e.g., methyl and ethyl), separation will be difficult.

  • Use of N-Protecting Groups:

    • Explanation: A powerful strategy involves protecting the pyrazole nitrogen, performing the desired C-H or C-Br functionalization, and then deprotecting. A more advanced approach uses a "cleavable directing group" that can be transposed. The SEM (2-(trimethylsilyl)ethoxymethyl) group is excellent for this. It directs lithiation or arylation to the C5 position. After functionalization, the SEM group can be moved from N1 to N2, opening up the C3 position for a subsequent reaction.[7]

    • Recommendation: Protect the pyrazole with a group like tetrahydropyranyl (THP) or SEM.[7][8] This allows for unambiguous functionalization at other positions, followed by deprotection to yield the free NH-pyrazole, which can then be alkylated. This multi-step process often provides cleaner products than direct alkylation of a tautomeric mixture.

  • Reaction Conditions (Base and Solvent):

    • Explanation: The choice of base can influence which tautomer is deprotonated. A bulky base may preferentially deprotonate the less hindered nitrogen. The solvent can also play a role through differential solvation of the tautomers.

    • Recommendation: Experiment with different base/solvent combinations. For instance, using NaH in THF might give a different isomeric ratio than K₂CO₃ in DMF. Sodium hydride has been shown to prevent the formation of regioisomeric products in some cases.[6]

Issue 3: Debromination Side-Reaction During Metal-Halogen Exchange

Question: I am attempting a bromine-lithium exchange on 4-bromopyrazole at -78 °C using n-BuLi, but upon quenching with an electrophile, I am recovering mostly the debrominated (protonated) pyrazole. What is going wrong?

Potential Causes & Solutions:

This issue points to the premature quenching of the highly reactive pyrazolyl-lithium intermediate by an adventitious proton source.

  • Inadequate Anhydrous/Inert Conditions:

    • Explanation: Organolithium reagents are extremely strong bases and will react instantly with any available proton source, including trace water in the solvent, moisture on the glassware, or even acidic C-H bonds on other substrates.[9]

    • Recommendation:

      • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial purification system (e.g., passed through activated alumina columns).

      • Reagents: Ensure the pyrazole starting material is dry. If it is a solid, dry it in a vacuum oven. Ensure the electrophile is also anhydrous.

      • Atmosphere: Perform the entire reaction under a positive pressure of an inert gas (argon is preferred due to its density). Use septa and syringe techniques for all transfers.

  • Alternative Metal-Halogen Exchange Reagents:

    • Explanation: Grignard reagents formed via Br-Mg exchange are generally less basic and more thermally stable than their organolithium counterparts. This can reduce the likelihood of side reactions.[10]

    • Recommendation: Instead of n-BuLi, try using isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), which is known as a "Turbo-Grignard" reagent. This exchange is often slower but provides a more stable intermediate that is less prone to protonolysis.[10][11] This method is particularly useful for substrates bearing functional groups that are incompatible with organolithiums.

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the design of regioselective functionalization strategies.

Q1: How does the N1-substituent fundamentally control regioselectivity at the C3, C4, and C5 positions?

A1: The N1-substituent is arguably the most critical handle for controlling regioselectivity through several mechanisms:

  • Steric Hindrance: A bulky N1-substituent (e.g., a tert-butyl or phenyl group) will sterically block access to the adjacent C5 position for incoming reagents. This effect is often exploited in C-H functionalization, where a catalyst may be forced to react at the more accessible C3 position.

  • Electronic Effects: The electronic nature of the N1-substituent modulates the electron density of the pyrazole ring. An electron-withdrawing group decreases the electron density, making the C-H protons more acidic and potentially facilitating deprotonation.

  • Directing Group Capability: An N1-substituent containing a Lewis basic site (e.g., pyridine, amide, or even the ether oxygen in an SEM group) can act as a directing group.[1][12] In transition-metal-catalyzed C-H functionalization, the substituent chelates to the metal center, delivering it to the C5 position in a cyclometalation step, leading to highly selective C5 functionalization.[7]

Q2: What is the general order of reactivity for different positions on the pyrazole ring?

A2: The reactivity order is highly dependent on the reaction type:

  • Electrophilic Attack (e.g., bromination, nitration): The C4 position is the most electron-rich and is the preferred site for electrophilic substitution.[1][13]

  • Deprotonation/Metallation (Kinetic Control): For N-substituted pyrazoles, the C5 proton is generally the most acidic and is preferentially removed by strong bases like LDA or n-BuLi due to the inductive effect of the adjacent nitrogen atoms.[1][14]

  • Metal-Halogen Exchange on Polybromopyrazoles: The C5-Br bond is often the most reactive towards exchange, followed by the C3-Br bond.[15][16] The C4-Br bond is typically the least reactive. This allows for sequential functionalization strategies where the C5 position is addressed first.[16]

Q3: When should I choose a direct C-H functionalization strategy versus a traditional bromination followed by cross-coupling?

A3: The choice depends on a balance of efficiency, substrate availability, and desired regiochemical outcome.

FeatureDirect C-H FunctionalizationBromination & Cross-Coupling
Atom & Step Economy Superior. Avoids separate halogenation and activation steps.[17]Lower. Requires pre-functionalization, generating more waste.
Regiocontrol Can be challenging. Often requires a directing group for high selectivity, with C5 being the most common target.[1]Excellent, provided the initial bromination is selective and the starting material is pure.
Substrate Scope Can be sensitive to steric and electronic factors. Not all substrates are compatible with the required catalysts.Generally very broad. A vast number of cross-coupling methods exist for various C-Br bonds.[18]
When to Use Ideal for late-stage functionalization to reduce synthesis length, especially when a C5-substituted product is desired and an effective directing group can be installed.[1]The "workhorse" strategy. More reliable and predictable when building a molecule from scratch and absolute regiocontrol is paramount.

Q4: Can photocatalysis help solve regioselectivity issues?

A4: Yes, photocatalysis is an emerging and powerful tool in this area. Visible-light photoredox catalysis allows for the generation of radical intermediates under exceptionally mild conditions.[12][19][20] This can provide alternative reaction pathways that lead to different regiochemical outcomes compared to traditional thermal methods. For instance, photocatalysis can enable C-H functionalizations that are difficult to achieve with conventional transition metal catalysis, sometimes with unique selectivity profiles.[12][21] It represents a rapidly evolving frontier for addressing longstanding challenges in heterocycle functionalization.

Visualized Workflows and Decision Guides

Decision Tree for Troubleshooting Poor Regioselectivity

This diagram outlines a systematic approach to diagnosing and solving regioselectivity problems in the functionalization of a brominated pyrazole.

troubleshooting_flowchart start Problem: Poor Regioselectivity reaction_type What is the reaction type? start->reaction_type cross_coupling Pd-Catalyzed Cross-Coupling reaction_type->cross_coupling metal_halogen Metal-Halogen Exchange reaction_type->metal_halogen n_alkylation N-Alkylation of NH-Pyrazole reaction_type->n_alkylation cc_q1 Is monofunctionalization the goal? cross_coupling->cc_q1 mh_q1 Is debromination a major side product? metal_halogen->mh_q1 na_q1 Are C3/C5 substituents sterically different? n_alkylation->na_q1 cc_sol1 Lower Temperature & Monitor Kinetically cc_q1->cc_sol1 Yes cc_sol2 Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., SPhos, XPhos) cc_sol1->cc_sol2 cc_sol3 Optimize Base/Solvent Combination cc_sol2->cc_sol3 mh_sol1 Ensure Rigorously Anhydrous Conditions mh_q1->mh_sol1 Yes mh_sol3 Use Sequential Exchange (C5 -> C3 -> C4) mh_q1->mh_sol3 No mh_sol2 Switch to i-PrMgCl·LiCl instead of n-BuLi mh_sol1->mh_sol2 na_sol1 Rely on Steric Control na_q1->na_sol1 Yes na_sol2 Use Protecting Group Strategy (e.g., THP, SEM) na_q1->na_sol2 No

Caption: A troubleshooting decision tree for regioselectivity issues.

Workflow for Sequential Functionalization of Pyrazole

This diagram illustrates a state-of-the-art strategy for achieving a fully substituted pyrazole with complete regiocontrol, leveraging a transposable protecting group.[7]

sequential_functionalization cluster_0 Sequential Functionalization Workflow start Pyrazole step1 1. Protect N1 with SEM-Cl start->step1 step2 2. C5-H Arylation (Pd-catalyzed, DG-assisted) step1->step2 SEM directs to C5 step3 3. SEM Group Transposition (N1 -> N2) step2->step3 Opens C3 site step4 4. C3-H Arylation or C3-Br Exchange step3->step4 step5 5. C4-Bromination step4->step5 step6 6. C4-Br Functionalization (e.g., Suzuki Coupling) step5->step6 end Fully Substituted Pyrazole step6->end Complete Regiocontrol

Caption: A workflow for total regiocontrol in pyrazole synthesis.

References

  • Gemo, N., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry Europe. [Link]

  • Garrido-Sáez, F., et al. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

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  • Krasavin, M., et al. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Ghosh, A., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. [Link]

  • Sá, M. M. (n.d.). Synthetic strategies of pyrazole-directing C−H activation. ResearchGate. [Link]

  • Ghosh, S., et al. (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]

  • Zhang, J., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Seregin, I. V., & Gevorgyan, V. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. ChemComm. [Link]

  • Gîlea, M. A., et al. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Xiao, W., et al. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Accounts of Chemical Research. [Link]

  • Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Chimento, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Gîlea, M. A., et al. (n.d.). Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole... ResearchGate. [Link]

  • Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Wallace, O. B., et al. (n.d.). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxyprazoles. The Journal of Organic Chemistry. [Link]

  • Ríos, M-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Kumar, S., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]

  • Khairulah, A-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]

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  • Jones, Jr., R. C., & Gupton, J. T. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Chen, Y-H., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

  • Torres, E., & Fustero, S. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

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  • Jones, Jr., R. C., & Gupton, J. T. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

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Technical Support Center: Ensuring the Stability of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on the chemical principles of its core structures and extensive field experience with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed container to minimize exposure to moisture and air. For extended periods, storage at -20°C is advisable. The pyrazole core of the molecule can be hygroscopic, making protection from moisture critical.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The two most probable degradation pathways involve the tert-butoxycarbonyl (Boc) protecting group and the brominated pyrazole ring.

  • Acid-catalyzed hydrolysis of the Boc group: The Boc group is susceptible to cleavage under acidic conditions, which can be initiated by exposure to acidic impurities or atmospheric moisture over time.[3][4] This would result in the formation of the corresponding free amine.

  • Reactions of the brominated pyrazole ring: While generally stable, the bromine atom can be susceptible to nucleophilic substitution or metallation reactions if exposed to incompatible reagents.

Q3: Is this compound sensitive to light or air?

Q4: Can I handle this compound on the benchtop?

A4: For short-duration procedures such as weighing and preparing solutions, handling on a standard laboratory bench is acceptable. However, to minimize moisture uptake, it is advisable to work in a low-humidity environment and to allow the container to warm to room temperature before opening. For extended manipulations, working in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and handling of this compound.

Issue 1: I observe a change in the physical appearance of the solid (e.g., discoloration, clumping).
  • Potential Cause: This could indicate the uptake of moisture, leading to clumping. Discoloration may suggest the presence of impurities or minor degradation.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to re-analyze the material to determine its purity. A proton NMR or HPLC analysis is recommended. In the ¹H NMR spectrum, look for the disappearance or diminished integration of the tert-butyl protons (a singlet around 1.4 ppm) and the appearance of a broad singlet corresponding to an amine proton.

    • Drying: If the material is simply clumpy due to moisture, it can be dried under a high vacuum. Place the solid in a suitable flask and dry it under vacuum for several hours.

    • Purification: If significant degradation is detected, purification by column chromatography may be necessary.

Issue 2: My reaction yield is lower than expected when using this reagent.
  • Potential Cause: Lower than expected reactivity can be a sign of degradation, primarily the loss of the Boc protecting group. The presence of the free amine can interfere with certain reactions.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before use, always confirm the identity and purity of the reagent, especially if it has been in storage for a long time. Run a quick purity check using TLC, HPLC, or ¹H NMR.

    • Co-evaporation with an Anhydrous Solvent: If moisture is suspected, co-evaporate the compound with an anhydrous solvent like toluene before use in a moisture-sensitive reaction.

    • Use Fresh Material: If degradation is confirmed, it is best to use a fresh batch of the reagent for optimal results.

Issue 3: I see an unexpected spot on my TLC plate after my reaction.
  • Potential Cause: An unexpected spot could be due to an impurity in the starting material or a side product from the reaction. One common impurity would be the de-Boc'd compound.

  • Troubleshooting Steps:

    • Run a Control TLC: Spot the starting material on the same TLC plate as your reaction mixture to see if the unexpected spot corresponds to an impurity in the starting material.

    • Characterize the Impurity: If the impurity is present in a significant amount, it may be necessary to isolate and characterize it to understand the degradation pathway and prevent it in the future.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Protocol 2: Small-Scale Repurification by Flash Column Chromatography

If degradation is observed, this protocol can be used to repurify a small amount of the material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis first.

  • Procedure:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Adsorb the material onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Stability and Degradation

The following diagram illustrates the primary stability concerns and the potential degradation pathway for this compound.

G cluster_storage Recommended Storage cluster_compound Target Compound cluster_degradation Potential Degradation Pathways storage_conditions Cool (2-8°C) Dry Dark Inert Atmosphere (Optional) target_compound This compound storage_conditions->target_compound Maintains Stability acid_hydrolysis Acid-Catalyzed Hydrolysis (Loss of Boc Group) target_compound->acid_hydrolysis Exposure to Acid moisture Moisture Absorption moisture->acid_hydrolysis Facilitates

Caption: Key factors influencing the stability of the target compound.

References

  • Dalton Transactions. Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

  • PubMed. Studies on the enzymatic hydrolysis of amino acid carbamates. [Link]

  • PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. [Link]

  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Hoffman Fine Chemicals. tert-Butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate. [Link]

  • AA Blocks. tert-butyl N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbamate. [Link]

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]

  • MDPI. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection. [Link]

  • PubChemLite. Tert-butyl n-(3-bromo-1h-pyrazol-5-yl)carbamate. [Link]

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Technical Support Center: Overcoming Incomplete Deprotection of Boc Group in Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection in modern organic synthesis. However, its removal, particularly in structurally complex and sensitive molecules, can be fraught with challenges, leading to incomplete reactions, side-product formation, and downstream purification difficulties. This guide provides in-depth, experience-driven troubleshooting strategies and validated protocols to help you navigate and overcome these common hurdles.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues encountered during Boc deprotection, moving from common problems to more complex challenges.

Issue 1: My Boc deprotection is sluggish or stalls, resulting in a mixture of starting material and product.

Q: I'm using standard TFA/DCM conditions, but my reaction is not going to completion. What are the likely causes and how can I fix it?

A: Incomplete deprotection is one of the most frequent challenges. The root cause often lies in a mismatch between the reaction conditions and the substrate's reactivity.

Potential Causes & Actionable Solutions:

  • Insufficient Acid Strength or Concentration: The stability of the Boc group can be surprisingly substrate-dependent. Electron-withdrawing groups near the amine or significant steric hindrance can render the carbamate less susceptible to acidolysis.[1]

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM).[2] If the reaction remains slow, neat TFA can be employed, but reaction time should be carefully monitored to avoid side reactions.[1]

  • Low Reaction Temperature: While running reactions at 0 °C is a good practice to minimize side reactions, it can significantly slow down the rate of deprotection.[1]

    • Solution: If you observe a slow reaction at 0 °C, allow the mixture to warm to room temperature. Monitor the progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Steric Hindrance: Bulky substituents adjacent to the Boc-protected amine can physically block the approach of the acid.

    • Solution: For highly hindered substrates, extending the reaction time (from 30 minutes to several hours) is often necessary.[2][3] In some cases, switching to a less sterically demanding acidic system, such as 4M HCl in 1,4-dioxane, can be beneficial.[1][3] The choice of solvent can also play a role; for instance, a TFA/DCM mixture may improve resin swelling in solid-phase synthesis compared to neat TFA, leading to better outcomes.[4]

Issue 2: The Boc group was removed, but my product is a complex mixture of impurities.

Q: My starting material is consumed, but LC-MS and NMR analysis show multiple unexpected products. What side reactions are occurring and how can I prevent them?

A: The primary culprit behind most side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[4] This electrophile will readily alkylate any available nucleophile in the reaction mixture.

Mechanism of Boc Deprotection & Side Reaction Origin

The deprotection proceeds via protonation of the Boc group, followed by the loss of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to the free amine.[5][6]

G

Common Side Reactions and Mitigation Strategies:

  • t-Butylation of Nucleophilic Residues: This is particularly problematic in peptide synthesis.

    • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[4][7]

    • Methionine (Met): The thioether can be alkylated to a sulfonium salt.[4]

    • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenol groups are also targets.[4]

    • Solution: The Use of Scavengers. Scavengers are nucleophiles added to the deprotection cocktail to "scavenge" or trap the tert-butyl cation before it can react with your molecule.[4][8] The choice of scavenger is critical and depends on the sensitive residues present.

Scavenger Target Residue(s) Typical Concentration Notes
Triisopropylsilane (TIS) General Cation Scavenger2.5 - 5% (v/v)Highly effective for Trp protection.[7]
Water (H₂O) General Cation Scavenger2.5 - 5% (v/v)Quenches cations to form t-butanol. Often used with TIS.
1,2-Ethanedithiol (EDT) Trp, Cys2.5% (v/v)Protects against oxidation and alkylation.[7][9]
Phenol Trp, Tyr5% (v/v)Protects electron-rich aromatic rings.[7]
Thioanisole General, Arg(Mtr/Pmc/Pbf)5% (v/v)Can accelerate removal of some Arg protecting groups but should be used with caution as it can modify Trp.[7][10]

A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[4][9] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) offers broader protection.[4][11]

Issue 3: My molecule contains other acid-sensitive functional groups that are being cleaved along with the Boc group.

Q: How can I selectively remove a Boc group in the presence of other acid-labile groups like t-butyl esters, trityl ethers, or even a Cbz group?

A: This requires fine-tuning the reaction conditions to exploit the differential acid lability of the protecting groups. The Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective deprotection.[12]

Strategies for Selective Deprotection:

  • Milder Acidic Conditions: Avoid neat TFA. Start with milder conditions and monitor the reaction carefully.

    • 10-20% TFA in DCM at 0 °C: This is often sufficient to remove Boc groups without affecting more robust acid-labile groups.[13]

    • 4M HCl in 1,4-Dioxane or Ethyl Acetate: This reagent can offer different selectivity compared to TFA and is often used for substrates sensitive to TFA's strong acidity.[3][14]

    • p-Toluenesulfonic Acid (PTSA): Using PTSA in a biphasic system like DCM/THF can provide a milder deprotection environment.[15]

  • Non-Acidic & Alternative Methods: When acidic conditions are completely incompatible, several alternative methods can be employed.

Method Reagents & Conditions Advantages Considerations
Lewis Acid-Catalyzed ZnBr₂ in DCM; Mg(ClO₄)₂; TMSOtfMild conditions, can be selective for di-Boc amines.[16][17]Substrate-dependent, may require optimization.
Thermal Deprotection Reflux in solvents like methanol, dioxane, or water (100-150 °C).[18][19]Avoids acidic reagents completely. Useful for acid-sensitive substrates.High temperatures may not be suitable for all molecules. Can be performed in continuous flow reactors.[18]
Oxalyl Chloride/Methanol 3 eq. (COCl)₂ in MeOH, room temperature.[14][20]Very mild, tolerant of many functional groups where TFA fails.[21]Generates CO gas; must be performed in a well-ventilated fume hood.[20]

G Start Is the substrate acid-sensitive? StandardAcid Use Standard Conditions (e.g., 20-50% TFA/DCM) Start->StandardAcid No MildAcid Use Milder Acidic Conditions (e.g., 10% TFA, HCl/Dioxane, PTSA) Start->MildAcid Yes AlternativeMethods Consider Alternative Methods (Thermal, Lewis Acid, etc.) MildAcid->AlternativeMethods Still fails or causes degradation

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my Boc deprotection reaction? A1: The most common methods are TLC and LC-MS.[3][22] For TLC, the deprotected amine product will have a significantly lower Rf value (be more polar) than the Boc-protected starting material. Staining with ninhydrin is useful as it specifically visualizes primary and secondary amines as a colored spot, confirming the appearance of your product.[23] For LC-MS, you can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[22]

Q2: What is the best workup procedure after a TFA-mediated Boc deprotection? A2: The goal is to remove excess TFA and isolate your product.

  • Concentration: First, remove the solvent and excess TFA under reduced pressure (roto-evaporation).[3] Toluene can be added and co-evaporated (azeotroped) to help remove residual TFA.[24]

  • Neutralization & Extraction: If your product is not water-soluble, dissolve the residue in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[3][25] This neutralizes the TFA salt to give the free amine. Follow with a brine wash, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.[3]

  • Precipitation: If the deprotected amine salt is a solid, it can often be precipitated by adding a non-polar solvent like diethyl ether after the initial concentration step.[25] The resulting solid can then be collected by filtration.

Q3: My Boc-protected Arginine residue is causing problems during deprotection. What should I do? A3: Arginine's guanidinium side chain requires its own protecting group (e.g., Pbf, Pmc, Tos, NO₂) in peptide synthesis.[10][26] Incomplete deprotection often relates to the side-chain protecting group, not the N-alpha-Boc. For example, removing the Pbf group from Arg can be slow and may require extended cleavage times (e.g., >2 hours) or specific scavenger cocktails.[9][11] If using Arg(NO₂), the nitro group is typically removed via a separate step, such as reduction with SnCl₂, not by TFA.[10][26]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for most substrates that are not highly acid-sensitive.

  • Preparation: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition (if needed): If the substrate contains sensitive residues (e.g., Trp, Met), add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).

  • Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.[3] A typical reaction is complete within 30-60 minutes.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Proceed with an appropriate aqueous workup or precipitation as described in FAQ Q2.

Protocol 2: Mild Boc Deprotection with HCl in 1,4-Dioxane

This protocol is an alternative for substrates that are sensitive to TFA.

  • Preparation: Place the Boc-protected amine in a round-bottom flask with a stir bar.

  • Reaction Initiation: Add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Monitoring: Stir the mixture at room temperature. The reaction may take 1 to 4 hours.[3] The product often precipitates as the hydrochloride salt. Monitor by TLC or LC-MS.

  • Workup: Upon completion, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[3][25]

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861–23868. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 2038–2046. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Vafaee, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6271. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(23), 5557. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. Retrieved from [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to equip you with the necessary knowledge to effectively monitor your reaction progress, identify potential issues, and ensure the successful synthesis of your target compound.

Synthesis Overview: The "Why" Behind the Method

The synthesis of this compound typically involves the N-alkylation of 4-bromopyrazole with a suitable Boc-protected 2-aminoethyl electrophile, such as Tert-butyl (2-bromoethyl)carbamate. This reaction is commonly carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophile.

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. Alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be difficult to separate.[1] Therefore, careful monitoring of the reaction is crucial to ensure the desired N1 isomer is the major product.

This guide will focus on three key analytical techniques for monitoring this synthesis: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Visualizing the Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Decision Point cluster_3 Work-up & Purification cluster_4 Final Product Analysis Start Reaction Start Reaction TLC Analysis TLC Analysis Start Reaction->TLC Analysis Aliquot Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? LC-MS Analysis LC-MS Analysis Reaction Complete?->Start Reaction Reaction Complete?->LC-MS Analysis Optional Confirmation Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification NMR Analysis NMR Analysis Purification->NMR Analysis Final LC-MS Final LC-MS Purification->Final LC-MS Characterization Characterization NMR Analysis->Characterization Final LC-MS->Characterization

Caption: Experimental workflow for monitoring the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and monitoring process in a question-and-answer format.

Thin-Layer Chromatography (TLC) Monitoring

Q1: What is a good starting TLC system for monitoring this reaction?

A1: A common and effective mobile phase for separating pyrazole derivatives is a mixture of ethyl acetate and hexanes. We recommend starting with a 30:70 (v/v) mixture of ethyl acetate to hexanes. The polarity can be adjusted based on the observed separation.

Q2: How can I visualize the spots on the TLC plate?

A2: The starting materials and product contain chromophores that should be visible under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used as a secondary visualization method.

Q3: What should I expect to see on my TLC plate as the reaction progresses?

A3: Initially, you will see a spot corresponding to the 4-bromopyrazole starting material. As the reaction proceeds, a new, less polar spot corresponding to the N-alkylated product will appear, and the starting material spot will diminish in intensity. The Boc-protected bromoethylamine is also a starting material to track.

Q4: My TLC shows multiple product spots. What could they be?

A4: The presence of multiple product spots could indicate the formation of N1 and N2 regioisomers. The N1 and N2 isomers may have slightly different polarities and might be separable by TLC. Other possibilities include side products from reactions with impurities or degradation of starting materials.

CompoundExpected Rf Value (30% EtOAc in Hexanes)
4-Bromopyrazole~0.2 - 0.3
Tert-butyl (2-bromoethyl)carbamate~0.5 - 0.6
This compound~0.4 - 0.5

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q1: What are the expected m/z values for my starting materials and product in LC-MS?

A1: Using electrospray ionization in positive mode (ESI+), you should look for the protonated molecular ions [M+H]⁺.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
4-BromopyrazoleC₃H₃BrN₂146.97147.95 / 149.95 (due to Br isotopes)
Tert-butyl (2-bromoethyl)carbamateC₇H₁₄BrNO₂224.09224.03 / 226.03 (due to Br isotopes)
This compoundC₁₀H₁₆BrN₃O₂290.16291.05 / 293.05 (due to Br isotopes)

Q2: My LC-MS shows a peak with the correct mass for the product, but the reaction is not complete by TLC. Why?

A2: This could be due to the co-elution of the N1 and N2 isomers under your current LC conditions. While they have the same mass, they are distinct compounds. It is also possible that an impurity with the same mass is present. Optimization of the LC method may be necessary to separate the isomers.

Q3: How can I use LC-MS to assess the regioselectivity of my reaction?

A3: If you can achieve chromatographic separation of the N1 and N2 isomers, the peak areas in the chromatogram can provide a quantitative measure of the regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: What are the key 1H NMR signals that confirm the formation of the desired N1-alkylated product?

A1: The key signals to look for are:

  • Two singlets for the pyrazole protons: One around 7.5-8.0 ppm and another slightly upfield.

  • A triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂): Typically in the range of 4.2-4.5 ppm.

  • A quartet or multiplet for the methylene group adjacent to the carbamate nitrogen (CH₂-NH): Around 3.4-3.6 ppm.

  • A singlet for the tert-butyl group of the Boc protecting group: A large singlet at approximately 1.4 ppm.

  • A broad singlet for the NH proton of the carbamate: The chemical shift of this proton can vary and it may exchange with D₂O.

Q2: How can I distinguish between the N1 and N2 regioisomers using NMR?

A2: The chemical shifts of the pyrazole ring protons and the methylene group attached to the nitrogen will be different for the N1 and N2 isomers. More definitively, a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. For the desired N1 isomer, a NOESY correlation is expected between the protons of the N-CH₂ group and the C5-proton of the pyrazole ring. For the N2 isomer, this correlation would be with the C3-proton.[2]

Q3: My 1H NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks can be due to several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange. Ensure your sample is free of any residual metals from the reaction and is fully dissolved in the NMR solvent. The NH proton of the carbamate is often broad due to exchange.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazole H-3, H-5~7.5 - 8.0s, s
N-CH₂ (methylene attached to pyrazole)~4.2 - 4.5t
CH₂-NH (methylene attached to carbamate)~3.4 - 3.6q
NH (carbamate)Variable (often broad)br s
C(CH₃)₃ (Boc group)~1.4s

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors.

Detailed Experimental Protocols

TLC Monitoring Protocol
  • Prepare the TLC chamber: Pour the mobile phase (e.g., 30% ethyl acetate in hexanes) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover with the lid.

  • Spot the TLC plate: Using a capillary tube, spot a small amount of your reaction mixture onto the TLC plate. Also spot the starting materials (4-bromopyrazole and Tert-butyl (2-bromoethyl)carbamate) as references.

  • Develop the plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

  • Analyze the results: Compare the spots in the reaction mixture lane to the reference lanes to assess the consumption of starting materials and the formation of the product.

LC-MS Sample Preparation
  • Dilute the sample: Take a small aliquot of the reaction mixture and dilute it significantly with a suitable solvent, such as acetonitrile or methanol. A dilution factor of 1000 or more is often necessary.

  • Filter the sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.

NMR Sample Preparation
  • Work-up the aliquot: Take a larger aliquot from the reaction mixture and perform a mini-workup by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Evaporate the solvent: Remove the solvent under reduced pressure.

  • Dissolve in deuterated solvent: Dissolve the residue in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and transfer to an NMR tube.

By following these guidelines and troubleshooting tips, you will be well-equipped to effectively monitor the progress of your this compound synthesis, leading to a more efficient and successful outcome.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel synthetic intermediates is a cornerstone of successful research. Among the vast array of heterocyclic scaffolds, pyrazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H NMR characterization of a key intermediate, Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate.

The structural integrity of this molecule is paramount for its intended downstream applications. ¹H NMR spectroscopy serves as a primary, non-destructive analytical technique for confirming its identity and purity. Here, we present a detailed breakdown of its ¹H NMR spectrum, compare it with relevant structural analogs, and provide a comprehensive experimental protocol for acquiring high-quality data.

Interpreting the ¹H NMR Spectrum: A Positional Analysis

The structure of this compound presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. Understanding the expected chemical shifts, splitting patterns, and integration values is crucial for accurate spectral assignment.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton and key atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-5 ~ 7.5Singlet (s)1H-The proton at the 5-position of the pyrazole ring is adjacent to a nitrogen atom and is deshielded. The absence of adjacent protons results in a singlet.
H-3 ~ 7.4Singlet (s)1H-Similar to H-5, the proton at the 3-position is on the pyrazole ring and appears as a singlet. Its chemical shift is influenced by the adjacent nitrogen and the bromine at the 4-position.
-CH₂- (1') ~ 4.2Triplet (t)2H~ 6These protons are on the carbon directly attached to the pyrazole nitrogen (N1), leading to a downfield shift. They are split into a triplet by the adjacent -CH₂- group.
-CH₂- (2') ~ 3.5Quartet (q) or Triplet of Triplets (tt)2H~ 6These protons are adjacent to both the other -CH₂- group and the NH proton, which can lead to more complex splitting. They are shifted downfield by the adjacent nitrogen of the carbamate.
-NH- ~ 5.0Broad Singlet (br s) or Triplet (t)1H~ 6The carbamate proton signal is often broad due to moderate exchange with the solvent or quadrupolar effects from the nitrogen. It can also appear as a triplet due to coupling with the adjacent -CH₂- group.
-C(CH₃)₃ (tBu) ~ 1.4Singlet (s)9H-The nine equivalent protons of the tert-butyl group of the Boc protecting group give a characteristic sharp singlet in the upfield region of the spectrum.[1]

Comparative Analysis with Structural Analogs

To provide a robust understanding of the spectral features, it is insightful to compare the predicted data with experimentally determined values for similar compounds.

1. Tert-butyl N-(2-bromoethyl)carbamate: This precursor molecule provides a baseline for the N-Boc-ethylamino portion of our target compound. In deuterated chloroform (CDCl₃), the methylene protons adjacent to the bromine typically appear around 3.4 ppm (triplet), and the methylene protons adjacent to the carbamate nitrogen appear around 3.3 ppm (quartet). The Boc group protons are consistently found around 1.4 ppm as a singlet.[2]

2. 4-Bromo-1H-pyrazole: The parent heterocycle, 4-bromo-1H-pyrazole, exhibits signals for its C3-H and C5-H protons. The chemical shifts of these protons are sensitive to the substituent at the N1 position.[3] For N-substituted pyrazoles, these signals are typically found in the aromatic region, often as sharp singlets.[4] The presence of the electron-withdrawing bromo group at the 4-position influences the electron density and thus the chemical shifts of the adjacent protons.

3. Alternative Amine Protecting Groups: The choice of the amine protecting group significantly impacts the ¹H NMR spectrum.[1]

  • Carbobenzyloxy (Cbz): A Cbz-protected amine would show aromatic signals from the benzyl group (typically 7.3-7.4 ppm) and a characteristic singlet for the benzylic protons around 5.1 ppm.
  • Fluorenylmethyloxycarbonyl (Fmoc): An Fmoc-protected amine would display a complex set of aromatic signals between 7.3 and 7.8 ppm corresponding to the fluorenyl group, along with characteristic signals for the CH and CH₂ protons of the fluorenyl moiety.

The distinct and clean singlet of the Boc group in a relatively uncrowded region of the spectrum makes it an excellent diagnostic peak for confirming the presence of this protecting group.[1]

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines the key steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of purified sample dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to a clean, dry NMR tube dissolve->transfer instrument 4. Insert sample into NMR spectrometer transfer->instrument lock_shim 5. Lock and shim the instrument instrument->lock_shim acquire 6. Acquire spectrum with appropriate parameters (e.g., 16 scans) lock_shim->acquire ft 7. Fourier Transform the FID acquire->ft phase_baseline 8. Phase and baseline correct the spectrum ft->phase_baseline calibrate 9. Calibrate to residual solvent peak (CDCl₃: 7.26 ppm) phase_baseline->calibrate integrate_analyze 10. Integrate peaks and analyze splitting patterns calibrate->integrate_analyze

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule as it is a good solvent for many organic compounds and has a single, well-defined residual solvent peak for calibration.[5][6]

  • Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between obtaining a strong signal and avoiding issues with sample viscosity that can lead to broader peaks.

  • Number of Scans: For a relatively simple molecule like this, 16 scans are typically sufficient to achieve a good signal-to-noise ratio on a modern NMR spectrometer.

Trustworthiness and Self-Validation

The integrity of the ¹H NMR data is self-validating through several internal checks:

  • Integration Ratios: The relative areas of the integrated peaks should correspond to the number of protons giving rise to each signal (e.g., the ratio of the pyrazole protons to the Boc protons should be 2:9).

  • Splitting Patterns: The multiplicity of each signal should be consistent with the number of adjacent, non-equivalent protons as predicted by the n+1 rule.

  • Coupling Constants: For coupled signals (e.g., the two -CH₂- groups), the coupling constants (J-values) should be identical.

Discrepancies in these areas may indicate the presence of impurities or an incorrect structural assignment.

Conclusion

The ¹H NMR characterization of this compound provides a clear and unambiguous confirmation of its structure. The well-resolved signals for the pyrazole ring protons, the ethyl bridge, and the characteristic singlet of the Boc protecting group offer a spectroscopic fingerprint for this important synthetic intermediate. By comparing the obtained spectrum with data from relevant structural analogs and following a robust experimental protocol, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their subsequent research and development efforts.

References

  • Chauhan, K., et al. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). Kaunas University of Technology. Available at: [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... (n.d.). ResearchGate. Available at: [Link]

  • 2 - Supporting Information. (n.d.). Synlett. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Available at: [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Journal of Cardiovascular Disease Research. Available at: [Link]

  • ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (n.d.). ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Washington. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). Baghdad Science Journal. Available at: [Link]

  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. (n.d.). Semantic Scholar. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Available at: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to the Mass Spectrometric Fragmentation of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrum of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a key intermediate in medicinal chemistry and drug discovery. Understanding its fragmentation behavior is critical for reaction monitoring, quality control, and structural verification. We will dissect the expected mass spectrum, compare it with a structural analog to highlight key diagnostic features, and provide a robust experimental protocol for its acquisition.

Deciphering the Molecular Blueprint: Structure and Expected Molecular Ion

This compound (Molecular Formula: C₁₀H₁₆BrN₃O₂) is comprised of three key structural motifs that dictate its fragmentation pattern:

  • A tert-butoxycarbonyl (Boc) protecting group , known for its characteristic and predictable fragmentation.

  • An ethyl linker connecting the carbamate and the pyrazole ring.

  • A 4-bromo-1H-pyrazole ring , which introduces a highly diagnostic isotopic signature.

The most crucial feature for identifying this compound in a mass spectrum is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.5% and 49.5%, respectively).[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly identical intensities. This M and M+2 pattern is a definitive marker for brominated compounds.[1][2]

Expected Molecular Ion (M⁺˙):

  • [M]⁺˙ (with ⁷⁹Br): m/z 305.05

  • [M+2]⁺˙ (with ⁸¹Br): m/z 307.05

The observation of this intense, near 1:1 doublet at m/z 305/307 is the first confirmation of the compound's integrity.

The Fragmentation Cascade: Predicting the Primary Ions

Upon ionization, the molecule will undergo a series of predictable cleavage events. The lability of the Boc group makes its fragmentation the most dominant pathway.

The Signature Fragmentation of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, in part due to its straightforward cleavage under acidic conditions.[3][4] In mass spectrometry, it fragments through several characteristic pathways, providing clear diagnostic ions.

  • Loss of a tert-butyl radical ([M-57]⁺): The most common pathway involves the homolytic cleavage of the bond between the oxygen and the tert-butyl group, releasing a stable tert-butyl radical (57 Da). This results in a prominent ion at m/z 248/250 .

  • Loss of isobutylene ([M-56]⁺˙): A McLafferty-type rearrangement can lead to the elimination of a neutral isobutylene molecule (56 Da), leaving a carbamic acid intermediate.[3] This pathway generates an ion at m/z 249/251 .

  • Formation of the tert-butyl cation ([C₄H₉]⁺): The high stability of the tert-butyl cation often makes the ion at m/z 57 the base peak (the most intense peak) in the spectrum.

Cleavage of the Heterocyclic Moiety

Fragmentation can also be initiated by cleavage at the ethyl linker or within the bromopyrazole ring itself.

  • Formation of the Bromopyrazolylethylium Ion: Alpha-cleavage at the carbamate C-N bond can lead to the loss of the Boc group as a radical, generating an ion corresponding to the protonated 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine at m/z 205/207 .

  • Formation of the Bromopyrazolemethylium Ion: Cleavage of the C-C bond within the ethyl linker can generate a stabilized [4-bromo-1H-pyrazol-1-yl)methyl]⁺ cation at m/z 189/191 . The pyrazole ring itself is relatively stable, but can undergo fragmentation through the loss of molecules like HCN.[5]

The fragmentation pathways are visualized in the diagram below.

Fragmentation M Molecular Ion [M]⁺˙ m/z 305/307 F57 tert-Butyl Cation m/z 57 M->F57 - C₆H₇BrN₃O₂˙ M_minus_57 [M - C₄H₉]⁺ m/z 248/250 M->M_minus_57 - •C₄H₉ M_minus_56 [M - C₄H₈]⁺˙ m/z 249/251 M->M_minus_56 - C₄H₈ F205 Bromopyrazolylethylium Ion m/z 205/207 M->F205 - •COOC₄H₉ F189 Bromopyrazolemethylium Ion m/z 189/191 M_minus_57->F189 - C₂H₃NO₂

Caption: Primary fragmentation pathways of the target compound.

Comparative Analysis: The Diagnostic Power of Bromine

To underscore the importance of the bromine atom in spectral interpretation, we can compare the expected spectrum of our target compound with its non-brominated analog, Tert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate (C₁₀H₁₇N₃O₂, MW: 227.14).

FeatureTert-butyl (2-(4-bromo -1H-pyrazol-1-yl)ethyl)carbamateTert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate (Analog)
Molecular Ion (m/z) 305/307 (Characteristic 1:1 doublet)227 (Single peak)
[M-57]⁺ (m/z) 248/250 (Doublet)170 (Single peak)
[M-56]⁺˙ (m/z) 249/251 (Doublet)171 (Single peak)
Bromopyrazole Fragment (m/z) 189/191 (Present)Not Present
Pyrazole Fragment (m/z) Not primary111 ([Pyrazol-1-yl-methyl]⁺)
Base Peak (m/z) Likely 57 Likely 57

This comparison clearly demonstrates that the isotopic doublet pattern is the most powerful diagnostic tool for confirming the presence and location of the bromine atom on fragments. The mass shift of 78/80 Da between corresponding fragments is also a key confirmation.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This protocol outlines a standard procedure for analyzing the title compound using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

System Validation and Preparation
  • Mass Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications using the recommended calibration solution. This is critical for achieving high mass accuracy.

  • System Blank: Analyze a solvent blank (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) using the same method as the sample to ensure there is no system contamination or carryover.

Sample Preparation
  • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). The acidic additive is crucial for promoting protonation in positive ion mode.

Data Acquisition (Direct Infusion)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Rate: 5-10 µL/min via a syringe pump.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-500.

    • Acquisition Mode: Full Scan MS.

    • For Fragmentation Data (MS/MS): Perform a product ion scan targeting the precursor ions at m/z 305.1 and 307.1. Apply a collision energy (e.g., 10-30 eV) to induce fragmentation and confirm the pathways outlined above.

The workflow for this experimental setup is illustrated below.

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Calibrate Calibrate MS Blank Run Solvent Blank Calibrate->Blank Sample Prepare Sample (1-10 µg/mL) Blank->Sample Infuse Direct Infusion (5-10 µL/min) Sample->Infuse ESI ESI+ Source Infuse->ESI Scan Full Scan MS (m/z 50-500) ESI->Scan MSMS MS/MS on 305/307 Scan->MSMS Analyze Interpret Spectrum Scan->Analyze MSMS->Analyze

Sources

Introduction: The Critical Role of Purity in Pyrazole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC and LC-MS for the Purity Assessment of Pyrazole Intermediates

Pyrazole derivatives are foundational scaffolds in modern drug discovery, forming the core of numerous pharmaceuticals, from anti-inflammatory drugs like celecoxib to targeted kinase inhibitors.[1] As with any active pharmaceutical ingredient (API) development, the quality of the final product is inextricably linked to the purity of its synthetic intermediates. Controlling impurities in these building blocks is not merely a matter of optimizing yield; it is a fundamental requirement for ensuring the safety and efficacy of the drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[2] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring action at levels as low as 0.05%.[3][4] This places immense pressure on analytical scientists to develop methods that are not only precise and accurate but also sensitive and specific enough to detect and characterize impurities at trace levels.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of pyrazole intermediates. We will move beyond simple protocol recitation to explore the underlying scientific principles, the rationale behind experimental choices, and the strategic application of each technique within a drug development program.

Chapter 1: The Analytical Challenge of Pyrazole Intermediates

Before comparing analytical techniques, we must understand the inherent challenges posed by pyrazole intermediates:

  • Formation of Regioisomers: A primary route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5] If the dicarbonyl is unsymmetrical, this reaction can produce two different regioisomeric pyrazole products, which often possess very similar physicochemical properties, making them difficult to separate chromatographically.[5]

  • Process-Related Impurities: Beyond isomers, the reaction mixture can contain unreacted starting materials, partially cyclized pyrazoline intermediates, and byproducts from side reactions.[5][6]

  • Polarity and Poor Retention: Simple pyrazole scaffolds can be highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns. This results in elution near the solvent front, where co-elution with salts and other matrix components can interfere with detection and quantification.[7]

  • Lack of a Strong Chromophore: While many pyrazoles absorb UV light, some impurities may lack a significant chromophore, rendering them invisible or poorly detectable by UV detectors. This is a critical gap, as an impurity could be present at a significant level but go undetected.

Chapter 2: The Workhorse – HPLC with UV Detection

HPLC with UV or Diode Array Detection (DAD) is the cornerstone of purity analysis in most quality control (QC) laboratories. Its robustness, cost-effectiveness, and ease of use make it ideal for routine testing, release assays, and stability studies.

Causality Behind the Method: Why We Choose These Parameters

The goal of a standard HPLC purity method is to separate the main pyrazole intermediate from its known and potential unknown impurities. The choice of column, mobile phase, and detection wavelength is a deliberate process aimed at achieving optimal resolution and sensitivity.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography due to its versatility and hydrophobicity.[8] For highly polar pyrazoles, a column with a polar-embedded phase or the use of ion-pairing reagents may be necessary to improve retention.[9]

  • Mobile Phase Composition: A gradient of a weak organic solvent (like acetonitrile or methanol) and an aqueous phase is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid modifier (e.g., formic acid or phosphoric acid) is added to the mobile phase to control the ionization state of the analytes.[6] By keeping the pyrazole and its impurities in a consistent, non-ionized state, peak shape is improved and retention times become more reproducible. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry, allowing for a seamless transition to LC-MS if needed.

  • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector for purity analysis. It acquires the entire UV-visible spectrum for each point in the chromatogram. This allows for the determination of the optimal detection wavelength for all compounds and, crucially, enables peak purity analysis to check if a single chromatographic peak consists of more than one co-eluting compound.

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed as a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

1. Materials and Reagents:

  • Pyrazole Intermediate Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm (or optimal wavelength for the pyrazole)

3. Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Pyrazole Intermediate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[6]

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.[6]

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Reproducibility (%RSD): ≤ 2.0% for the peak area and retention time.[10]

5. Analysis Procedure:

  • Once the SST passes, inject a blank (diluent), followed by the sample solution(s).

  • Calculate the purity by the area percent method, assuming equal response factors for all impurities.

Chapter 3: The Investigator – LC-MS for In-Depth Profiling

While HPLC-UV is excellent for quantifying known impurities and detecting new ones, it cannot identify them. This is where LC-MS becomes an indispensable tool. By coupling the separation power of LC with the detection and identification capabilities of mass spectrometry, we can gain structural information about unknown peaks, confirming their identity without the need to synthesize every potential impurity.

Causality Behind the Method: Why Mass Spectrometry is a Game Changer
  • High Selectivity and Sensitivity: Mass spectrometers can be set to monitor for specific mass-to-charge ratios (m/z), a technique known as Selected Ion Monitoring (SIM). This allows for the detection of impurities at much lower levels than UV detection, even if they co-elute with other components.[9]

  • Molecular Weight Determination: The primary data from a mass spectrometer is the molecular weight of the analyte. This is a critical piece of information for proposing a structure for an unknown impurity. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula of an impurity.[11]

  • Structural Elucidation with MS/MS: Tandem mass spectrometry (MS/MS) takes this a step further. An ion of interest is selected, fragmented, and the resulting fragment ions are analyzed.[12] This fragmentation pattern acts as a "fingerprint" that can be used to piece together the structure of the molecule, differentiating between isomers that have the same molecular weight but different connectivity.[9][11]

Experimental Protocol: LC-MS Impurity Identification

This protocol uses the same chromatographic front-end as the HPLC-UV method, demonstrating the ease of transitioning between the two techniques when a volatile mobile phase modifier like formic acid is used.

1. Materials and Reagents:

  • Same as HPLC-UV protocol.

2. LC-MS Conditions:

  • LC System: Use the same column and mobile phase conditions as the HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is a good starting point for most nitrogen-containing pyrazoles.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50 - 1000

    • Data Acquisition: Full scan for initial analysis, followed by targeted MS/MS on peaks of interest.

3. Analysis Procedure:

  • Inject the sample solution.

  • Examine the total ion chromatogram (TIC) and compare it to the UV chromatogram.

  • For each impurity peak, extract the mass spectrum to determine its molecular weight.

  • Use the accurate mass data (if using HRMS) to propose elemental compositions.

  • Perform targeted MS/MS experiments on the impurity ions to obtain fragmentation data.

  • Correlate the molecular weight and fragmentation data with potential structures (e.g., unreacted starting materials, isomers, degradation products).

Chapter 4: Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is not about which is "better," but which is the right tool for the job. The following table summarizes their performance based on key analytical validation parameters defined by ICH Q2(R2).[13][14][15]

Parameter HPLC-UV / DAD LC-MS / MS/MS Rationale & Supporting Data
Specificity / Selectivity Good. Assessed by peak purity analysis and resolution between peaks.Excellent. Can distinguish compounds by mass even if they co-elute chromatographically.HPLC relies solely on chromatographic separation. LC-MS adds a second dimension of separation by mass, providing unambiguous detection.[16][17]
Sensitivity (LOD/LOQ) Moderate. Typically in the range of 0.01-0.05% for impurities relative to the main peak.High to Very High. Can reach ppm levels (0.0001%), especially with MS/MS in SIM or MRM mode.For a hypothetical pyrazole intermediate, the LOQ for a key impurity might be 0.05% by UV, but as low as 0.001% (10 ppm) by LC-MS/MS, which is critical for potentially mutagenic impurities.[9]
Linearity & Range Excellent. Wide linear dynamic range, ideal for quantifying impurities from LOQ to >1% of the API.Good, but narrower dynamic range. Detector saturation can be an issue at high concentrations.A typical HPLC-UV method shows linearity with r² ≥ 0.999 over a range from 0.05% to 1.0%.[11] LC-MS may require sample dilution to stay within its linear range.
Accuracy & Precision Excellent. Highly reproducible and accurate for quantitative analysis. %RSD values are typically <2%.Good for quantitation, but can be more variable than UV due to matrix effects and ion source fluctuations.In a validation study, HPLC-UV precision for an impurity at the 0.1% level might be 1.5% RSD, while LC-MS could be 5-10% RSD without an internal standard.
Identification Power None. Provides retention time and UV spectrum only. Cannot identify unknown peaks.Excellent. Provides molecular weight and structural fragments, enabling confident identification of unknowns.An unknown peak at RRT 1.15 in HPLC is just a number. In LC-MS, it's identified as having a mass of [M+H]⁺ = 250.1234, corresponding to a specific isomeric byproduct.[12]
Robustness & Cost High robustness, lower instrument and maintenance cost. Ideal for QC environments.Lower robustness, higher cost. More complex instrumentation requires specialized expertise.HPLC systems are workhorses designed for high-throughput, routine use. LC-MS systems are more sensitive and complex, better suited for investigative and development work.

Chapter 5: Making the Right Choice: An Integrated Workflow

HPLC-UV and LC-MS are not competing techniques; they are complementary partners in a comprehensive purity assessment strategy. The analytical workflow should leverage the strengths of both.

Visualizing the Analytical Workflow

The following diagram illustrates how HPLC and LC-MS are integrated into the purity analysis process.

Analytical Workflow cluster_prep Sample Preparation cluster_hplc Routine QC & Quantitation cluster_decision cluster_lcms Investigation & Identification cluster_report Final Reporting Prep Prepare Sample & Standard Solutions SST Perform HPLC System Suitability Prep->SST HPLC Analyze by HPLC-UV/DAD SST->HPLC Quant Quantify Impurities (% Area) HPLC->Quant Decision Unknown Peak > Identification Threshold? Quant->Decision LCMS Analyze by LC-MS Decision->LCMS Yes Report Consolidated Purity Report Decision->Report No LCMSMS Perform Targeted MS/MS LCMS->LCMSMS Identify Identify Structure LCMSMS->Identify Identify->Report

Caption: Integrated workflow for pyrazole purity analysis.

Decision Tree: Selecting the Appropriate Technique

This decision tree helps guide the researcher to the correct analytical technique based on the specific question at hand.

Decision Tree Start What is the analytical goal? Q1 Routine purity testing or release of a known intermediate? Start->Q1 Q2 Identify an unknown impurity or confirm a structure? Q1->Q2 No HPLC Use validated HPLC-UV Method Q1->HPLC Yes Q3 Need to quantify a trace-level (ppm) or non-chromophoric impurity? Q2->Q3 No LCMS Use LC-MS (Full Scan) Q2->LCMS Yes LCMSMS Use LC-MS/MS (SIM or MRM) Q3->LCMSMS Yes

Caption: Decision tree for analytical technique selection.

Conclusion

The purity assessment of pyrazole intermediates is a non-negotiable aspect of pharmaceutical development, governed by strict regulatory standards. A successful control strategy does not rely on a single analytical technique but rather on the intelligent and synergistic application of multiple technologies.

HPLC with UV detection remains the gold standard for robust, routine quantitative analysis in a quality control setting. Its precision and reliability are unmatched for batch release and stability testing. However, when faced with the challenge of identifying unknown impurities—a requirement dictated by ICH guidelines when thresholds are exceeded—LC-MS is the essential investigative tool. Its ability to provide molecular weight and structural information is critical for process understanding, impurity characterization, and ensuring patient safety.

By integrating these two powerful techniques into a cohesive workflow, researchers and drug development professionals can build a comprehensive understanding of their impurity profiles, satisfying regulatory requirements and ultimately contributing to the development of safer, more effective medicines.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Asiatic GXP. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • Technology Networks. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Saurabh Borkar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 6, 1822-1833. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

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A Senior Application Scientist's Guide to Amine Protection in Pyrazole Synthesis: A Comparative Analysis Focused on Boc

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Guide to Amine Protecting Groups in Pyrazole Synthesis with a Focus on Boc Protection

Introduction: The Strategic Imperative of Amine Protection in Pyrazole Synthesis

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The synthesis of these vital heterocycles often requires a nuanced approach, particularly when amine functionalities are present. Unprotected amines can lead to a cascade of undesired side reactions, compromising yields and purity.[1] Therefore, the judicious selection of an amine protecting group is not merely a procedural step but a cornerstone of a successful synthetic strategy.[2] This guide provides a detailed comparative analysis of the tert-butyloxycarbonyl (Boc) group against other prevalent amine protecting groups in the context of pyrazole synthesis, offering experimentally-grounded insights to inform your research.

The Boc Group: The Versatile Workhorse of Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably one of the most frequently employed amine protecting groups, and for good reason. Its widespread adoption is a testament to its reliability and versatility.

Key Characteristics of Boc Protection:

  • Ease of Introduction: The Boc group is typically installed with high efficiency using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][4] This straightforward procedure is amenable to a wide range of substrates.

  • Broad Stability: The Boc group is robust and stable under many reaction conditions, including basic, nucleophilic, and reductive environments.[3] This stability allows for a wide array of subsequent chemical transformations on the molecule without compromising the protected amine.

  • Mild and Orthogonal Cleavage: The hallmark of the Boc group is its lability under acidic conditions.[3][5] Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the group, often at room temperature.[3][6] This deprotection strategy is orthogonal to other common protecting groups like Cbz and Fmoc, which are cleaved under different conditions.[5][7] This orthogonality is a critical concept in multi-step synthesis, allowing for the selective deprotection of one amine in the presence of others.[7][8]

Experimental Protocol: Boc Protection of a Pyrazole Amine

  • Dissolve the amine-containing pyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for instance, triethylamine (1.1 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction can be worked up by washing with water and brine, followed by drying the organic layer and concentrating under reduced pressure.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected pyrazole in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine, usually as a TFA salt.

A Comparative Overview of Alternative Amine Protecting Groups

While the Boc group is a powerful tool, the specific demands of a synthetic route may necessitate the use of other protecting groups.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, renowned for its stability and distinct cleavage method.

  • Key Feature: The Cbz group is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[5]

  • Strategic Advantage: Its removal under neutral conditions provides an excellent orthogonal partner to the acid-labile Boc group and the base-labile Fmoc group.[5]

  • Limitation: The use of catalytic hydrogenation is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers a unique deprotection profile.

  • Key Feature: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[5][9]

  • Strategic Advantage: This base-lability makes it orthogonal to both Boc and Cbz groups, allowing for intricate, multi-step synthetic sequences.[5][7][9]

  • Limitation: The basic deprotection conditions may not be suitable for substrates containing base-sensitive functionalities.

Tosyl (Ts) Group

The tosyl group is an exceptionally robust protecting group, offering stability across a wide pH range.

  • Key Feature: The resulting N-tosyl sulfonamide is extremely stable to a broad spectrum of reagents and conditions.[10]

  • Strategic Advantage: This high stability is advantageous when harsh reaction conditions are required for other parts of the synthesis.

  • Limitation: The robustness of the tosyl group is also its primary drawback. Deprotection often requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strongly acidic conditions, which can limit its compatibility with complex, functionalized molecules.[10][11] However, milder methods using reagents like samarium(II) iodide have been developed.[11]

At-a-Glance Comparison of Amine Protecting Groups

Protecting GroupCommon Introduction ReagentsStabilityCleavage ConditionsOrthogonality with...
Boc (Boc)₂O, BaseStable to base, nucleophiles, hydrogenationMild Acid (TFA, HCl)Cbz, Fmoc
Cbz Benzyl chloroformate, BaseStable to acid and baseCatalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
Fmoc Fmoc-Cl, Fmoc-OSu, BaseStable to acid and hydrogenationMild Base (Piperidine)Boc, Cbz
Tosyl TsCl, PyridineHighly stable to acid, base, oxidants, reductantsHarsh (Na/NH₃, HBr) or specific (SmI₂)Limited by harsh removal

Visualizing the Synthetic Logic

The choice of a protecting group is a critical decision point in the overall synthetic workflow.

workflow cluster_0 Core Synthesis Start Amine-containing Pyrazole Precursor Protect Amine Protection (PG) Start->Protect Modify Further Synthetic Steps Protect->Modify Deprotect Deprotection Modify->Deprotect End Final Pyrazole Product Deprotect->End

Caption: A generalized workflow for pyrazole synthesis involving amine protection.

The orthogonality of the deprotection step is a key strategic consideration.

deprotection_orthogonality cluster_1 Acidic Conditions cluster_2 Hydrogenation cluster_3 Basic Conditions ProtectedMolecule Multi-Protected Pyrazole (Boc, Cbz, Fmoc) Acid TFA / HCl ProtectedMolecule->Acid Cleaves Boc Hydrogen H₂, Pd/C ProtectedMolecule->Hydrogen Cleaves Cbz Base Piperidine ProtectedMolecule->Base Cleaves Fmoc Product_Boc Cbz, Fmoc Protected Pyrazole Acid->Product_Boc Product_Cbz Boc, Fmoc Protected Pyrazole Hydrogen->Product_Cbz Product_Fmoc Boc, Cbz Protected Pyrazole Base->Product_Fmoc

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Conclusion and Expert Recommendations

The selection of an amine protecting group is a critical parameter that can dictate the success and efficiency of a pyrazole synthesis. The Boc group stands out as a first-choice for many applications due to its ease of handling, broad stability, and mild, orthogonal cleavage conditions. For syntheses requiring multiple, distinct deprotection steps, a well-planned strategy utilizing the orthogonal properties of Boc , Cbz , and Fmoc groups is essential. The tosyl group , while offering exceptional stability, should be reserved for instances where its robustness is absolutely necessary and its harsh removal conditions are compatible with the overall molecular framework.

By carefully evaluating the chemical environment of your target molecule and the planned synthetic transformations, you can select the optimal protecting group strategy, thereby streamlining your path to the desired pyrazole derivatives.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19123–19131. [Link]

  • Dahl, B. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. YouTube. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. [Link]

  • Jakubke, H.-D. (2006). Peptides: Chemistry and Biology. John Wiley & Sons.
  • Kaur, N., & Kumar, V. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 074-080. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

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A Comparative Guide to Alternatives for Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate in Drug Discovery Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of targeted drug delivery and induced protein degradation, the linker connecting a targeting moiety to its active counterpart is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a bifunctional molecule's success. A frequently employed building block in this context is Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a molecule that offers a stable pyrazole core for linker extension. This guide provides an in-depth technical comparison of viable alternatives to this pyrazole-based linker, offering experimental insights and actionable protocols for researchers in the field of drug discovery.

The Rationale for Seeking Alternatives

While the pyrazole scaffold is lauded for its metabolic stability and utility as a bioisostere for amides, the quest for optimized drug candidates necessitates a broader toolkit of linker technologies.[1][2][3] The motivation to explore alternatives to pyrazole-based linkers is driven by the need to fine-tune physicochemical properties, modulate ternary complex formation in PROTACs, and enhance synthetic accessibility.[4][5] This guide will delve into three principal classes of alternatives: flexible polyethylene glycol (PEG) and alkyl chains, rigid heterocyclic systems, and triazole-based linkers forged through the power of click chemistry.

Comparative Analysis of Linker Scaffolds

The selection of a linker is a multi-parameter optimization problem. The ideal linker should facilitate the desired biological outcome—be it the formation of a stable ternary complex for a PROTAC or the effective delivery of a payload—while maintaining favorable drug-like properties.[6] Below is a comparative overview of key linker classes that can serve as alternatives to the pyrazole-based structure.

Linker ClassKey AdvantagesKey DisadvantagesRepresentative Application
Flexible Linkers (PEG/Alkyl) - Enhanced water solubility (PEG)[5]- Synthetic tractability[7]- Can accommodate a wide range of binding partner distances- High flexibility can lead to an entropic penalty upon binding[1]- Potential for increased oxidative metabolism[8]- May not enforce a productive binding conformationEarly-stage PROTAC development to establish proof-of-concept
Rigid Heterocyclic Linkers (Piperidine/Piperazine) - Pre-organizes the molecule for binding, reducing entropic penalty[1]- Can improve metabolic stability[9]- Can enhance cell permeability- More synthetically challenging to prepare[1]- Limited conformational freedom may hinder ternary complex formation if not optimally designedOptimization of lead PROTACs to improve pharmacokinetic properties
Triazole-Based "Click" Linkers - High metabolic stability[5]- Synthetically efficient and versatile via click chemistry[7]- Can participate in hydrogen bonding interactions[7]- Introduction of a polar triazole ring can impact overall lipophilicity[10]Rapid library synthesis for structure-activity relationship (SAR) studies

Experimental Data: A Head-to-Head Look

While direct comparative data for this compound against its alternatives in a single system is scarce, we can synthesize insights from various studies to guide linker selection.

Ternary Complex Stability and Degradation Efficacy

The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant of PROTAC efficacy. Biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying these interactions.[4][11]

A study comparing flexible and rigid linkers in PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) revealed that while all tested PROTACs had similar binding affinities and degradation activities, the most rigid linker resulted in higher intracellular accumulation but a less stable ternary complex.[12][13] This highlights a crucial trade-off between cell permeability and complex stability that must be carefully balanced during linker design.

Cellular degradation assays, which determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), provide the ultimate measure of a PROTAC's effectiveness.[14][15] For instance, in the development of CDK9 degraders, the position of a rigid triazole moiety within a flexible alkyl linker was shown to significantly impact lipophilicity, aqueous solubility, and ultimately, the degradation of the target protein.[10]

Pharmacokinetic Properties

The linker's composition profoundly influences a PROTAC's pharmacokinetic (PK) profile. Flexible PEG linkers are often employed to enhance solubility and extend plasma half-life.[5] Conversely, rigid linkers, such as those containing piperidine or piperazine, can improve metabolic stability and reduce clearance.[9] The choice of linker can therefore be tailored to achieve the desired PK parameters for a specific therapeutic application.

Experimental Protocols

The following are representative protocols for the synthesis of key linker building blocks and the evaluation of their performance.

Protocol 1: Synthesis of a Triazole-Based Linker via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker.

Materials:

  • Azide-functionalized building block (e.g., 2-azidoethan-1-amine)

  • Alkyne-functionalized building block (e.g., propargyl bromide)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azide-functionalized building block (1.0 eq) and the alkyne-functionalized building block (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired triazole-linked product.[16][17]

Protocol 2: Cellular Degradation Assay (DC50 and Dmax Determination)

This protocol describes a general workflow for assessing the degradation efficiency of a PROTAC using Western blotting.

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14][18]

Visualization of Concepts

Logical Flow of Linker Selection

Linker_Selection cluster_0 Initial Design Phase cluster_1 Optimization Cycle Target & E3 Ligase Known Target & E3 Ligase Known Initial Linker Choice Initial Linker Choice Target & E3 Ligase Known->Initial Linker Choice Consider Flexibility vs. Rigidity Synthesis of PROTAC Library Synthesis of PROTAC Library Initial Linker Choice->Synthesis of PROTAC Library Biophysical Assays Biophysical Assays Synthesis of PROTAC Library->Biophysical Assays Ternary Complex Stability Cellular Degradation Assays Cellular Degradation Assays Biophysical Assays->Cellular Degradation Assays DC50 & Dmax Pharmacokinetic Profiling Pharmacokinetic Profiling Cellular Degradation Assays->Pharmacokinetic Profiling In Vivo Performance SAR Analysis SAR Analysis Pharmacokinetic Profiling->SAR Analysis SAR Analysis->Initial Linker Choice Iterative Refinement

Caption: Iterative workflow for linker design and optimization in PROTAC development.

Ternary Complex Formation

Ternary_Complex cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Ubiquitination Ubiquitination PROTAC->Ubiquitination Ternary Complex Formation E3 Ligase E3 Ligase E3 Ligase->PROTAC Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: Schematic of PROTAC-induced ternary complex formation leading to target protein degradation.

Conclusion

The selection of a linker is a pivotal decision in the design of bifunctional molecules for drug discovery. While this compound provides a stable and synthetically accessible pyrazole-based starting point, a comprehensive understanding of the available alternatives is essential for optimizing therapeutic candidates. Flexible linkers offer ease of synthesis and are valuable in the early stages of discovery, while rigid heterocyclic and triazole-based linkers provide avenues for enhancing metabolic stability, cellular permeability, and target degradation efficacy. The judicious application of the experimental protocols and comparative data presented in this guide will empower researchers to make informed decisions in their linker design strategies, ultimately accelerating the development of novel and effective therapeutics.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). NIH. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]

  • Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... (n.d.). ResearchGate. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Charged Triazole Cross-Linkers for Hyaluronan-Based Hybrid Hydrogels. (n.d.). MDPI. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC. [Link]

  • Triazole bridges as versatile linkers in electron donor-acceptor conjugates. (n.d.). PMC. [Link]

  • Synthetic accessibility of versatile bifunctional linker based on... (n.d.). ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Exploratory Targeted Anti-tumor Therapy. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2025). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). NIH. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (n.d.). PMC. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Piperazine-Fused Cyclic Disulfides Unlock High-Performance Bioreductive Probes of Thioredoxins and Bifunctional Reagents for Thiol Redox Biology. (2024). ACS Publications. [Link]

  • Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents. (n.d.). ChemRxiv. [Link]

  • The synthesis of triazolyl linker 11. Reaction conditions are as follows. (n.d.). ResearchGate. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PMC. [Link]

  • Classification of most common linkers used in PROTAC design based on... (n.d.). ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... (n.d.). ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. [Link]

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Navigating the Synthesis of Pyrazole Derivatives: A Comparative Guide to Acid- and Base-Labile Nitrogen Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The pyrazole nucleus, a common scaffold in pharmaceuticals, presents a unique challenge in directing reactions to specific positions. The protection of one of the pyrazole's nitrogen atoms is often a critical step to control regioselectivity and achieve the desired molecular architecture. This guide provides an in-depth, objective comparison of commonly employed acid-labile and base-labile protecting groups for the pyrazole nitrogen, supported by experimental data and protocols to inform your synthetic strategy.

The selection of an appropriate protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. This choice between acid- and base-labile groups is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide will explore the nuances of this decision, providing the necessary data to make an informed choice.

The Acid-Labile Arsenal: Boc, SEM, and THP

Acid-labile protecting groups are a popular choice for their mild cleavage conditions, often employing acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the pyrazole nitrogen. Its popularity stems from its ease of introduction and its clean, acid-catalyzed deprotection.

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] A greener alternative using polyethylene glycol (PEG-400) as a recyclable solvent has also been reported.[1]

Cleavage: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free pyrazole, carbon dioxide, and isobutene.[3][4] Interestingly, a selective deprotection of N-Boc on pyrazoles and imidazoles in the presence of other Boc-protected amines can be achieved using sodium borohydride (NaBH₄) in ethanol, proceeding through a nucleophilic attack of a hydride on the carbonyl of the Boc group.[5][6]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers robust protection under a variety of conditions and can be removed with fluoride ions or acid.

Introduction: The SEM group is introduced by reacting the pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF).

Cleavage: Deprotection of the SEM group can be achieved under acidic conditions, for instance, with hydrochloric acid in ethanol.[7] Alternatively, and what makes it particularly useful in orthogonal strategies, is its cleavage by fluoride ion sources like tetrabutylammonium fluoride (TBAF). The mechanism of fluoride-mediated cleavage involves the attack of the fluoride ion on the silicon atom, initiating a cascade that results in the release of the deprotected pyrazole.

Tetrahydropyranyl (THP) Group

The tetrahydropyranyl (THP) group is a classic, inexpensive, and effective protecting group for the pyrazole nitrogen, forming a stable acetal.

Introduction: The THP group is introduced by the acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP).[8] A solvent- and catalyst-free method for the quantitative protection of pyrazole with DHP has also been developed, highlighting a green chemistry approach.[7][9]

Cleavage: The THP group is readily removed by acid-catalyzed hydrolysis.[8] This mild acidic cleavage makes it compatible with many other functional groups but sensitive to acidic reaction conditions. It is, however, resistant to strongly basic conditions.[10]

The Base-Labile Counterparts: Sulfonyl and Acyl Groups

Base-labile protecting groups provide an orthogonal strategy to their acid-labile counterparts, allowing for selective deprotection under basic or nucleophilic conditions.

Sulfonyl Groups (e.g., Tosyl, Nosyl)

Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and 2-nitrobenzenesulfonyl (nosyl, Ns), are robust electron-withdrawing groups that can effectively protect the pyrazole nitrogen.

Introduction: N-sulfonylation of pyrazoles is typically achieved by reacting the heterocycle with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base.

Cleavage: The deprotection of N-sulfonyl pyrazoles generally requires more forcing conditions than the cleavage of N-acyl groups. However, methods for their removal under basic conditions have been developed. For instance, the N-tosyl group can be cleaved using cesium carbonate in a mixture of THF and methanol. The electron-withdrawing nature of substituents on the pyrazole ring can facilitate this nucleophilic attack. Reductive cleavage methods can also be employed.

Acyl Groups (e.g., Acetyl, Benzoyl)

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), offer another class of base-labile protecting groups. The reactivity of the N-acyl pyrazole can be tuned by the nature of the acyl group and substituents on the pyrazole ring.[11]

Introduction: N-acylation can be achieved by reacting the pyrazole with an acid chloride or anhydride in the presence of a base.[11] Green methods utilizing ball milling with a catalytic amount of sulfuric acid for the synthesis of N-acyl pyrazoles from carbohydrazides and 1,3-diketones have also been reported.[12]

Cleavage: N-acyl pyrazoles are susceptible to basic hydrolysis. The mechanism involves nucleophilic attack of a hydroxide ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the pyrazole anion and the corresponding carboxylic acid.[1] The rate of hydrolysis is influenced by the electronic properties of the acyl group and any substituents on the pyrazole ring.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between an acid-labile and a base-labile protecting group is fundamentally a question of chemical orthogonality – the ability to deprotect one group selectively in the presence of others.[13]

Protecting GroupTypeIntroduction ConditionsCleavage ConditionsStability & Orthogonality
Boc Acid-labile(Boc)₂O, Base (e.g., TEA, DIPEA), DMAP (cat.)Strong Acid (e.g., TFA, HCl) or NaBH₄/EtOHStable to base, hydrogenolysis. Orthogonal to Fmoc, Cbz, and many base-labile groups.
SEM Acid-labileSEM-Cl, Base (e.g., NaH)Strong Acid (e.g., HCl) or Fluoride (e.g., TBAF)Stable to a wide range of conditions. Fluoride cleavage offers excellent orthogonality.
THP Acid-labileDHP, Acid (cat.)Mild Acid (e.g., aq. AcOH, PPTS)Stable to base, organometallics. Sensitive to acid.
Sulfonyl (Ts, Ns) Base-labileSulfonyl Chloride, BaseStrong Base (e.g., Cs₂CO₃), Reductive CleavageVery stable to acid and a wide range of reagents. Requires specific and sometimes harsh cleavage conditions.
Acyl (Ac, Bz) Base-labileAcid Chloride/Anhydride, BaseBase (e.g., NaOH, K₂CO₃), NucleophilesStable to acid. Cleavage conditions are generally mild.

Table 1: Comparative Overview of Common Pyrazole N-Protecting Groups.

Experimental Protocols

Protocol 1: N-Boc Protection of Pyrazole

This protocol describes a general method for the N-Boc protection of a substituted pyrazole.[1]

Materials:

  • Substituted pyrazole (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted pyrazole in DCM in a round-bottom flask.

  • Add DIPEA and a catalytic amount of DMAP to the solution at 0°C.

  • After 15 minutes, add (Boc)₂O and stir the reaction at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification pyrazole Pyrazole dissolve Dissolve Pyrazole in DCM pyrazole->dissolve boc2o (Boc)₂O add_boc2o Add (Boc)₂O, Stir at RT boc2o->add_boc2o base Base (DIPEA, DMAP) add_base Add Base at 0°C base->add_base dissolve->add_base 1. add_base->add_boc2o 2. wash Aqueous Wash add_boc2o->wash 3. Monitor by TLC dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Boc Pyrazole purify->product

Caption: Workflow for the N-Boc protection of pyrazole.

Protocol 2: Acid-Catalyzed Deprotection of N-Boc Pyrazole

This protocol outlines the cleavage of the Boc group using trifluoroacetic acid.[2]

Materials:

  • N-Boc protected pyrazole (1 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected pyrazole in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting pyrazole salt can be used directly or neutralized with a base.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products boc_pyrazole N-Boc Pyrazole protonation Protonation of Carbonyl Oxygen boc_pyrazole->protonation acid H⁺ (e.g., TFA) acid->protonation fragmentation Fragmentation protonation->fragmentation C-O bond cleavage decarboxylation Decarboxylation of Carbamic Acid fragmentation->decarboxylation co2 CO₂ fragmentation->co2 isobutene Isobutene fragmentation->isobutene pyrazole Pyrazole decarboxylation->pyrazole

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis for the synthesis and spectral validation of the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)ethanamine. We will explore a robust synthetic route, delve into the nuances of spectral data interpretation for unequivocal structural confirmation, and discuss potential isomeric impurities. This document is designed to equip researchers in drug discovery and development with the practical knowledge to confidently synthesize and validate this and similar pyrazole-based scaffolds.

Introduction: The Significance of N-Alkyl Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of pharmacologically active agents. The strategic introduction of substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule, 2-(4-bromo-1H-pyrazol-1-yl)ethanamine, incorporates three key functionalities: a pyrazole ring, a bromine atom, and a primary amine. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, while the aminoethyl side chain can be readily functionalized to explore structure-activity relationships.

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine: A Detailed Protocol

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine is most effectively achieved through the N-alkylation of 4-bromopyrazole. While several alkylating agents could be employed, the use of N-(2-bromoethyl)phthalimide followed by deprotection offers a reliable and high-yielding route that minimizes the formation of over-alkylated byproducts.

Experimental Protocol:

Step 1: N-Alkylation of 4-Bromopyrazole with N-(2-Bromoethyl)phthalimide

  • To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the pyrazolate anion.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 2-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione.

Step 2: Hydrazinolysis of the Phthalimide Protecting Group

  • Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (4.0 eq.) to the suspension.

  • Reflux the mixture for 4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any non-polar impurities.

  • Basify the aqueous layer with a sodium hydroxide solution until a pH of >12 is reached.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-1H-pyrazol-1-yl)ethanamine.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Bromopyrazole + N-(2-Bromoethyl)phthalimide Step1 N-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Intermediate Phthalimide-protected Intermediate Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Step2 Product 2-(4-bromo-1H-pyrazol-1-yl)ethanamine Step2->Product

Caption: Synthetic pathway for 2-(4-bromo-1H-pyrazol-1-yl)ethanamine.

Spectral Validation: A Multi-faceted Approach

Unequivocal structural confirmation of the synthesized 2-(4-bromo-1H-pyrazol-1-yl)ethanamine requires a comprehensive analysis of its spectral data. Below, we present the predicted spectral data and a detailed interpretation.

Predicted Spectral Data Summary
Technique Key Predicted Signals
¹H NMR Pyrazole H-3 & H-5: ~7.5-7.7 ppm (s); N-CH₂: ~4.2 ppm (t); C-CH₂: ~3.1 ppm (t); NH₂: ~1.5 ppm (br s)
¹³C NMR Pyrazole C-3 & C-5: ~139, 129 ppm; Pyrazole C-4: ~95 ppm; N-CH₂: ~50 ppm; C-CH₂: ~42 ppm
Mass Spec (EI) M⁺ peaks at m/z 190/192 (due to ⁷⁹Br/⁸¹Br isotopes); key fragments at m/z 161/163 and 111
FT-IR (cm⁻¹) N-H stretch: ~3300-3400 (broad); C-H stretch (aromatic): ~3100; C-H stretch (aliphatic): ~2850-2950; C=N stretch: ~1500-1550
In-depth Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide clear evidence for the successful N-alkylation and the presence of the key structural motifs.

  • Pyrazole Protons (H-3 and H-5): Two singlets are anticipated in the aromatic region, around 7.5-7.7 ppm, corresponding to the protons at the C-3 and C-5 positions of the pyrazole ring. Their singlet nature confirms the 4-substitution pattern.

  • Ethylamine Chain Protons: Two triplets are expected for the ethyl bridge. The triplet around 4.2 ppm corresponds to the methylene group directly attached to the pyrazole nitrogen (N-CH₂), deshielded by the electronegative nitrogen. The other triplet, expected around 3.1 ppm, corresponds to the methylene group adjacent to the amine (C-CH₂).

  • Amine Protons: A broad singlet, typically integrating to two protons, is expected for the primary amine (NH₂). The chemical shift of this peak can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, confirming the carbon framework of the molecule.

  • Pyrazole Carbons: Three signals are expected for the pyrazole ring. The signals for C-3 and C-5 will appear in the downfield region, around 139 ppm and 129 ppm. The carbon bearing the bromine atom, C-4, is expected to be significantly shielded and appear around 95 ppm.

  • Ethylamine Chain Carbons: The two aliphatic carbons of the ethylamine chain will be observed at approximately 50 ppm (N-CH₂) and 42 ppm (C-CH₂).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight and provide valuable fragmentation information.

  • Molecular Ion Peak: A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion (M⁺) at m/z 190 and 192, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The primary fragmentation pathway for the amine will be the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of a CH₂NH₂ radical and the formation of a fragment ion at m/z 161/163.

    • Loss of the Ethylamine Side Chain: Cleavage of the N-C bond of the ethylamine chain can lead to the formation of a 4-bromopyrazole radical cation at m/z 146/148 and an ethylamine cation at m/z 44.

Diagram of Key Mass Spectrometry Fragmentations

MS_Fragmentation Parent [M]⁺˙ m/z 190/192 Frag1 [M - CH₂NH₂]⁺ m/z 161/163 Parent->Frag1 α-cleavage Frag2 [4-Bromopyrazole]⁺˙ m/z 146/148 Parent->Frag2 N-C cleavage Frag3 [CH₂CH₂NH₂]⁺ m/z 44 Parent->Frag3 N-C cleavage

Caption: Predicted major fragmentation pathways for 2-(4-bromo-1H-pyrazol-1-yl)ethanamine.

FT-IR Spectroscopy

Infrared spectroscopy is a rapid and effective tool for identifying the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands around 3100 cm⁻¹, while aliphatic C-H stretches from the ethyl chain will be observed in the 2850-2950 cm⁻¹ region.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to absorptions in the 1500-1550 cm⁻¹ range.

Comparative Analysis: Addressing Potential Isomeric Impurities

A critical aspect of synthesis validation is the consideration of potential impurities. In the N-alkylation of unsymmetrical pyrazoles, the formation of regioisomers is a common challenge.[1] For 4-bromopyrazole, alkylation can occur at either the N-1 or N-2 position.

  • N-1 Isomer (Target Product): 2-(4-bromo-1H-pyrazol-1-yl)ethanamine.

  • N-2 Isomer (Potential Impurity): 2-(4-bromo-2H-pyrazol-2-yl)ethanamine.

The regioselectivity of the N-alkylation is influenced by steric and electronic factors. Generally, for pyrazoles with a substituent at the 4-position, alkylation is favored at the less sterically hindered nitrogen. However, the formation of the N-2 isomer as a minor product is possible.

Distinguishing Isomers via NMR:

¹H NMR spectroscopy is the most powerful tool for differentiating between the N-1 and N-2 isomers. The chemical shifts of the pyrazole ring protons (H-3 and H-5) will be different for each isomer due to the different electronic environments. It is anticipated that the chemical shifts of the ethylamine chain protons will also show slight variations between the two isomers. Careful analysis of the ¹H NMR spectrum of the crude product can be used to determine the isomeric ratio.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and spectral validation of 2-(4-bromo-1H-pyrazol-1-yl)ethanamine. By following the detailed protocols and understanding the nuances of the spectral data, researchers can confidently prepare and characterize this valuable building block. The presence of the bromine and amine functionalities opens up a multitude of possibilities for further chemical exploration, making this compound an attractive starting point for the development of novel therapeutic agents.

References

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

Sources

The Enduring Legacy of Knorr: A Comparative Guide to Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Medicinal Chemist: Navigating the Landscape of Pyrazole Construction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib.[1][2] Its prevalence has driven the continuous evolution of synthetic methodologies for its construction. Among the classical and most recognized methods is the Knorr pyrazole synthesis, first reported in 1883.[1][3] This guide provides a comprehensive comparison of the Knorr synthesis against other prominent methods for preparing substituted pyrazoles, offering researchers, scientists, and drug development professionals a detailed roadmap to select the optimal synthetic strategy. We will delve into the mechanistic underpinnings, scope, and limitations of each method, supported by experimental data and protocols.

The Knorr Pyrazole Synthesis: A Time-Honored Workhorse

The Knorr synthesis is a straightforward and rapid cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method's enduring popularity stems from its use of readily available starting materials and generally high yields.[4][5]

Mechanism and Regioselectivity

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[6]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack of a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially yielding a mixture of two regioisomeric pyrazole products.[3][6][7] The outcome is often dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[6][7] For instance, when an aryl group and an alkyl group are present in the 1,3-dicarbonyl compound, the reaction often favors the formation of the regioisomer where the aryl group is adjacent to the substituted nitrogen of the pyrazole ring.[7]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Key Alternatives to the Knorr Synthesis

While the Knorr synthesis is a powerful tool, several other methods have been developed to address its limitations, particularly the lack of regioselectivity, or to provide access to pyrazoles with different substitution patterns.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method utilizes α,β-unsaturated aldehydes and ketones (including chalcones) as starting materials. The reaction with hydrazine initially forms a pyrazoline, a partially saturated five-membered ring.[2][5] Subsequent oxidation is required to aromatize the ring and yield the corresponding pyrazole.[2]

  • Advantages: Wide availability of α,β-unsaturated carbonyl compounds.

  • Disadvantages: Requires an additional oxidation step, which can add complexity to the overall process.[5]

1,3-Dipolar Cycloaddition

This powerful and highly regioselective method involves the [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate.[1][5] The nitrile imine is typically generated in situ from a hydrazonoyl halide in the presence of a base.[5]

  • Advantages: High regioselectivity and mild reaction conditions.[5]

  • Disadvantages: Requires the in situ generation of the nitrile imine intermediate.[5]

Multicomponent Reactions

Modern synthetic chemistry has seen a rise in the use of multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. Several MCRs have been developed for pyrazole synthesis. For instance, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can afford polyfunctionalized pyrazoles in high yields.[8]

  • Advantages: High atom economy, operational simplicity, and the ability to generate molecular diversity quickly.[5][8]

  • Disadvantages: Optimization of reaction conditions for multiple components can be challenging.[5]

Comparative Performance: A Data-Driven Overview

The choice of synthetic method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired reaction scale. The following table provides a comparative summary of the key methods discussed.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[6][9]70-95%[3][5]Readily available starting materials, straightforward procedure.[4][5]Lack of regioselectivity with unsymmetrical dicarbonyls.[3][5][6]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.[2][5]66-88%[5]Wide availability of α,β-unsaturated carbonyls (chalcones).[5]Requires an additional oxidation step.[5]
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne SurrogateBase-mediated, typically at room temperature.[5]70-86%[5]High regioselectivity, mild reaction conditions.[1][5]Requires in-situ generation of the nitrile imine.[5]
Multicomponent Synthesis e.g., Enaminone, Aldehyde, HydrazineOften catalyzed, can be performed in green solvents like water.[8][10]Good to excellent yields.[8]High atom economy, operational simplicity, access to complex molecules in one pot.[5][8]Optimization of reaction conditions can be challenging.[5]

Experimental Protocols

To provide a practical context, detailed experimental protocols for the Knorr synthesis and a representative alternative are provided below.

Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details a classic Knorr synthesis of a medicinally relevant pyrazolone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, cautiously mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[6]

  • Heat the reaction mixture under reflux for 1 hour.[6]

  • Cool the resulting syrup in an ice bath.[6]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[6][11]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[6]

Protocol 2: Synthesis of a 3,5-Disubstituted Pyrazole from a Chalcone

This protocol exemplifies the synthesis of a pyrazole from an α,β-unsaturated ketone.

Materials:

  • Chalcone (e.g., trans-Chalcone)

  • Phenylhydrazine

  • Ethanol

  • Oxidizing agent (e.g., Iodine)

Procedure:

  • To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.[5]

  • Reflux the reaction mixture for several hours, monitoring the formation of the intermediate pyrazoline by TLC.

  • After the formation of the pyrazoline is complete, add an oxidizing agent (e.g., a stoichiometric amount of iodine) to the reaction mixture.

  • Continue to reflux until the aromatization to the pyrazole is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired 3,5-disubstituted pyrazole.

Workflow_Comparison cluster_knorr Knorr Synthesis cluster_chalcone From α,β-Unsaturated Carbonyl Knorr_Start 1,3-Dicarbonyl + Hydrazine Knorr_Reaction Cyclocondensation Knorr_Start->Knorr_Reaction Knorr_Product Substituted Pyrazole Knorr_Reaction->Knorr_Product Chalcone_Start Chalcone + Hydrazine Chalcone_Step1 Pyrazoline Formation Chalcone_Start->Chalcone_Step1 Chalcone_Step2 Oxidation Chalcone_Step1->Chalcone_Step2 Chalcone_Product Substituted Pyrazole Chalcone_Step2->Chalcone_Product

Caption: Comparative workflow of Knorr vs. α,β-unsaturated carbonyl methods.

Conclusion

The Knorr pyrazole synthesis remains a highly relevant and valuable tool in the arsenal of the synthetic chemist. Its simplicity and the use of readily available starting materials ensure its continued application. However, for cases where regioselectivity is a concern or when access to specific substitution patterns is required, alternative methods such as those involving α,β-unsaturated carbonyls, 1,3-dipolar cycloadditions, or multicomponent reactions offer powerful solutions. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to make informed decisions and efficiently access the diverse and medicinally important class of substituted pyrazoles.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6527. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Letters in Organic Chemistry, 6(4), 254-267. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(41), 13533-13537. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(15), 4938. [Link]

  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(20), 4776. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1843-1863. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(23), 7405. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Method of preparation of the pyrazoles.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(20), 4776. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5871. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). Catalysts, 13(3), 596. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(12), 8282-8302. [Link]

  • An improved process for the preparation of celecoxib.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry, 51(13), 3747-3757. [Link]

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A Comparative Spectroscopic Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, N-heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone for the synthesis of novel therapeutic agents. Their diverse biological activities are often attributed to their unique structural and electronic properties. Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1435753-36-8) is a key building block in this domain, integrating a functionalized pyrazole core with a Boc-protected aminoethyl side chain, making it a versatile intermediate for further chemical modifications.[1]

A precise understanding of the molecular structure is paramount for predicting reactivity, designing synthetic pathways, and interpreting structure-activity relationships. Spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, are indispensable tools for unambiguous structural elucidation.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with atom numbering for NMR assignment, is presented below.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis start Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL of Deuterated Solvent (e.g., CDCl₃ for NMR) or Prepare KBr Pellet/Thin Film (for IR) start->dissolve transfer Transfer to 5 mm NMR Tube or Mount Sample in Spectrometer dissolve->transfer acquire_nmr Acquire ¹³C NMR Spectrum (e.g., at 125 MHz) - Set appropriate spectral width (~220 ppm) - Apply proton decoupling - Set relaxation delay (2-5 s) - Acquire sufficient scans for S/N transfer->acquire_nmr acquire_ir Acquire IR Spectrum (e.g., 4000-400 cm⁻¹) - Average multiple scans (e.g., 16-32) to improve S/N transfer->acquire_ir process_nmr Apply Fourier Transform, Phase Correction, and Baseline Correction to NMR FID acquire_nmr->process_nmr process_ir Perform Background Subtraction for IR Spectrum acquire_ir->process_ir analyze Peak Picking, Integration (for ¹H NMR), and Structural Assignment process_nmr->analyze process_ir->analyze

Caption: A generalized workflow for acquiring and processing NMR and IR spectroscopic data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon framework of the molecule.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectrum at a frequency corresponding to the instrument's field strength (e.g., 100 or 125 MHz).

    • Utilize a standard pulse program with proton decoupling to obtain a spectrum with single lines for each unique carbon.

    • Set a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr) (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film Method: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a pure KBr pellet). Identify and label the wavenumbers of significant absorption bands.

Conclusion

This guide establishes a detailed predicted spectroscopic profile for this compound through a rigorous comparative analysis of its constituent moieties. The predicted ¹³C NMR and IR data provide researchers with a reliable reference for structural verification. By understanding how the 4-bromopyrazole core and the N-Boc-ethyl side chain each contribute to the overall spectra, scientists can confidently assign their experimental data and confirm the successful synthesis of this valuable chemical intermediate. The provided protocols further ensure that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity in drug discovery and development.

References

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • He, W., Zhang, R., & Cai, M. (2017).
  • Supporting Information for an unspecified article.
  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples.
  • ResearchGate. (n.d.). ¹³C-NMR spectrum of compound (4i).
  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • Sharma, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. Available at: [Link]

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102. Available at: [Link]

  • ChemicalBook. (n.d.). Methyl salicylate(119-36-8) IR Spectrum.
  • Amadis Chemical. (n.d.). tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1346674-85-8. Retrieved from [Link]

  • BLDpharm. (n.d.). tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate.
  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole/chitosan Schiff base and (b) aminochitosan derivatives.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (CAS No. 1435753-36-8).[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not extensively available, we can infer its risk profile by analyzing its constituent chemical moieties: the 4-bromo-1H-pyrazole core and the tert-butyl carbamate group.

The primary hazards are associated with the brominated pyrazole structure. Similar brominated heterocyclic compounds are known irritants.[3][4][5] The 4-Bromo-1H-pyrazole precursor is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[3][4][6][7] Therefore, this compound must be handled as a hazardous substance.

Thermal decomposition or combustion will likely produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and corrosive hydrogen bromide gas.[3]

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary
Hazard CategoryAssociated RiskRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[3][4][5]Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[8][9]
Eye Contact Causes serious eye irritation.[3][4][5]Eye Protection: Safety goggles with side-shields or a face shield.[5][10]
Inhalation May cause respiratory tract irritation.[4][5]Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[5][10]
Ingestion May be harmful if swallowed.[3][4][5]General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][8][11]
Environmental Organobromine compounds can be persistent and harmful to the environment. Discharge into the environment must be avoided.[11][12][13]Engineering Controls: All handling and disposal steps should prevent release into drains or waterways.[5][11]

Procedural Guide: From Benchtop to Final Disposal

The fundamental directive for this compound is that it must be disposed of as regulated hazardous waste.[3][4] Do not attempt to dispose of this chemical down the drain or in standard laboratory trash.

Step 1: Immediate Waste Segregation at the Source

Proper disposal starts the moment waste is generated.

  • Waste Stream: Dedicate a specific, compatible, and clearly labeled waste container for all materials contaminated with this compound. This includes neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Incompatible Materials: This compound should not be mixed with strong oxidizing agents.[3][8] Ensure the waste container for this material does not contain incompatible chemicals.

Step 2: Waste Containment and Labeling

The integrity of the waste containment system is paramount for safety during storage and transport.

  • Container Selection: Use a sealable, airtight, and chemically resistant container. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1435753-36-8"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful")

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA that meets institutional and regulatory requirements.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated location away from heat or sources of ignition. Secondary containment is highly recommended to mitigate spills.

Step 4: Arranging for Final Disposal

Final disposal must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your facility’s established procedures for hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

  • Methodology: The likely disposal method for this type of brominated organic compound is high-temperature incineration at a permitted hazardous waste facility. This process is designed to destroy the organic structure and scrub harmful byproducts like hydrogen bromide from the exhaust.

The following diagram outlines the required decision-making and operational workflow for proper disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor Operations A Waste Generation (Contaminated materials, residual chemical) B Is this waste hazardous? A->B C Segregate into a dedicated, compatible waste container. B->C Yes (Brominated Organic Irritant) D Label Container Immediately - Full Chemical Name - CAS Number - Hazard Warnings C->D E Store in designated Satellite Accumulation Area (SAA). Keep container closed. D->E F Schedule pickup with Institutional EHS. E->F G Waste Collection & Transportation F->G H Final Disposal (e.g., High-Temperature Incineration) at a permitted facility. G->H

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spill: For a small spill contained within a chemical fume hood, ensure proper PPE is worn. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[5][14] Collect the contaminated absorbent into a sealable container and dispose of it as hazardous waste.

  • Large Spill: If a significant spill occurs, or if it happens outside of a fume hood, evacuate the immediate area. Alert colleagues, secure the area to prevent entry, and contact your institution's EHS or emergency response team immediately.[14]

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4]

    • Inhalation: Move the affected person to fresh air.[3][4]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.

By implementing these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility.

References

  • SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. Fisher Scientific.

  • This compound. Sigma-Aldrich.

  • Safeguarding Your Research: Proper Disposal of Tert-butyl N-(4-azidobutyl)carbamate. Benchchem.

  • SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. Thermo Fisher Scientific Chemicals, Inc.

  • SAFETY DATA SHEET - tert-Butyl Carbamate. TCI Chemicals.

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.

  • tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate-SDS. MedChemExpress.

  • 4-Bromo-1-methyl-1H-pyrazole 97. Sigma-Aldrich.

  • 4-Bromopyrazole 99. Sigma-Aldrich.

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.

  • Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate. Smolecule.

  • tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate | C12H17BrN4O2. PubChem.

  • tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. PubChem.

  • Environmental Fact Sheet, Organobromine. US EPA.

  • Safety Data Sheet - Tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl)carbamate. CymitQuimica.

  • Safety Data Sheet - tert-Butyl (2-(bromomethyl)phenyl)carbamate. Angene Chemical.

  • Safety Data Sheet - tert-butyl ((1R,3S)-3-acetylcyclopentyl)carbamate compound. CymitQuimica.

  • Bromine Safety Information. Washington State University.

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific (International).

  • tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate. Benchchem.

  • tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2. PubChem.

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo.

  • tert-Butyl carbamate | Aliphatic Chain Hydrocarbons. Ambeed.com.

  • JQ-5604 p.1 - Safety Data Sheet. Selleckchem.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

  • 1435753-36-8 | this compound. AiFChem.

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Personal protective equipment for handling Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 1435753-36-8). As a brominated pyrazole derivative, this compound requires careful management to mitigate potential health risks and ensure a safe laboratory environment. This guide is founded on the principles of risk assessment, hazard control, and procedural diligence, designed for researchers and drug development professionals.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific molecule is not widely published, its structure—containing a brominated aromatic heterocycle and a carbamate group—allows for the inference of potential hazards based on similar chemical classes. Safety data for structurally related compounds indicate that this chemical should be treated as hazardous.[1][2]

Anticipated Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, a stringent set of safety protocols is not merely recommended; it is imperative. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. All procedures must be designed to minimize these risks.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective safety measures.

  • Elimination/Substitution: In a research context, substituting this specific molecule may not be feasible.

  • Engineering Controls: This is the most critical layer of protection for handling this compound. All work involving the solid or its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[3][4]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are essential. Access to areas where this chemical is handled should be restricted.

  • Personal Protective Equipment (PPE): PPE is the final line of defense, used in conjunction with the controls above. It is mandatory for all personnel handling the compound.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific task being performed.[5] The following table summarizes the minimum required PPE.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., preparing solutions, transferring large quantities).[5][6]
Hands Double Nitrile GlovesFor incidental contact, double-gloving with standard nitrile gloves is the minimum requirement. Gloves must be changed immediately upon contamination. For direct, prolonged handling or submersion risk, heavy-duty neoprene or butyl rubber gloves should be considered.[6][7] Always inspect gloves before use.[8]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. Ensure it is made of a material appropriate for handling irritating and potentially toxic substances.[4][7]
Respiratory As needed (in addition to fume hood)All handling of the solid compound should be performed in a fume hood to prevent inhalation of dust.[2][3] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Feet Closed-toe ShoesPerforated shoes or sandals are strictly forbidden in the laboratory. Footwear should be made of a non-porous material.[9]

Operational Workflow: From Receipt to Disposal

A systematic plan is essential for minimizing risk throughout the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8]

Handling and Experimentation (Step-by-Step)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Locate the nearest emergency eyewash and safety shower.[6]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula and weighing paper or a contained weighing vessel. Avoid creating airborne dust.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.

    • Remove gloves last and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing work and removing PPE.[7][8]

Below is a decision-making workflow for PPE selection during handling.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task Assessment cluster_ppe PPE Selection cluster_final Execution start Begin Task with This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No task_assessment What is the task? fume_hood->task_assessment Yes weighing Weighing Solid (<1g, incidental contact) task_assessment->weighing solution Preparing Solution (Splash potential) task_assessment->solution ppe_weighing Required PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves weighing->ppe_weighing ppe_solution Required PPE: - Lab Coat - Safety Goggles - Face Shield - Double Nitrile Gloves solution->ppe_solution proceed Proceed with Experiment ppe_weighing->proceed ppe_solution->proceed

Caption: PPE Selection Workflow Diagram

Emergency Procedures

Rapid and correct response to an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10]

    • Carefully sweep or scoop the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.[7]

    • Decontaminate the spill area.

    • Prevent spilled material from entering drains or waterways.[4]

Waste Disposal Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Classification: this compound is a halogenated organic compound .[3][11]

  • Segregation: It must be collected in a dedicated "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10][12]

  • Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10][13]

    • Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[10][12]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[4]

By adhering to these comprehensive guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their work environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
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  • Hazardous Waste Segregation. Bucknell University.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents - Hazardous Waste Management. Cornell University Environmental Health and Safety.
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  • Safety Data Sheet - Tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl)carbamate. CymitQuimica.
  • Safety Data Sheet - tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate. MedChemExpress.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PubMed Central, National Institutes of Health.
  • Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.